Phytosphingosine
Beschreibung
Eigenschaften
IUPAC Name |
(2S,3S,4R)-2-aminooctadecane-1,3,4-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H39NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-17(21)18(22)16(19)15-20/h16-18,20-22H,2-15,19H2,1H3/t16-,17+,18-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AERBNCYCJBRYDG-KSZLIROESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCC(C(C(CO)N)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCC[C@H]([C@H]([C@H](CO)N)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H39NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80203951 | |
| Record name | Phytosphingosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80203951 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Phytosphingosine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0004610 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
554-62-1 | |
| Record name | Phytosphingosine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=554-62-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phytosphingosine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000554621 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phytosphingosine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB14119 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Phytosphingosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80203951 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2S,3S,4R)-2-aminooctadecane-1,3,4-triol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.103.588 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PHYTOSPHINGOSINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GIN46U9Q2Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Phytosphingosine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0004610 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
102 - 103 °C | |
| Record name | Phytosphingosine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0004610 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
The Core Structure of Phytosphingosine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the fundamental structure, physicochemical properties, and biological significance of phytosphingosine. It includes summaries of quantitative data, descriptions of experimental methodologies for its study, and visualizations of its key signaling pathways.
Fundamental Molecular Structure
This compound is a crucial bioactive sphingoid base, serving as a fundamental architectural component of more complex sphingolipids such as ceramides and glycosphingolipids. Predominantly found in plants, fungi, and yeast, it is also present in mammalian tissues, particularly in the stratum corneum of the skin.
Structurally, this compound is an 18-carbon amino alcohol possessing three hydroxyl groups, classifying it as a triol.[1] Its systematic IUPAC name is (2S,3S,4R)-2-Aminooctadecane-1,3,4-triol .[1] This specific stereochemistry is critical for its biological recognition and function. The molecule consists of a long, saturated hydrocarbon tail, which imparts a hydrophobic character, and a polar head group containing an amino group and three hydroxyl groups, making it amphipathic.
-
Key Functional Groups :
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Primary Amine (-NH₂) at the C2 position.
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Primary Hydroxyl (-OH) group at the C1 position.
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Two Secondary Hydroxyl (-OH) groups at the C3 and C4 positions.
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An 18-carbon aliphatic chain.
-
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Stereochemistry : The naturally occurring isomer possesses the D-ribo configuration, corresponding to the (2S,3S,4R) stereochemistry at its three chiral centers.[1]
Physicochemical and Quantitative Data
The biophysical and chemical properties of this compound are essential for its role in membrane structures and cellular signaling. The following table summarizes key quantitative data for the molecule.
| Property | Value | Source(s) |
| Molecular Weight | 317.51 g/mol | [4] |
| 317.514 g/mol | [1] | |
| Melting Point | 102 - 103 °C | [2][1] |
| 110 - 112.5 °C | ||
| Boiling Point | 483.7 ± 40.0 °C (Predicted at 760 Torr) | [4] |
| Density | 0.983 ± 0.06 g/cm³ | [4] |
| Water Solubility | Practically insoluble | [5] |
| 2.6 mg/L (at 20 °C) | [6] | |
| 0.045 g/L (Predicted) | [5] | |
| Solubility (Organic) | Soluble in Ethanol (up to 2 mg/mL), DMSO, Methanol, Pyridine | [4][7][8] |
| pKa (Predicted) | 13.45 (Strongest Acidic) | [5] |
| 8.91 (Strongest Basic) | [5] | |
| Polar Surface Area | 86.71 Ų (Predicted) | [5] |
Biological Significance and Signaling Pathways
This compound and its phosphorylated derivative, this compound-1-phosphate (PHS1P), are not merely structural lipids; they are potent signaling molecules involved in a myriad of cellular processes, including apoptosis, cell cycle arrest, and stress responses.[9][10]
Apoptosis Induction in Mammalian Cancer Cells
In human cancer cells, this compound is a potent inducer of apoptosis. It triggers programmed cell death through two coordinated pathways: direct activation of the initiator caspase-8 and engagement of the mitochondrial pathway. This involves the translocation of the pro-apoptotic protein Bax to the mitochondria, leading to the release of cytochrome c and subsequent activation of caspase-9 and caspase-3.[9][10]
PHS1P Signaling in Yeast
In the model organism Saccharomyces cerevisiae, the phosphorylated form, PHS1P, has a defined signaling role. It has been shown to regulate the expression of genes essential for mitochondrial respiration. This regulation is mediated through the HAP2/3/4/5 transcription factor complex, demonstrating a specific lipid-mediated control of cellular energy metabolism.[10][11][12]
Experimental Protocols and Methodologies
The study of this compound relies on a combination of chemical synthesis, biological isolation, and advanced analytical techniques for characterization and quantification.
Chemical Synthesis
The total synthesis of this compound and its various stereoisomers is a significant challenge in organic chemistry due to the need for precise control over three contiguous chiral centers. Methodology Overview:
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Stereoselective Synthesis: Modern synthetic strategies often employ chiral pool starting materials (e.g., carbohydrates or amino acids like L-serine) or asymmetric reactions.[5][13]
-
Key Reactions: A common approach involves an asymmetric aldol reaction to set the stereochemistry of the C3 and C4 hydroxyl groups.[14] Other key reactions include Wittig-type olefination or Grignard reactions to install the long alkyl chain, followed by stereoselective reduction and functional group manipulations.
-
Divergent Synthesis: Researchers have developed divergent synthetic routes that allow for the creation of all eight possible stereoisomers of this compound from a common intermediate, which is invaluable for structure-activity relationship studies.[10]
-
Purification: Purification of synthetic intermediates and the final product typically involves column chromatography (e.g., silica gel) to separate diastereomers and remove impurities.[9]
Isolation from Biological Sources (Yeast)
Yeast, such as Pichia pastoris or Saccharomyces cerevisiae, are common sources for the isolation of this compound. Protocol Outline:
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Cell Culture and Harvest: Yeast cells are cultured in an appropriate medium and harvested by centrifugation.
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Cell Lysis: The robust yeast cell wall must be disrupted. This is commonly achieved by mechanical methods, such as vigorous agitation with acid-washed glass beads (bead beating) in a lysis buffer.[6][7][15]
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Lipid Extraction: Total lipids are extracted from the cell lysate using a biphasic solvent system, most commonly a chloroform/methanol/water mixture (e.g., Bligh-Dyer or Folch extraction). The lower organic phase, containing the lipids, is collected.
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Saponification: To release free sphingoid bases from complex sphingolipids, the lipid extract is subjected to strong alkaline hydrolysis (saponification) using reagents like KOH or NaOH in methanol. This cleaves the ester and amide linkages.
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Purification: The free this compound is partitioned into an organic solvent and purified from other fatty acids and non-saponifiable lipids using chromatographic techniques, such as silica gel column chromatography or preparative thin-layer chromatography (TLC).[9]
Characterization and Quantification
Accurate identification and quantification of this compound require sophisticated analytical methods. Methodology Overview:
-
High-Performance Liquid Chromatography (HPLC): Reverse-phase or hydrophilic interaction liquid chromatography (HILIC) is used to separate this compound from other sphingoid bases and lipids.[2][1][11]
-
Mass Spectrometry (MS): HPLC is often coupled to tandem mass spectrometry (LC-MS/MS) for highly sensitive and specific detection. Electrospray ionization (ESI) is typically used, and quantification is achieved through multiple reaction monitoring (MRM), using a stable isotope-labeled internal standard.[1][11]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for the complete structural elucidation of novel or synthesized this compound analogs. 2D-NMR techniques (e.g., COSY, HSQC, HMBC) are used to confirm connectivity and establish the relative stereochemistry of the molecule.[16][10][17]
References
- 1. researchgate.net [researchgate.net]
- 2. Identification of plant sphingolipid desaturases using chromatography and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Preparation of Cell Extracts for Purification of Proteins Expressed in Pichia pastoris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. Total synthesis of stereospecific sphingosine and ceramide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Divergent syntheses of all stereoisomers of this compound and their use in the construction of a ceramide library - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A rapid and quantitative LC-MS/MS method to profile sphingolipids - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Stereoselective Synthesis of Novel Sphingoid Bases Utilized for Exploring the Secrets of Sphinx [mdpi.com]
- 14. Stereoselective synthesis of (2S,3S,4Z)-4-fluoro-1,3-dihydroxy-2-(octadecanoylamino)octadec-4-ene, [(Z)-4-fluoroceramide], and its phase behavior at the air/water interface - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Isolation of High-Quality RNA from Pichia pastoris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Structure Elucidation by NMR – NMR Service | ETH Zurich [nmrservice.ethz.ch]
- 17. jchps.com [jchps.com]
Phytosphingosine: A Comprehensive Technical Guide on its Discovery, Natural Sources, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
Phytosphingosine is a naturally occurring sphingolipid that plays a crucial role in various cellular processes, including signal transduction, cell proliferation, differentiation, and apoptosis. First discovered in the mid-20th century, this bioactive molecule is found across diverse biological kingdoms, from microorganisms and plants to mammals. Its unique structure and potent biological activities have made it a subject of intense research and a promising candidate for therapeutic and cosmetic applications. This technical guide provides an in-depth overview of the discovery of this compound, its primary natural sources with quantitative data, detailed experimental protocols for its isolation and analysis, and a thorough examination of its key signaling pathways.
Discovery and Historical Context
The journey to understanding this compound is deeply rooted in the broader history of sphingolipid research. The story begins in the late 19th century with the pioneering work of Johann Ludwig Wilhelm Thudichum, who first identified a new class of lipids from brain extracts in the 1870s.[1][2] Due to their enigmatic nature, he named them "sphingolipids" after the mythological Sphinx.[1]
Decades later, the specific structure and function of various sphingolipids began to be unraveled. While the exact first isolation of this compound is not definitively documented in a single seminal publication, the extensive work of Herbert E. Carter and his colleagues at the University of Illinois in the 1940s and 1950s was instrumental in characterizing sphingolipids from plant sources, including corn. Their research laid the foundation for identifying and understanding the structure of this compound as a distinct sphingoid base.
This compound, chemically known as (2S,3S,4R)-2-aminooctadecane-1,3,4-triol, is structurally similar to sphingosine but possesses an additional hydroxyl group at the C-4 position of the sphingoid backbone.[3] This seemingly minor structural difference has significant implications for its biological activity and physical properties.
Natural Sources and Abundance
This compound is widely distributed in nature, serving as a key structural component of cell membranes and a precursor to more complex sphingolipids.[4] Its concentration varies significantly among different organisms and even within different tissues of the same organism.
Microorganisms
Yeast, particularly the non-conventional yeast Pichia ciferrii (also known as Wickerhamomyces ciferrii), stands out as a prolific producer of this compound, often in its tetraacetylated form (TAPS). This has made it a primary source for the industrial production of this compound for cosmetic and pharmaceutical applications.[5] Genetic engineering efforts have further enhanced production yields in P. ciferrii. The budding yeast Saccharomyces cerevisiae also synthesizes this compound, where it plays a crucial role in cellular processes like the heat stress response.[1][6]
Plants
This compound is a characteristic sphingolipid in plants, where it is a component of ceramides and more complex glucosylceramides. It is found in various plant tissues, including seeds and leaves. For instance, it has been isolated from soybeans and the root exudates of wheat.[3][7] In plants, this compound and its phosphorylated derivative, this compound-1-phosphate (PHS-1P), are involved in stress signaling and defense pathways against pathogens.[8]
Animals and Humans
In mammals, this compound is most notably present in the epidermis , the outermost layer of the skin.[9] It is a crucial component of ceramides in the stratum corneum, the skin's primary barrier against water loss and external insults.[7][10] The presence of this compound-containing ceramides is essential for maintaining skin hydration and barrier integrity.[7] Reduced levels of this compound have been observed in certain skin conditions like psoriasis.
Quantitative Data on this compound Content
The following table summarizes the reported concentrations of this compound in various natural sources. It is important to note that these values can vary depending on the specific strain, growth conditions, extraction method, and analytical technique used.
| Natural Source | Organism/Tissue | Concentration | Reference(s) |
| Microorganism | Pichia ciferrii (genetically engineered) | ~2 g/L (as TAPS) | |
| Microorganism | Pichia ciferrii (genetically engineered) | 199 mg/g (cell dry weight) (as TAPS) | |
| Microorganism | Pichia ciferrii | 240 mg/L (as triacetyl sphingosine) | [11] |
| Animal | Porcine Stratum Corneum | 0.44% by weight of total lipid | [10] |
| Animal | Porcine Viable Epidermis | 0.09% by weight of total lipid | [10] |
Experimental Protocols
Extraction and Isolation of this compound from Yeast (Pichia ciferrii)
This protocol provides a general workflow for the extraction of tetraacetylthis compound (TAPS) from Pichia ciferrii culture, followed by hydrolysis to obtain this compound.
I. Fermentation of Pichia ciferrii
-
Cultivate a high-producing strain of Pichia ciferrii in a suitable fermentation medium. A typical medium contains a non-fermentative carbon source like glycerol, a nitrogen source, salts, and trace elements.
-
Maintain the fermentation under controlled conditions of temperature (e.g., 30°C), pH, and aeration to optimize TAPS production.
-
The fermentation is typically run in a fed-batch mode, where the carbon source is fed at a controlled rate.
II. Extraction of Tetraacetylthis compound (TAPS)
-
Separate the yeast biomass from the culture broth by centrifugation or filtration.
-
Extract the TAPS from the biomass using an organic solvent such as methanol, ethanol, or ethyl acetate. The addition of a small amount of acetic acid (e.g., 1% w/w) to the solvent can improve extraction efficiency.
-
The supernatant from the biomass separation can also be extracted to recover additional TAPS.
-
Combine the organic extracts and evaporate the solvent under reduced pressure to obtain the crude TAPS extract.
III. Hydrolysis of TAPS to this compound
-
Subject the crude TAPS extract to alkaline hydrolysis to remove the acetyl groups. This can be achieved by treating the extract with a base such as potassium hydroxide in an alcoholic solution.
-
After the hydrolysis is complete, neutralize the reaction mixture.
-
Extract the this compound into an organic solvent.
-
Wash the organic phase with water to remove salts and other water-soluble impurities.
-
Dry the organic phase over an anhydrous salt (e.g., sodium sulfate) and evaporate the solvent to yield crude this compound.
IV. Purification of this compound
-
The crude this compound can be further purified by recrystallization from a suitable solvent such as methanol or isopropanol, or by column chromatography on silica gel.
Quantification of this compound by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the quantification of this compound in biological samples.[11][12]
I. Sample Preparation
-
Lipid Extraction: Extract total lipids from the biological matrix (e.g., yeast cells, skin tissue) using a suitable solvent system, such as a chloroform/methanol mixture.
-
Internal Standard Spiking: Add a known amount of an appropriate internal standard (e.g., a stable isotope-labeled this compound or a structural analog not present in the sample) to the sample before extraction to account for sample loss and matrix effects.
-
Protein Precipitation (for plasma/serum): For liquid samples like plasma, precipitate proteins using a cold organic solvent (e.g., acetonitrile).[11]
-
Hydrolysis (optional): To measure total this compound (free and in complex sphingolipids), perform an acid or base hydrolysis to release this compound from its conjugates.
-
Solvent Evaporation and Reconstitution: Evaporate the solvent from the lipid extract under a stream of nitrogen and reconstitute the residue in a solvent compatible with the LC mobile phase.
II. LC-MS/MS Analysis
-
Chromatographic Separation: Separate the lipids using a reverse-phase high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system. A C18 column is commonly used.
-
Mass Spectrometric Detection: Use a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.
-
Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for this compound and the internal standard. For this compound, the precursor ion ([M+H]+) is m/z 318.3.[11] The specific product ions will depend on the instrument and collision energy.
III. Data Analysis
-
Generate a calibration curve using known concentrations of a this compound standard.
-
Calculate the concentration of this compound in the sample by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
Key Signaling Pathways
This compound is not merely a structural lipid; it is a potent signaling molecule involved in a variety of cellular processes.
Induction of Apoptosis
This compound is a known inducer of apoptosis, or programmed cell death, in various cell types, including cancer cells. Its pro-apoptotic effects are mediated through multiple pathways:
-
Caspase Activation: this compound can directly activate caspase-8, an initiator caspase in the extrinsic apoptosis pathway, in a death receptor-independent manner. This leads to the activation of downstream executioner caspases, such as caspase-3, which cleave key cellular substrates and execute the apoptotic program.[13]
-
Mitochondrial Pathway: this compound can also trigger the intrinsic apoptosis pathway by promoting the translocation of the pro-apoptotic protein Bax from the cytosol to the mitochondria. This disrupts the mitochondrial membrane potential, leading to the release of cytochrome c into the cytoplasm.[13] Cytochrome c then associates with Apaf-1 and pro-caspase-9 to form the apoptosome, which activates caspase-9 and subsequently caspase-3.[13]
Cell Cycle Arrest
This compound and its derivatives can inhibit cell proliferation by inducing cell cycle arrest, primarily at the G2/M phase.[5] This is often associated with changes in the expression of key cell cycle regulatory proteins. For example, a derivative of this compound has been shown to increase the phosphorylation of Cdc2 on Tyr-15, a modification that inhibits its kinase activity and prevents entry into mitosis.[5]
Regulation of Gene Expression via PPARs
This compound can act as a signaling molecule that modulates gene expression by activating peroxisome proliferator-activated receptors (PPARs), which are ligand-activated transcription factors. In human keratinocytes, this compound has been shown to activate the transcriptional activity of PPARs and increase the mRNA level of PPARγ. This activation leads to the stimulation of keratinocyte differentiation and inhibition of proliferation, highlighting the role of this compound in maintaining skin homeostasis.
Conclusion
Since its initial characterization, our understanding of this compound has evolved from it being a simple structural component of membranes to a multifaceted signaling molecule with profound effects on cellular physiology. Its widespread presence in nature, from yeast to human skin, underscores its fundamental biological importance. The ability to produce this compound on a large scale through microbial fermentation has opened up exciting avenues for its application in dermatology and oncology. Further research into its precise mechanisms of action and the development of novel derivatives will undoubtedly continue to unlock the full therapeutic potential of this remarkable sphingolipid.
References
- 1. This compound as a specific inhibitor of growth and nutrient import in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. WO2017033464A1 - Method for producing this compound or sphinganine - Google Patents [patents.google.com]
- 3. This compound, a sphingolipid isolated from fungal endophyte Penicillium oxalicum, exerts cytotoxic effects against breast cancer cells and shows blood compatibility - PMC [pmc.ncbi.nlm.nih.gov]
- 4. High-level production of tetraacetyl this compound (TAPS) by combined genetic engineering of sphingoid base biosynthesis and L-serine availability in the non-conventional yeast Pichia ciferrii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. specialchem.com [specialchem.com]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 8. Advances in the biosynthesis of tetraacetyl this compound, a key substrate of ceramides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Metabolic engineering of the non-conventional yeast Pichia ciferrii for production of rare sphingoid bases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. Quantification of 3-ketodihydrosphingosine using HPLC-ESI-MS/MS to study SPT activity in yeast Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. "Genome sequence of Evonik's sphingolipid-producing yeast strain published" - Evonik Industries [personal-care.evonik.com]
The Integral Role of Phytosphingosine in the Skin's Lipid Barrier: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Phytosphingosine, a naturally occurring sphingolipid, is a cornerstone of the skin's barrier function. This technical guide provides an in-depth exploration of its multifaceted role, from its fundamental contribution to the architecture of the stratum corneum's lipid matrix to its intricate involvement in cellular signaling pathways that govern skin health. This document synthesizes quantitative data on its efficacy, details key experimental protocols for its study, and visualizes its mechanisms of action to support advanced research and development in dermatology and cosmetic science.
Introduction: The Significance of this compound in Epidermal Homeostasis
The skin's primary function as a protective barrier against environmental insults and excessive water loss is critically dependent on the composition and organization of lipids in the stratum corneum (SC).[1] Among these, ceramides are paramount, and this compound (PHS) serves as a fundamental precursor to a significant portion of these essential lipids.[2][3] this compound is a naturally occurring lipid found in the outermost layer of the skin and is integral to the skin's lipid barrier, which is composed of ceramides, cholesterol, and fatty acids.[2] Beyond its structural role, PHS exhibits potent anti-inflammatory and antimicrobial properties and plays a crucial role in regulating keratinocyte differentiation, making it a key molecule in maintaining skin homeostasis and a promising therapeutic agent for a variety of dermatological conditions.[1][2]
Biochemical Role of this compound in the Lipid Barrier Matrix
This compound is a sphingoid base that, when N-acylated with a fatty acid, forms phytoceramides, such as ceramide NP (non-hydroxy fatty acid linked to a this compound base).[3][4] These ceramides are integral to the lamellar lipid structures in the intercellular spaces of the stratum corneum, which are crucial for the permeability barrier.[5][6] The presence and concentration of this compound-derived ceramides directly influence the integrity and function of this barrier.
Contribution to Ceramide Profile
The ratio of different ceramide species is critical for optimal barrier function. In inflammatory skin diseases like atopic dermatitis and psoriasis, a common alteration is the molar ratio between ceramides derived from sphingosine (like CER NS) and those from this compound (like CER NP).[7][8][9] A higher CER NS to CER NP ratio is often correlated with impaired skin barrier function.[7][9] Ceramide NP is one of the most abundant ceramides in healthy human stratum corneum.[6][10]
Impact on Skin Barrier Function and Health: Quantitative Insights
The functional consequences of this compound's presence in the stratum corneum are quantifiable through various biophysical parameters. Its application has been shown to improve skin barrier integrity, reduce inflammation, and combat microbial overgrowth.
Enhancement of Barrier Integrity and Hydration
Topical application of this compound strengthens the skin's barrier, leading to reduced transepidermal water loss (TEWL) and improved hydration.[1] By promoting the production of ceramides, it helps to lock in moisture, preventing dryness and flakiness.[1] Studies on lipid model systems have demonstrated that a higher ratio of this compound-derived ceramides (CER NP) to sphingosine-derived ceramides (CER NS) is associated with lower TEWL, indicative of a more robust barrier.[7]
| Parameter | Model System | CER NS:CER NP Ratio | TEWL (g/m²/h) | Significance |
| Transepidermal Water Loss (TEWL) | LPP Model Membrane | 1:2 (Healthy Skin Mimic) | 1.61 ± 0.48 | P < 0.01 |
| LPP Model Membrane | 2:1 (Diseased Skin Mimic) | 2.34 ± 0.46 |
Table 1: Effect of Ceramide NS to NP Ratio on Transepidermal Water Loss in a Long Periodicity Phase (LPP) model membrane. A lower ratio, mimicking healthy skin with a higher proportion of this compound-derived ceramides, results in significantly lower TEWL. Data adapted from Nadaban et al., 2023.[7]
Anti-inflammatory Activity
This compound exhibits significant anti-inflammatory properties.[11][12] In vivo studies using the 12-O-tetradecanoylphorbol-13-acetate (TPA)-induced mouse ear edema model have demonstrated its ability to reduce key markers of inflammation.
| Treatment Group | Epidermal Thickness (µm, Mean ± SEM) | Ear Weight (mg, Mean ± SEM) |
| Control | 15.2 ± 1.1 | 10.5 ± 0.8 |
| TPA (10 nmoles) | 30.5 ± 2.5 | 22.1 ± 1.5 |
| TPA + this compound (20 µmoles) | 18.9 ± 1.8 | 14.3 ± 1.2 |
| TPA + Troglitazone (PPARγ agonist, 20 µmoles) | 20.1 ± 2.0 | 15.1 ± 1.3 |
Table 2: Effect of this compound on TPA-Induced Epidermal Hyperplasia and Edema in Mice. This compound significantly reduces epidermal thickness and ear weight, comparable to the PPARγ agonist troglitazone. Data adapted from Kim et al., 2006.[11]
Antimicrobial and Anti-Acne Efficacy
This compound possesses broad-spectrum antimicrobial activity, inhibiting the growth of bacteria and yeasts, including the acne-associated bacterium Propionibacterium acnes.[1][2] Clinical studies have validated its efficacy in the management of acne vulgaris.
| Treatment | Reduction in Papules and Pustules | Reduction in Comedones |
| 0.2% this compound | 89% | Not significant |
| 4% Benzoyl Peroxide (BPO) | 32% | 22% |
| 0.2% this compound + 4% BPO | 88% | 72% |
Table 3: Clinical Efficacy of this compound in the Treatment of Acne Vulgaris. This compound demonstrates significant efficacy in reducing inflammatory lesions and acts synergistically with benzoyl peroxide to reduce comedones. Data adapted from Pavicic et al., 2007.[12]
Regulation of Keratinocyte Differentiation and Signaling Pathways
This compound is not merely a structural component but also a signaling molecule that influences key cellular processes in the epidermis.
Promotion of Keratinocyte Differentiation
This compound stimulates the terminal differentiation of keratinocytes, a process essential for the formation of a healthy stratum corneum.[11][13] It has been shown to increase the expression of key differentiation markers such as involucrin, loricrin, and keratin 1.[11][14] This pro-differentiation effect contributes to the strengthening of the skin barrier. Furthermore, this compound has been found to enhance the biosynthesis and degradation of filaggrin, leading to the formation of Natural Moisturizing Factor (NMF), which is crucial for skin hydration.[15]
| Treatment | Cornified Envelope Production (Fold Increase vs. Control) | Involucrin Protein Level (Fold Increase vs. Control) | Loricrin Protein Level (Fold Increase vs. Control) |
| This compound (5 µM) | ~1.8 | Increased | Increased |
Table 4: Effect of this compound on Keratinocyte Differentiation Markers. This compound significantly increases the production of cornified envelopes and the expression of key differentiation proteins. Data adapted from Kim et al., 2006.[11][14]
Modulation of Signaling Pathways
This compound exerts its biological effects through the modulation of critical intracellular signaling pathways, primarily the NF-κB and PPAR pathways.
The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a central regulator of inflammation. This compound and its derivatives have been shown to inhibit NF-κB signaling, thereby reducing the production of pro-inflammatory cytokines.[16][17][18] This inhibition is achieved by preventing the degradation of IκBα and the subsequent nuclear translocation of NF-κB subunits.[18]
Peroxisome proliferator-activated receptors (PPARs) are nuclear receptors that play a crucial role in regulating lipid metabolism and inflammation. This compound has been identified as an agonist for PPARs, particularly PPARγ.[11][19] Activation of PPARs by this compound leads to the transcriptional regulation of genes involved in keratinocyte differentiation and the suppression of inflammatory responses.[11][20]
Experimental Protocols for the Analysis of this compound and Skin Lipids
Stratum Corneum Sample Collection: Tape Stripping
Objective: To non-invasively collect samples of the stratum corneum for subsequent lipid analysis.
Materials:
Procedure:
-
Clean the selected skin area (e.g., forearm) with a dry wipe to remove any surface contaminants. Do not use solvents.
-
Firmly press an adhesive tape disc onto the skin for a few seconds with consistent pressure.[21]
-
Remove the tape strip in a swift, continuous motion using forceps.
-
For depth profiling, repeat the stripping process on the same skin spot, placing each subsequent strip into a separate labeled tube.[24] Typically, 6-10 strips can be collected from the same site.[24]
-
Store the collected tape strips at -80°C until lipid extraction.
Lipid Extraction and Analysis: High-Performance Thin-Layer Chromatography (HPTLC)
Objective: To extract and separate the major lipid classes, including ceramides, from stratum corneum samples.
Materials:
-
Solvent mixture for extraction (e.g., ethyl acetate:methanol 20:80 v/v)[22][23]
-
HPTLC plates (e.g., silica gel 60)
-
Developing solvents
-
Densitometer for quantification
Procedure:
-
Extraction: Immerse the tape strips in the extraction solvent and sonicate to facilitate lipid removal.
-
Solvent Evaporation: Evaporate the solvent under a stream of nitrogen.
-
Sample Application: Re-dissolve the lipid extract in a small volume of a suitable solvent and apply it to the HPTLC plate.
-
Chromatographic Development: Develop the plate in a chamber with a specific mobile phase to separate the lipid classes. Multiple development steps with different solvent systems may be required for optimal separation of ceramide subclasses.
-
Visualization and Quantification: After development, visualize the lipid bands using a suitable staining reagent (e.g., primuline spray). Quantify the lipid bands using densitometry by comparing them to known standards.[25][26]
In Vivo Model of Skin Inflammation: TPA-Induced Mouse Ear Edema
Objective: To assess the anti-inflammatory potential of topically applied this compound.
Materials:
-
12-O-tetradecanoylphorbol-13-acetate (TPA) solution in acetone[27][28]
-
Test compound (this compound) solution
-
Control vehicle
Procedure:
-
Apply a solution of TPA (e.g., 10 nmoles) to the inner and outer surfaces of the mouse ear to induce inflammation.[11][28]
-
Concurrently or at a specified time point, apply the test compound (e.g., 20 µmoles of this compound) or the vehicle control to the same area.
-
After a defined period (e.g., 24 hours), euthanize the mice and collect the ear punches.
-
Measure the weight of the ear punches to quantify edema.
-
Process the tissue for histological analysis to measure epidermal thickness and assess inflammatory cell infiltration.[11][13]
Conclusion
This compound is a multi-functional lipid that is indispensable for the structural integrity and physiological function of the skin's lipid barrier. Its role extends beyond being a simple building block for ceramides to encompass active regulation of cellular processes critical for skin health, including inflammation and differentiation. The quantitative data and experimental models presented in this guide underscore its therapeutic potential for a range of dermatological conditions characterized by barrier dysfunction, such as atopic dermatitis and acne vulgaris. Further research into the precise molecular mechanisms of this compound and the development of optimized delivery systems will continue to unlock its full potential in dermatological and cosmetic applications.
References
- 1. clinikally.com [clinikally.com]
- 2. Anti-microbial and -inflammatory activity and efficacy of this compound: an in vitro and in vivo study addressing acne vulgaris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. specialchem.com [specialchem.com]
- 4. Ceramide NP | C36H71NO4 | CID 57378373 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Ceramide NP: What It Is and Why It Matters - Creative Proteomics [creative-proteomics.com]
- 6. This compound ceramide mainly localizes in the central layer of the unique lamellar phase of skin lipid model systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effect of sphingosine and this compound ceramide ratio on lipid arrangement and barrier function in skin lipid models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. New publication: Effect of sphingosine and this compound ceramide ratio on lipid arrangement and barrier function in skin lipid models. | CHDR [chdr.nl]
- 10. The ceramide [NP]/[NS] ratio in the stratum corneum is a potential marker for skin properties and epidermal differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound Stimulates the Differentiation of Human Keratinocytes and Inhibits TPA-Induced Inflammatory Epidermal Hyperplasia in Hairless Mouse Skin - PMC [pmc.ncbi.nlm.nih.gov]
- 12. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]
- 13. This compound stimulates the differentiation of human keratinocytes and inhibits TPA-induced inflammatory epidermal hyperplasia in hairless mouse skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. This compound enhances moisture level in human skin barrier through stimulation of the filaggrin biosynthesis and degradation leading to NMF formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. This compound derivatives ameliorate skin inflammation by inhibiting NF-κB and JAK/STAT signaling in keratinocytes and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Anti-inflammatory effects of this compound-regulated cytokines and NF-kB and MAPK mechanism | Cellular and Molecular Biology [cellmolbiol.org]
- 19. Peroxisome proliferator-activated receptors and skin development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. lipotype.com [lipotype.com]
- 22. Determination of stratum corneum lipid profile by tape stripping in combination with high-performance thin-layer chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. youtube.com [youtube.com]
- 25. Techniques for Ceramide Analysis - Creative Proteomics [creative-proteomics.com]
- 26. digital.csic.es [digital.csic.es]
- 27. Mouse skin inflammation induced by multiple topical applications of 12-O-tetradecanoylphorbol-13-acetate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. mdpi.com [mdpi.com]
Phytosphingosine as a Precursor to Ceramide Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Phytosphingosine (PHS), a bioactive sphingoid base, serves as a crucial precursor for the synthesis of phytoceramides, a specific class of ceramides essential for skin barrier function and cellular signaling. This technical guide provides an in-depth examination of the biochemical conversion of this compound into ceramides, focusing on the enzymatic pathways, regulatory mechanisms, and analytical methodologies. We present quantitative data on ceramide production, detailed experimental protocols for studying this pathway, and visualizations of the core biochemical and signaling cascades. This document is intended to be a comprehensive resource for researchers in dermatology, sphingolipid biology, and pharmacology.
Introduction to this compound and Ceramide Synthesis
Ceramides are a heterogeneous class of sphingolipids composed of a sphingoid base linked to a fatty acid via an amide bond. They are fundamental components of the stratum corneum, where they contribute to the epidermal permeability barrier, and also act as critical signaling molecules in a variety of cellular processes, including apoptosis, cell cycle arrest, and differentiation.
This compound is a 4-hydroxysphinganine, a sphingoid base distinguished by a hydroxyl group at the C4 position. Ceramides derived from this base are termed phytoceramides. The direct precursor pathway involves the N-acylation of this compound by a family of enzymes known as ceramide synthases (CerS). This conversion is a key step in maintaining the cellular pool of specific ceramide species, particularly in the epidermis.
The Biochemical Pathway: From this compound to Phytoceramide
The primary mechanism for converting this compound into phytoceramides is through the action of ceramide synthases (CerS, EC 2.3.1.24). These enzymes, located in the endoplasmic reticulum, catalyze the formation of an amide bond between the amino group of this compound and the carboxyl group of a fatty acyl-CoA.
Key Enzymes and Substrate Specificity:
-
Ceramide Synthases (CerS): Mammals possess six CerS isoforms (CerS1-6), each exhibiting distinct specificity for fatty acyl-CoAs of varying chain lengths. While comprehensive kinetic data for this compound across all mammalian CerS isoforms is not fully compiled, studies indicate that this compound is a viable substrate for multiple isoforms, including CERS5, which prefers palmitoyl-CoA (C16:0).[1] Plant-based studies have shown that specific CerS isoforms, such as LOH1 and LOH3 in Arabidopsis, efficiently utilize this compound.[2]
-
Dihydroceramide Desaturase 2 (DES2): It is important to note that this compound itself can be generated in mammals from dihydroceramide through the C4-hydroxylase activity of the enzyme DES2.[3] Interestingly, treatment of human keratinocytes with exogenous this compound has been shown to uniquely upregulate the expression of DES2, suggesting a positive feedback loop that amplifies the production of phytoceramides.
The resulting phytoceramide species are classified based on the attached fatty acid, such as non-hydroxy (N), α-hydroxy (A), or esterified ω-hydroxy (EO) fatty acids, leading to designations like Cer[NP], Cer[AP], and Cer[EOP].[4][5]
Quantitative Analysis of Phytoceramide Synthesis
The application of exogenous this compound to cultured cells, particularly human keratinocytes, leads to a significant and specific increase in the intracellular pool of phytoceramides. While comprehensive datasets are limited, available studies provide key quantitative insights.
Table 1: Ceramide Synthase Kinetic Parameters
Kinetic data for ceramide synthases primarily focus on sphinganine as the substrate. The Km values for sphinganine are consistently in the low micromolar range across different isoforms, suggesting a high affinity. While specific Vmax and Km values for this compound with each mammalian CerS are not well-documented in a comparative table, its effective utilization by certain isoforms is established.
| Enzyme Family | Substrate | Km (µM) | Organism/System | Reference |
| Mammalian CerS (general) | Sphinganine | 2 - 5 | Over-expressed in COS cells | |
| Arabidopsis LOH1 | This compound | Lowest of 3 isoforms | In vitro assay | [2] |
| Arabidopsis LOH3 | This compound | Efficiently used | In vitro assay | [2] |
| Absolute values were not provided in a comparative table in the source, but relative efficiency was noted. |
Table 2: Changes in Phytoceramide Levels in Keratinocytes
Lipidomic analysis of human keratinocytes treated with this compound reveals a dramatic and specific increase in phytoceramides, particularly Ceramide [NP] (non-hydroxy fatty acid linked to this compound).
| Treatment | Ceramide Species | Fold Change (vs. Control) | Cell Type | Reference |
| This compound | Ceramide [NP] | >20-fold | Human Keratinocytes | (Inferred from text) |
| This compound | Ceramide [NS] / [NDS] | No significant enhancement | Human Keratinocytes | (Inferred from text) |
Signaling Pathways of this compound-Derived Ceramides
Ceramides are potent signaling molecules that mediate cellular responses to stress, ultimately leading to apoptosis or cell cycle arrest. The accumulation of ceramides, including those derived from this compound, can activate several downstream cascades.
-
Stress-Activated Protein Kinase (SAPK) Pathways: Ceramides are well-known activators of the c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK) pathways.[6][7] Activation of these kinases can lead to the phosphorylation of transcription factors like c-Jun, promoting the expression of pro-apoptotic genes.
-
Mitochondrial Apoptosis Pathway: Ceramide accumulation can lead to mitochondrial dysfunction, including the release of cytochrome c.[8][9] This triggers the activation of a cascade of cysteine proteases known as caspases, particularly the initiator caspase-9 and the executioner caspase-3, which dismantle the cell.[10]
-
Protein Phosphatase Activation: Ceramides can activate protein phosphatases, such as PP2A, which can dephosphorylate and inactivate pro-survival proteins like Akt, further tipping the cellular balance towards apoptosis.[9]
References
- 1. EC 2.3.1.291 [iubmb.qmul.ac.uk]
- 2. portlandpress.com [portlandpress.com]
- 3. Ceramidases: regulators of cellular responses mediated by ceramide, sphingosine, and sphingosine-1-phosphate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. lipotype.com [lipotype.com]
- 5. lipotype.com [lipotype.com]
- 6. Ceramide Promotes Apoptosis in Chronic Myelogenous Leukemia-Derived K562 Cells by a Mechanism Involving Caspase-8 and JNK - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ceramide induces p38 MAPK and JNK activation through a mechanism involving a thioredoxin-interacting protein-mediated pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Ceramide induces neuronal apoptosis through mitogen-activated protein kinases and causes release of multiple mitochondrial proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Ceramide-induced neuronal apoptosis is associated with dephosphorylation of Akt, BAD, FKHR, GSK-3beta, and induction of the mitochondrial-dependent intrinsic caspase pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
The Antimicrobial Efficacy of Phytosphingosine: A Technical Guide for Researchers
Prepared for: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Phytosphingosine (PS), a naturally occurring sphingolipid found in the stratum corneum, is emerging as a promising antimicrobial agent with broad-spectrum activity against a variety of skin pathogens. Its inherent presence in the skin's natural defense system, coupled with its demonstrated efficacy, positions it as a compelling candidate for therapeutic and prophylactic applications in dermatology. This technical guide provides an in-depth analysis of the antimicrobial properties of this compound, including quantitative efficacy data, detailed experimental protocols for its evaluation, and an elucidation of its mechanism of action.
Introduction
The skin serves as the primary barrier against microbial invasion, employing a sophisticated arsenal of defense mechanisms. Among these are antimicrobial lipids, such as this compound, which play a direct role in the innate immune response.[1] this compound has demonstrated variable but potent antimicrobial activities against a range of Gram-positive and Gram-negative bacteria, as well as yeasts, making it a subject of significant interest for addressing skin infections and related inflammatory conditions like acne vulgaris.[1][2][3] This document synthesizes the current scientific understanding of this compound's antimicrobial action to support further research and development.
Mechanism of Action
The primary antimicrobial mechanism of this compound is the disruption of microbial cell membrane integrity. Unlike traditional antibiotics that may target specific metabolic pathways, this compound exerts a direct physical effect on the cell membrane, leading to rapid cell death.
Studies suggest that the protonated amino group of sphingoid bases, including this compound, interacts with negatively charged lipid components within the bacterial plasma membrane, such as cardiolipin.[4] This interaction is believed to induce a rearrangement of membrane lipids, leading to increased membrane permeability.[2][5] The consequences of this membrane disruption include:
-
Permeabilization: The influx of external molecules and the efflux of essential intracellular components, such as adenine nucleotides and proteins.[6]
-
Loss of Metabolic Activity: Disruption of the membrane potential and vital cellular processes.[4]
-
Ultrastructural Damage: Severe physical damage to the plasma membrane, ultimately leading to cell lysis.[6][7]
This direct action on the cell membrane is a valuable attribute, as it may be less prone to the development of microbial resistance compared to single-target antibiotics.
Quantitative Antimicrobial Activity
The antimicrobial efficacy of this compound is quantified by determining its Minimum Inhibitory Concentration (MIC), the lowest concentration of the agent that prevents visible microbial growth. The data presented below is derived from in vitro studies and showcases the activity of this compound and its hydrochloride salt (PSHCl) against a panel of relevant skin microorganisms.
Table 1: Minimum Inhibitory Concentrations (MICs) of this compound (PS) and its Formulations (µg/mL) [3]
| Microorganism | Strain | PS Solution | PSHCl Solution | PS Nanoemulsion (PS-NE) | PSHCl Nanoemulsion (PSHCl-NE) |
| Gram-Positive Bacteria | |||||
| Staphylococcus aureus | ATCC 29213 | 1 | 2 | 512 | 4 |
| Enterococcus faecalis | ATCC 29212 | 2 | 4 | 4 | 8 |
| Bacillus subtilis | RSKK 02021 | 8 | 16 | 8 | 32 |
| Gram-Negative Bacteria | |||||
| Escherichia coli | ATCC 25922 | 8 | 16 | 1024 | 32 |
| Salmonella enterica | RSKK 04059 | 8 | 16 | 1024 | 32 |
| Pseudomonas aeruginosa | ATCC 27853 | >1024 | >1024 | >1024 | >1024 |
| Yeasts | |||||
| Candida albicans | ATCC 90028 | 8 | 8 | 512 | 16 |
| Candida parapsilosis | RSKK 04057 | 8 | 16 | 256 | 32 |
Note: Data extracted from Başpınar et al. (2018). The study highlights that the activity of this compound can be significantly influenced by its formulation.
Experimental Protocols
Accurate and reproducible assessment of antimicrobial activity is paramount. The following sections detail the standard methodologies for determining the MIC of this compound.
Broth Microdilution Method
This method is considered a gold standard for determining quantitative MIC values.[8] It involves challenging a standardized microbial inoculum with serial dilutions of the antimicrobial agent in a liquid growth medium.
Materials:
-
This compound stock solution
-
Sterile 96-well microtiter plates
-
Appropriate sterile broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth for bacteria, RPMI-1640 for yeast)
-
Standardized microbial suspension (0.5 McFarland standard)
-
Sterile saline or phosphate-buffered saline (PBS)
-
Multichannel pipette
Procedure:
-
Preparation of Dilutions: Dispense 100 µL of sterile broth into all wells of a 96-well plate. Add 100 µL of the this compound stock solution to the first column of wells. Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to the tenth column. Discard 100 µL from the tenth column.
-
Inoculum Preparation: Prepare a microbial suspension in sterile saline or PBS and adjust its turbidity to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Final Inoculum Dilution: Dilute the standardized suspension in broth to achieve the final target inoculum concentration (typically 5 x 10⁵ CFU/mL).
-
Inoculation: Within 15 minutes of standardization, inoculate each well (columns 1-11) with 100 µL of the final diluted inoculum. Column 11 serves as the growth control (inoculum, no drug), and column 12 serves as the sterility control (broth only).
-
Incubation: Cover the plate and incubate at 35-37°C for 16-24 hours (for bacteria) or as appropriate for the test organism.
-
Interpretation: The MIC is the lowest concentration of this compound at which no visible growth (turbidity) is observed.
Disk Diffusion (Kirby-Bauer) Method
This qualitative or semi-quantitative method assesses the susceptibility of bacteria to an antimicrobial agent by measuring the diameter of the zone of growth inhibition around a drug-impregnated disk.[1][9]
Materials:
-
Sterile blank paper disks (6 mm diameter)
-
This compound solution of known concentration
-
Mueller-Hinton Agar (MHA) plates
-
Standardized microbial suspension (0.5 McFarland standard)
-
Sterile cotton swabs
-
Sterile forceps
Procedure:
-
Inoculum Preparation: Prepare a microbial suspension adjusted to the 0.5 McFarland turbidity standard.
-
Plate Inoculation: Dip a sterile cotton swab into the standardized inoculum, removing excess fluid by pressing it against the inside of the tube. Swab the entire surface of an MHA plate evenly in three directions (rotating the plate approximately 60 degrees each time) to ensure confluent growth.
-
Disk Application: Aseptically apply sterile blank disks to the inoculated agar surface. The disks should be pressed down gently to ensure complete contact with the agar.
-
This compound Application: Pipette a standardized volume of the this compound solution onto each blank disk.
-
Incubation: Invert the plates and incubate at 35-37°C for 16-24 hours.
-
Interpretation: Measure the diameter of the zone of complete growth inhibition (in millimeters) around each disk. The size of the zone corresponds to the susceptibility of the organism to the tested agent.
Conclusion and Future Directions
This compound exhibits significant antimicrobial activity against a broad range of skin pathogens, primarily through the disruption of the cell membrane. Its efficacy, particularly against Gram-positive bacteria and yeasts, underscores its potential as a valuable agent in dermatological formulations for treating and preventing microbial skin conditions. However, its reduced activity against resistant Gram-negative bacteria like P. aeruginosa indicates a need for further investigation and potential synergistic applications.[1][3]
Future research should focus on:
-
Optimizing formulations to enhance the bioavailability and efficacy of this compound.
-
Investigating synergistic combinations with other antimicrobial agents to broaden the spectrum of activity.
-
Conducting comprehensive in vivo studies to validate its clinical efficacy and safety profile for various dermatological applications.
The data and protocols presented in this guide offer a robust foundation for researchers and drug development professionals to advance the scientific understanding and application of this compound as a natural and effective antimicrobial agent.
References
- 1. Disk Diffusion Method for Antibiotic Susceptibility Test - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]
- 2. Sphingosine kills bacteria by binding to cardiolipin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dergipark.org.tr [dergipark.org.tr]
- 4. researchgate.net [researchgate.net]
- 5. The major plant sphingolipid long chain base this compound inhibits growth of bacterial and fungal plant pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound kills Candida albicans by disrupting its cell membrane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. microbenotes.com [microbenotes.com]
- 8. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. asm.org [asm.org]
Phytosphingosine in Cellular Signaling: A Technical Guide for Researchers
Abstract: Phytosphingosine (PHS), a bioactive sphingolipid, is an essential structural component of cellular membranes and a critical signaling molecule involved in a multitude of cellular processes. Its roles in regulating cell growth, differentiation, apoptosis, and inflammatory responses have made it a focal point for research and a promising target for drug development.[1] This technical guide provides an in-depth exploration of the cellular signaling pathways modulated by this compound, offering detailed experimental methodologies, quantitative data summaries, and visual pathway diagrams to support advanced research and therapeutic development.
Introduction to this compound
This compound is a long-chain amino alcohol, one of the primary sphingoid bases found in fungi, plants, and mammals, particularly in the epidermis.[1][2] Structurally similar to sphingosine, PHS is distinguished by a hydroxyl group at the C-4 position of its sphingoid backbone.[1] This structural feature is crucial for its biological activity and its role as a precursor in the synthesis of phytoceramides, which are vital for maintaining the skin's permeability barrier.[3][4] Beyond its structural role, PHS functions as a potent signaling molecule, directly and indirectly influencing key cellular pathways implicated in cancer, inflammatory skin diseases, and immune responses.[1][5][6]
This compound-Mediated Apoptosis
PHS is a potent inducer of apoptosis in various human cancer cell lines, including lung adenocarcinoma.[5] Its pro-apoptotic effects are mediated primarily through the intrinsic mitochondrial pathway, characterized by the involvement of the Bcl-2 family of proteins and the activation of a cascade of caspases.
The Mitochondrial Apoptosis Pathway
Studies have shown that PHS treatment leads to a dose-dependent increase in the Bax/Bcl-2 ratio.[5] This shift promotes the translocation of Bax from the cytosol to the mitochondria, which in turn disrupts the mitochondrial membrane potential (ΔΨm).[5][7] The loss of ΔΨm facilitates the release of cytochrome c from the mitochondria into the cytoplasm.[7][8] Cytoplasmic cytochrome c then associates with Apaf-1 and pro-caspase-9 to form the apoptosome, leading to the activation of caspase-9, which subsequently activates the executioner caspase-3.[7] Activated caspase-3 cleaves critical cellular substrates, including poly(ADP-ribose) polymerase (PARP), ultimately leading to the characteristic morphological and biochemical hallmarks of apoptosis.[5][8]
Furthermore, PHS can activate caspase-8, a key initiator caspase in the extrinsic apoptosis pathway, in a death receptor-independent manner.[7][8] This activation of caspase-8 also contributes to the activation of caspase-3, amplifying the apoptotic signal.[7]
// Nodes PHS [label="this compound", fillcolor="#EA4335", fontcolor="#FFFFFF"]; ROS [label="↑ Reactive Oxygen\nSpecies (ROS)", fillcolor="#FBBC05", fontcolor="#202124"]; Bax_trans [label="Bax Translocation\nto Mitochondria", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Mito_pot [label="↓ Mitochondrial\nMembrane Potential", fillcolor="#4285F4", fontcolor="#FFFFFF"]; CytC [label="Cytochrome c\nRelease", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Casp9 [label="Caspase-9\nActivation", fillcolor="#34A853", fontcolor="#FFFFFF"]; Casp3 [label="Caspase-3\nActivation", fillcolor="#34A853", fontcolor="#FFFFFF"]; PARP [label="PARP Cleavage", fillcolor="#34A853", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis", shape=ellipse, fillcolor="#202124", fontcolor="#FFFFFF"]; Casp8 [label="Caspase-8\nActivation", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges PHS -> ROS [label=" damages mitochondrial\nfunctions", fontsize=8]; PHS -> Bax_trans; PHS -> Casp8 [label=" DR-independent", fontsize=8]; ROS -> Bax_trans; Bax_trans -> Mito_pot; Mito_pot -> CytC; CytC -> Casp9; Casp9 -> Casp3; Casp8 -> Casp3; Casp3 -> PARP; PARP -> Apoptosis; }
Regulation of Cell Cycle
In addition to inducing apoptosis, this compound can arrest the cell cycle, thereby inhibiting cancer cell proliferation. In A549 lung cancer cells, PHS has been shown to induce cell cycle arrest at the G2/M phase.[5][9] This effect is often associated with the modulation of cyclins and cyclin-dependent kinases (CDKs) that govern the G2/M transition, although the precise molecular targets of PHS in this process are still under investigation. The induction of G2/M arrest prevents cells from entering mitosis, ultimately contributing to the overall anti-proliferative effect.[9]
Anti-inflammatory Signaling Pathways
PHS exhibits significant anti-inflammatory properties by modulating key signaling pathways, including NF-κB, MAPKs, and JAK/STAT, which are often dysregulated in inflammatory skin diseases like psoriasis and atopic dermatitis.[2][6][10]
Inhibition of NF-κB Signaling
In inflammatory conditions stimulated by agents like lipopolysaccharide (LPS), the transcription factor NF-κB is activated. This involves the phosphorylation and subsequent degradation of its inhibitor, IκBα, allowing NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes such as iNOS and COX-2.[6] PHS has been demonstrated to inhibit this pathway by preventing the degradation of IκBα, thereby sequestering NF-κB in the cytoplasm and suppressing the expression of its target genes.[6] This leads to a reduction in the production of inflammatory mediators like nitric oxide (NO) and prostaglandin E2 (PGE2).[6]
// Nodes LPS [label="LPS", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Receptor [label="Toll-like Receptor 4\n(TLR4)", fillcolor="#5F6368", fontcolor="#FFFFFF"]; p_IkBa [label="p-IκBα", fillcolor="#4285F4", fontcolor="#FFFFFF"]; IkBa_deg [label="IκBα Degradation", fillcolor="#4285F4", fontcolor="#FFFFFF"]; NFkB_trans [label="NF-κB Nuclear\nTranslocation", fillcolor="#34A853", fontcolor="#FFFFFF"]; Inflam_genes [label="↑ Pro-inflammatory\nGene Expression\n(iNOS, COX-2)", fillcolor="#34A853", fontcolor="#FFFFFF"]; PHS [label="this compound", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges LPS -> Receptor [arrowhead=normal]; Receptor -> p_IkBa [arrowhead=normal]; p_IkBa -> IkBa_deg [arrowhead=normal]; IkBa_deg -> NFkB_trans [arrowhead=normal]; NFkB_trans -> Inflam_genes [arrowhead=normal]; PHS -> p_IkBa [arrowhead=tee, label=" inhibits", fontsize=8]; }
Modulation of MAPK and JAK/STAT Pathways
PHS and its derivatives also suppress inflammatory responses by inhibiting the phosphorylation and activation of mitogen-activated protein kinases (MAPKs), including p38, ERK, and JNK.[2][6] These kinases are central to signal transduction in response to inflammatory stimuli. Additionally, PHS has been shown to interfere with the JAK/STAT pathway, which is critical for cytokine signaling.[2][10] By inhibiting these pathways, PHS reduces the expression of numerous pro-inflammatory cytokines and chemokines, such as IL-1α, IL-1β, IL-6, TNF-α, IL-17A, and IL-22.[10]
Involvement in Other Signaling Pathways
PPAR Signaling
This compound can activate peroxisome proliferator-activated receptors (PPARs), which are nuclear receptors that regulate gene expression related to differentiation and inflammation. In human keratinocytes, PHS increases the transcriptional activity of PPARs and specifically upregulates the expression of PPARγ in a dose- and time-dependent manner.[1] This activation of PPAR signaling contributes to the anti-inflammatory and differentiation-promoting effects of PHS in the skin.[1]
Protein Kinase C (PKC) and Protein Phosphatase 2A (PP2A)
Sphingolipids, as a class, are known regulators of key signaling enzymes. Sphingosine, which is structurally related to PHS, is a known inhibitor of the Protein Kinase C (PKC) signaling pathway.[1][11] This inhibition is thought to contribute to its anti-proliferative and anti-inflammatory activities.[1] Conversely, sphingolipids and their analogs can activate Protein Phosphatase 2A (PP2A), a major serine/threonine phosphatase that acts as a tumor suppressor by dephosphorylating and inactivating pro-proliferative kinases.[12][13] The ability of PHS to modulate these enzymes suggests a broader role in controlling cellular homeostasis and growth.
Quantitative Data Summary
The following tables summarize key quantitative findings from studies on this compound's signaling effects.
Table 1: Anti-inflammatory and Pro-differentiative Effects of PHS in Keratinocytes
| Parameter Measured | Cell Type | Treatment | Concentration | Result | Reference |
|---|---|---|---|---|---|
| PGE₂ Production | Mononuclear Leukocytes | PHS + TPA | 5 µM | 38% inhibition | [1] |
| PPARγ mRNA Level | HaCaT | PHS (24h) | 5 µM | ~3.5-fold induction | [1] |
| Involucrin Level | Keratinocytes | PHS (4 days) | 5 µM | ~2.2-fold increase | [1] |
| DES2 Gene Expression | Keratinocytes | PHS | 10 µM | Markedly increased | [4] |
| Ceramide NP Content | Keratinocytes | PHS | 10 µM | >20-fold increase |[4] |
Table 2: Pro-Apoptotic and Anti-proliferative Effects of PHS in Cancer Cells
| Parameter Measured | Cell Type | Treatment Duration | Concentration | Result | Reference |
|---|---|---|---|---|---|
| Sub-G1 Population | U937 Leukemia | 24h | 10 µM | ~40% of cells | [8] |
| PARP Cleavage | A549 Lung Cancer | - | Dose-dependent | Increased cleavage | [5] |
| G2/M Phase Arrest | A549 Lung Cancer | - | Dose-dependent | Increased cell population in G2/M | [5] |
| Bax/Bcl-2 Ratio | A549 Lung Cancer | - | Dose-dependent | Increased ratio |[5] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the signaling roles of this compound.
Cell Culture and Treatment
-
Cell Lines: Human keratinocytes (HaCaT), human lung adenocarcinoma cells (A549), or human leukemia cells (U937) are commonly used.
-
Culture Conditions: Cells are maintained in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, at 37°C in a humidified atmosphere of 5% CO₂.
-
PHS Treatment: this compound (dissolved in a suitable solvent like DMSO or ethanol) is added to the culture medium at desired concentrations (typically 1-20 µM) for specified time periods (e.g., 12, 24, or 48 hours). A vehicle control (solvent only) must be run in parallel.
Western Blot Analysis for Signaling Proteins
This workflow is used to detect changes in protein expression and phosphorylation (activation) of signaling molecules.
// Nodes A [label="1. Cell Treatment\n(PHS or Vehicle Control)"]; B [label="2. Cell Lysis\n(RIPA buffer with protease/\nphosphatase inhibitors)"]; C [label="3. Protein Quantification\n(BCA Assay)"]; D [label="4. SDS-PAGE\n(Separate proteins by size)"]; E [label="5. Protein Transfer\n(to PVDF membrane)"]; F [label="6. Blocking\n(5% non-fat milk or BSA)"]; G [label="7. Primary Antibody Incubation\n(e.g., anti-p-p38, anti-Bax, anti-Caspase-3)\nOvernight at 4°C"]; H [label="8. Secondary Antibody Incubation\n(HRP-conjugated)"]; I [label="9. Detection\n(Chemiluminescence, ECL)"]; J [label="10. Imaging & Densitometry\n(Quantify band intensity)"];
// Edges A -> B -> C -> D -> E -> F -> G -> H -> I -> J; }
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-40 µg) onto a polyacrylamide gel and separate by electrophoresis.
-
Transfer: Transfer separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., p-IκBα, Bax, cleaved PARP) overnight at 4°C.
-
Washing and Secondary Antibody: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot. Quantify band intensities relative to a loading control (e.g., β-actin or GAPDH).[6]
Apoptosis Analysis by Flow Cytometry
-
Cell Preparation: Harvest cells after PHS treatment, including any floating cells.
-
Staining: Wash cells with PBS and resuspend in a binding buffer. Stain with Annexin V-FITC and Propidium Iodide (PI) for 15 minutes in the dark.
-
Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic.
-
Sub-G1 Analysis: For cell cycle-related apoptosis, fix cells in 70% ethanol, treat with RNase A, and stain with PI. The sub-G1 peak, representing cells with fragmented DNA, is quantified by flow cytometry.[7]
Quantitative Real-Time PCR (qRT-PCR)
-
RNA Isolation: After cell treatment, isolate total RNA using a commercial kit (e.g., TRIzol or RNeasy).
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from 1-2 µg of total RNA using a reverse transcriptase enzyme.[1]
-
Real-Time PCR: Perform PCR using SYBR Green or TaqMan probes with primers specific to the target genes (e.g., PPARG, INOS, COX2) and a housekeeping gene (e.g., GAPDH, ACTB).[1][6]
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target gene to the housekeeping gene.[1]
Conclusion and Implications for Drug Development
This compound is a multifaceted signaling molecule with significant therapeutic potential. Its ability to concurrently induce apoptosis in cancer cells, arrest the cell cycle, and suppress key inflammatory pathways makes it a compelling candidate for the development of novel drugs targeting cancer and chronic inflammatory diseases.[2][5] The detailed understanding of its mechanisms of action, particularly its influence on the mitochondrial apoptosis pathway, NF-κB, and MAPK signaling, provides a solid foundation for rational drug design. Future research should focus on developing more potent and specific PHS derivatives and exploring combination therapies to enhance its efficacy in clinical settings.[2] The experimental frameworks provided in this guide offer robust tools for researchers and drug development professionals to further unravel the complex biology of this compound and harness its therapeutic promise.
References
- 1. This compound Stimulates the Differentiation of Human Keratinocytes and Inhibits TPA-Induced Inflammatory Epidermal Hyperplasia in Hairless Mouse Skin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound derivatives ameliorate skin inflammation by inhibiting NF-κB and JAK/STAT signaling in keratinocytes and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. This compound Increases Biosynthesis of Phytoceramide by Uniquely Stimulating the Expression of Dihydroceramide C4-desaturase (DES2) in Cultured Human Keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound inhibits the growth of lung adenocarcinoma cells by inducing G2/M-phase arrest, apoptosis, and mitochondria-dependent pathway cell death in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anti-inflammatory effects of this compound-regulated cytokines and NF-kB and MAPK mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound induces apoptotic cell death via caspase 8 activation and Bax translocation in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. researchgate.net [researchgate.net]
- 10. taylorandfrancis.com [taylorandfrancis.com]
- 11. Regulation of protein kinase C by sphingosine and lysosphingolipids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Sphingosine simultaneously inhibits nuclear import and activates PP2A by binding importins and PPP2R1A - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Regulation of PP2A by Sphingolipid Metabolism and Signaling [frontiersin.org]
The Biosynthesis of Phytosphingosine: A Comparative Technical Guide for Yeast and Plants
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Phytosphingosine (PHS), a bioactive sphingolipid, plays a crucial role in a myriad of cellular processes in both yeast and plants, ranging from membrane structure and integrity to cell signaling and stress responses. In yeast, PHS and its phosphorylated derivative, this compound-1-phosphate (PHS-1P), are implicated in heat stress response, cell cycle regulation, and apoptosis. In plants, PHS is a key component of complex sphingolipids and is involved in programmed cell death, pathogen resistance, and responses to abiotic stress. The biosynthesis of this compound is a highly conserved pathway, yet it exhibits distinct regulatory mechanisms and downstream modifications between these two eukaryotic kingdoms. This technical guide provides a comprehensive overview of the core biosynthetic pathway of this compound in yeast and plants, detailing the enzymatic steps, regulatory networks, quantitative data, and key experimental protocols for its investigation.
The Core Biosynthetic Pathway of this compound
The de novo synthesis of this compound originates in the endoplasmic reticulum (ER) and involves three key enzymatic reactions that are conserved between yeast and plants. The pathway commences with the condensation of L-serine and palmitoyl-CoA and culminates in the formation of this compound.
-
Serine Palmitoyltransferase (SPT): The Gateway to Sphingolipid Synthesis The initial and rate-limiting step in sphingolipid biosynthesis is catalyzed by serine palmitoyltransferase (SPT), a pyridoxal 5'-phosphate (PLP)-dependent enzyme.[1] SPT mediates the condensation of the amino acid L-serine with the fatty acyl-CoA, palmitoyl-CoA, to produce 3-ketosphinganine (also known as 3-ketodihydrosphingosine).[2] This reaction is fundamental as it commits cellular resources to the sphingolipid metabolic network. In both yeast and plants, SPT is a heterodimeric protein complex located in the ER membrane.[2][3]
-
3-Ketosphinganine Reductase (KSR): Reduction to the Sphinganine Backbone The product of the SPT reaction, 3-ketosphinganine, is rapidly reduced to sphinganine (also called dihydrosphingosine) by the action of 3-ketosphinganine reductase (KSR). This reaction is dependent on the reducing equivalent NADPH.[4][5] KSR is also an ER-localized enzyme.
-
Sphinganine C4-Hydroxylase (SUR2/SYR2): The Defining Step in this compound Synthesis The final step in the formation of this compound is the hydroxylation of sphinganine at the C4 position. This reaction is catalyzed by sphinganine C4-hydroxylase, a di-iron enzyme that requires molecular oxygen and a reducing agent, typically NADPH or NADH.[6][7] In yeast, this enzyme is encoded by the SUR2 (also known as SYR2) gene. The homologous enzymes in plants are also referred to as sphingoid base hydroxylases.[7]
Quantitative Data
The following tables summarize key quantitative parameters for the enzymes involved in this compound biosynthesis in yeast and plants. It is important to note that these values can vary depending on the specific experimental conditions, such as temperature, pH, and the presence of detergents.
Table 1: Enzyme Kinetic Parameters
| Enzyme | Organism | Substrate(s) | Km | Vmax | Reference(s) |
| Serine Palmitoyltransferase (SPT) | Saccharomyces cerevisiae | L-Serine | 0.2 - 15.2 mM | 1.5 - 5.0 pmol/min/mg protein | [8] |
| Palmitoyl-CoA | ~5 µM | [1] | |||
| 3-Ketosphinganine Reductase (KSR) | Candida albicans (recombinant) | 3-Ketosphinganine | Not Reported | Not Reported | [9] |
| Aspergillus fumigatus (recombinant) | 3-Ketosphinganine | Not Reported | Not Reported | [9] | |
| Sphinganine C4-Hydroxylase | Zea mays (corn) microsomes | D-erythro-sphinganine | ~60 µM | Not Reported | [6][7] |
| NADPH | 33 µM | [6][7] | |||
| NADH | 58 µM | [6][7] |
Table 2: Substrate and Product Concentrations
| Metabolite | Organism/Tissue | Concentration | Reference(s) |
| L-Serine | Saccharomyces cerevisiae | 3 - 6 nmol/108 cells | [10] |
| Palmitoyl-CoA | Saccharomyces cerevisiae | Not Reported | |
| This compound | Arabidopsis thaliana leaves | Low levels, increases with pathogen recognition | [11] |
| Zea mays (corn) shoots | 1 - 9 µmol/kg fresh weight (as free long-chain bases) | [6] |
Experimental Protocols
Serine Palmitoyltransferase (SPT) Activity Assay
This protocol describes a radioactivity-based assay for measuring SPT activity in total cell lysates or microsomal fractions.
Materials:
-
Cell lysate or microsomal fraction
-
Lysis buffer (e.g., 50 mM HEPES, pH 7.4, 1 mM EDTA, protease inhibitors)
-
[14C]-L-serine
-
Palmitoyl-CoA
-
Pyridoxal 5'-phosphate (PLP)
-
Reaction buffer (e.g., 100 mM HEPES, pH 8.0, 5 mM DTT)
-
Stop solution (e.g., Chloroform:Methanol, 1:2, v/v)
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Preparation of Reaction Mixture: In a microcentrifuge tube, prepare the reaction mixture containing reaction buffer, PLP, and palmitoyl-CoA.
-
Enzyme Addition: Add a known amount of cell lysate or microsomal protein to the reaction mixture.
-
Initiation of Reaction: Start the reaction by adding [14C]-L-serine.
-
Incubation: Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes) with gentle agitation.
-
Termination of Reaction: Stop the reaction by adding the stop solution.
-
Lipid Extraction: Vortex the mixture vigorously and centrifuge to separate the phases. The lipid-soluble product, [14C]-3-ketosphinganine, will be in the lower organic phase.
-
Quantification: Transfer the organic phase to a scintillation vial, evaporate the solvent, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Controls: Include negative controls without enzyme and without palmitoyl-CoA to determine background levels.
3-Ketosphinganine Reductase (KSR) Activity Assay
This protocol outlines a metabolomics-based assay to measure KSR activity.
Materials:
-
Cell lysate or purified enzyme
-
3-Ketosphinganine (substrate)
-
NADPH
-
Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
Quenching solution (e.g., ice-cold acetonitrile)
-
Internal standard (e.g., C17-sphinganine)
-
LC-MS/MS system
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the reaction buffer, NADPH, and the cell lysate or purified enzyme.
-
Reaction Initiation: Start the reaction by adding 3-ketosphinganine.
-
Incubation: Incubate at 37°C for a specified time.
-
Reaction Quenching: Stop the reaction by adding the quenching solution containing the internal standard.
-
Sample Preparation: Centrifuge to pellet the precipitated protein. Transfer the supernatant for LC-MS/MS analysis.
-
LC-MS/MS Analysis: Analyze the samples for the presence of the product, sphinganine, and the internal standard.
-
Quantification: Quantify the amount of sphinganine produced by comparing its peak area to that of the internal standard.
Sphinganine C4-Hydroxylase Activity Assay
This protocol describes an in vitro assay for sphinganine C4-hydroxylase activity using microsomal preparations.[12]
Materials:
-
Microsomal fraction from yeast or plant tissue
-
D-erythro-sphinganine (substrate)
-
NADPH or NADH
-
Reaction buffer (e.g., 50 mM potassium phosphate, pH 7.4)
-
Stop solution (e.g., Chloroform:Methanol, 2:1, v/v)
-
Derivatizing agent (e.g., o-phthalaldehyde, OPA)
-
HPLC system with a fluorescence detector
Procedure:
-
Reaction Setup: In a glass tube, combine the reaction buffer, NADPH or NADH, and the microsomal preparation.
-
Reaction Initiation: Add D-erythro-sphinganine to start the reaction.
-
Incubation: Incubate at 30°C for a defined time (e.g., 60 minutes).
-
Reaction Termination and Lipid Extraction: Stop the reaction by adding the stop solution and perform a lipid extraction.
-
Derivatization: Evaporate the organic solvent and derivatize the extracted lipids with OPA to make them fluorescent.
-
HPLC Analysis: Analyze the derivatized sample by reverse-phase HPLC with fluorescence detection to separate and quantify the product, this compound.
-
Standard Curve: Generate a standard curve with known amounts of this compound to quantify the product accurately.
Visualizations
This compound Biosynthesis Pathway in Yeast
Caption: this compound biosynthesis pathway in the yeast endoplasmic reticulum with its regulation by ORM proteins.
This compound Biosynthesis Pathway in Plants
References
- 1. Serine palmitoyltransferase, a key enzyme of sphingolipid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.biologists.com [journals.biologists.com]
- 3. researchgate.net [researchgate.net]
- 4. 3-dehydrosphinganine reductase - Wikipedia [en.wikipedia.org]
- 5. Identification and characterization of 3-ketosphinganine reductase activity encoded at the BT_0972 locus in Bacteroides thetaiotaomicron - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of 4-hydroxysphinganine and characterization of sphinganine hydroxylase activity in corn - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Uptake of exogenous serine is important to maintain sphingolipid homeostasis in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The major plant sphingolipid long chain base this compound inhibits growth of bacterial and fungal plant pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 11. files.core.ac.uk [files.core.ac.uk]
- 12. Regulation of sphingolipid synthesis through Orm1 and Orm2 in yeast - PMC [pmc.ncbi.nlm.nih.gov]
The Physiological Functions of Phytosphingosine: A Technical Guide
Abstract
Phytosphingosine (PHS) is a naturally occurring, skin-identical sphingoid base, a fundamental component of ceramides that form the structural backbone of the epidermal permeability barrier.[1][2] Beyond its structural role, this compound functions as a potent signaling molecule involved in a multitude of physiological processes critical to skin homeostasis. It exhibits significant anti-inflammatory, antimicrobial, and cell-regulating properties, positioning it as a molecule of high interest for dermatological research and therapeutic development. This guide provides an in-depth analysis of the core physiological functions of this compound, presenting quantitative data, detailed experimental methodologies, and visual representations of its mechanisms of action.
Role in Epidermal Barrier Function and Homeostasis
This compound is integral to the synthesis and organization of ceramides, the most abundant lipid class in the stratum corneum (SC).[3] These lipids, along with cholesterol and free fatty acids, form the lamellar structures that prevent transepidermal water loss (TEWL) and protect against environmental insults.[4]
Stimulation of Ceramide Biosynthesis
This compound actively participates in the regulation of ceramide synthesis. Studies in cultured human keratinocytes have shown that exogenous PHS treatment significantly upregulates the expression of key enzymes involved in the sphingolipid biosynthetic pathway.[5][6] This includes serine palmitoyltransferase (SPT), ceramide synthase 3 (CERS3), and ELOVL4.[5]
Most notably, PHS uniquely stimulates the expression of dihydroceramide C4-desaturase (DES2), the enzyme responsible for converting dihydroceramide into phytoceramide (Ceramide NP). This leads to a dramatic and specific increase in the intracellular pool of Ceramide NP, the most prevalent ceramide subclass in the human epidermis.[5] This targeted enhancement of phytoceramide synthesis is fundamental to strengthening the epidermal barrier.[5][6]
Data on Ceramide Biosynthesis and Keratinocyte Differentiation
| Parameter Measured | Treatment | Result | Reference |
| Ceramide NP Levels | This compound (PHS) | >20-fold increase vs. control | [5] |
| Cornified Envelope (CE) Production | This compound (10 µM) | ~1.8-fold increase vs. control | [7] |
| DNA Synthesis ([³H]thymidine assay) | This compound (10 µM) | Inhibition to 20% of control | [7] |
| PPARγ mRNA Expression | This compound (5 µM) | ~2.5-fold increase after 24h | [7] |
Experimental Protocols
Protocol 1: Analysis of Ceramide Levels by LC-MS/MS
-
Objective: To quantify changes in ceramide species following this compound treatment.
-
Methodology:
-
Cell Culture: Normal human epidermal keratinocytes (NHEKs) are cultured to near confluency.
-
Treatment: Cells are treated with a specified concentration of this compound (e.g., 10 µM) or a vehicle control for a defined period (e.g., 24-72 hours).
-
Lipid Extraction: Total lipids are extracted from cell pellets using a chloroform/methanol solvent system (e.g., 2:1, v/v).
-
LC-MS/MS Analysis: The extracted lipids are resuspended and injected into a liquid chromatography system coupled with a tandem mass spectrometer. Ceramides are separated based on their hydrophobicity and identified and quantified based on their specific mass-to-charge ratios and fragmentation patterns.[5]
-
Protocol 2: Quantitative Real-Time PCR (qRT-PCR) for Gene Expression
-
Objective: To measure the mRNA expression levels of genes involved in ceramide synthesis (e.g., SPT, CERS3, ELOVL4, DES2).
-
Methodology:
-
Cell Treatment: Keratinocytes (e.g., HaCaT cells) are treated with this compound at various concentrations and time points.[7]
-
RNA Isolation: Total RNA is isolated from the cells using a suitable kit (e.g., TRIzol reagent).
-
cDNA Synthesis: First-strand complementary DNA (cDNA) is synthesized from the RNA template using a reverse transcriptase enzyme.
-
Real-Time PCR: The cDNA is used as a template for PCR with specific primers for the target genes and a housekeeping gene (e.g., GAPDH) for normalization. The amplification is monitored in real-time using a fluorescent dye (e.g., SYBR Green).
-
Data Analysis: Relative gene expression is calculated using the comparative CT (ΔΔCT) method.[7]
-
Visualization of this compound's Role in Ceramide Synthesis
Anti-Inflammatory Functions
This compound exerts potent anti-inflammatory effects through multiple signaling pathways, making it a valuable agent for managing inflammatory skin conditions.[1][8] Its actions include the inhibition of pro-inflammatory mediators and the modulation of key signaling cascades.
Mechanisms of Action
-
PPAR Activation: this compound acts as a ligand for peroxisome proliferator-activated receptors (PPARs), particularly PPARγ.[7] Activation of these nuclear receptors modulates gene expression, leading to increased keratinocyte differentiation and inhibition of inflammatory responses.[7][9]
-
PKC Inhibition: It is a known inhibitor of Protein Kinase C (PKC), a key enzyme in inflammatory signaling pathways. By inhibiting PKC, this compound can block the downstream cascade initiated by irritants like 12-O-tetradecanoylphorbol-13-acetate (TPA).[7][9]
-
NF-κB and JAK/STAT Pathway Inhibition: this compound derivatives have been shown to suppress the activation of critical inflammatory transcription factors, including NF-κB and the JAK/STAT pathway.[8] This leads to a downstream reduction in the expression of numerous pro-inflammatory cytokines and chemokines.[8]
Data on Anti-Inflammatory Effects
| Parameter Measured | Model/System | Treatment | Result | Reference |
| IL-1α Release | UVB-exposed skin | 0.2% PHS | 78% inhibition vs. untreated | [9] |
| Protein Kinase C (PKC) Activity | In vitro assay | 0.01% - 0.2% PHS | ~90% inhibition vs. control | [9] |
| IL-1α Levels | SDS-treated keratinocytes | PHS | ~40-50% inhibition vs. control | [9] |
| mRNA levels of pro-inflammatory mediators (IL-1α, IL-1β, IL-6, TNF-α) | IL-23 injected mice (psoriasis model) | PHS derivatives | Suppression of expression | [8] |
| mRNA levels of Th17 cytokines (CXCL1, CCL17, IL-17A, IL-22) | IL-23 injected mice (psoriasis model) | PHS derivatives | Suppression of expression | [8] |
Experimental Protocols
Protocol 3: In Vivo Mouse Model of Irritant Contact Dermatitis
-
Objective: To assess the anti-inflammatory and anti-proliferative effects of this compound in vivo.
-
Methodology:
-
Animal Model: Hairless mice (e.g., SKH-1) are used.
-
Irritant Application: A solution of an irritant, such as TPA, is applied topically to a defined area of the mouse's skin to induce inflammation, edema, and epidermal hyperplasia.
-
Treatment: this compound, dissolved in a suitable vehicle (e.g., acetone), is applied topically to the inflamed area shortly after irritant application.
-
Endpoint Measurement: After a set period (e.g., 24-48 hours), skin biopsies are taken. Ear thickness is measured as an indicator of edema. Histological analysis is performed to measure epidermal thickness. Tissue can be homogenized to measure levels of pro-inflammatory mediators like prostaglandin E₂ (PGE₂) via ELISA.[7]
-
Visualization of Anti-Inflammatory Signaling Pathways
Antimicrobial Properties
This compound is a component of the skin's natural defense system, exhibiting broad-spectrum antimicrobial activity against bacteria and yeasts.[9][10] This intrinsic activity helps to control the cutaneous microflora and prevent infections.[11]
Spectrum of Activity
This compound is effective against a range of microorganisms, including:
-
Gram-positive bacteria: Notably Staphylococcus aureus and Propionibacterium acnes (now Cutibacterium acnes), a key bacterium implicated in acne vulgaris.[11][9]
-
Gram-negative bacteria: Including E. coli, although higher concentrations may be required.[9]
-
Yeasts: Such as Candida albicans and Malassezia species.[9][10]
The antimicrobial action is attributed to its ability to disrupt microbial cell membranes.
Data on Antimicrobial Activity
| Organism | Test Method | This compound (PS) Concentration / MIC | Result | Reference |
| Propionibacterium acnes | In vitro growth inhibition | 0.020% | Growth inhibition within 1 hr | [9] |
| Candida albicans | In vitro growth inhibition | 0.0012% | Growth inhibition within 1 hr | [9] |
| Escherichia coli | In vitro growth inhibition | 0.040% | Growth inhibition within 1 hr | [9] |
| Gram-positive bacteria | Microdilution | MIC range: 1 - 1024 µg/mL | Variable antimicrobial activity | [10] |
| Gram-negative bacteria | Microdilution | MIC range: 8 - 1024 µg/mL | Variable antimicrobial activity | [10] |
| Candida strains | Microdilution | MIC range: 8 - 512 µg/mL | Variable antimicrobial activity | [10] |
| Mixed oral flora (in vivo) | Hand wash test (1 hr post-application) | 0.2% PHS | 68% reduction in microbial counts | [9] |
| Mixed oral flora (in vivo) | Hand wash test (1 hr post-application) | 0.2% PHS-HCl | 87% reduction in microbial counts | [9] |
Experimental Protocols
Protocol 4: Minimum Inhibitory Concentration (MIC) Determination via Microdilution
-
Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a microorganism.
-
Methodology:
-
Preparation of Inoculum: A standardized suspension of the test microorganism (e.g., S. aureus, C. albicans) is prepared in a suitable broth (e.g., Mueller-Hinton Broth, Sabouraud Dextrose Broth).
-
Serial Dilution: this compound is serially diluted in the broth across the wells of a 96-well microtiter plate to create a range of concentrations.
-
Inoculation: Each well is inoculated with the standardized microbial suspension. Positive (microbe, no PHS) and negative (broth only) controls are included.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24-48 hours).
-
Reading: The MIC is determined as the lowest concentration of this compound in which no visible turbidity (growth) is observed.[10]
-
Visualization of Antimicrobial Testing Workflow
Regulation of Cell Fate: Apoptosis and Differentiation
This compound and its metabolites are key regulators of the cellular balance between proliferation, differentiation, and apoptosis.[8] In the epidermis, terminal differentiation of keratinocytes is considered a specialized form of apoptosis, and this compound can influence cellular events common to both processes.[7]
Its pro-differentiative and anti-proliferative effects are partly mediated through the activation of PPARs, as previously discussed.[7] Furthermore, the balance between cellular levels of pro-apoptotic sphingolipids (ceramide, sphingosine, this compound) and pro-survival sphingolipids (sphingosine-1-phosphate, S1P) is critical in determining cell fate.[8] An increase in the intracellular concentration of this compound can shift this balance, inhibiting cell growth and promoting apoptosis or terminal differentiation.[7][8]
Conclusion
This compound is a multifunctional sphingoid base with profound physiological effects on the skin. Its primary roles in reinforcing the epidermal barrier, suppressing inflammation, controlling microbial growth, and regulating keratinocyte differentiation and proliferation are well-documented. The quantitative data and established experimental protocols presented in this guide underscore its significance. For researchers and developers, this compound represents a compelling, nature-inspired molecule with substantial potential for use in advanced dermatological therapies and formulations aimed at treating conditions characterized by barrier defects, inflammation, and microbial imbalance, such as atopic dermatitis, psoriasis, and acne vulgaris.
References
- 1. This compound: Definition, Products, and Uses [healthline.com]
- 2. skinmanagementsystem.com [skinmanagementsystem.com]
- 3. This compound ceramide mainly localizes in the central layer of the unique lamellar phase of skin lipid model systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. This compound Increases Biosynthesis of Phytoceramide by Uniquely Stimulating the Expression of Dihydroceramide C4-desaturase (DES2) in Cultured Human Keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound Stimulates the Differentiation of Human Keratinocytes and Inhibits TPA-Induced Inflammatory Epidermal Hyperplasia in Hairless Mouse Skin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 9. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]
- 10. dergipark.org.tr [dergipark.org.tr]
- 11. clinikally.com [clinikally.com]
An In-depth Technical Guide to the Derivatives of Phytosphingosine and Their Functions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phytosphingosine (PS) is a naturally occurring sphingolipid, an essential structural component of cellular membranes, particularly abundant in the stratum corneum of the skin.[1] Beyond its structural role, this compound and its derivatives are bioactive molecules that participate in a variety of cellular signaling pathways, influencing processes such as inflammation, microbial defense, cell proliferation, and apoptosis. This technical guide provides a comprehensive overview of the key derivatives of this compound, their biological functions, quantitative activity data, detailed experimental protocols for their study, and visualizations of the signaling pathways they modulate.
The primary derivatives covered in this guide include:
-
This compound (PS): The parent sphingoid base.
-
This compound-1-Phosphate (P1P): A phosphorylated derivative with signaling functions.
-
N-Acetyl this compound (Ceramide): A major lipid component of the skin barrier.
-
Tetraacetylthis compound (TAPS): A precursor for this compound and ceramide synthesis.
-
Synthetic Derivatives: Novel compounds engineered for enhanced therapeutic properties.
Functions and Biological Activities of this compound Derivatives
This compound and its derivatives exhibit a wide range of biological activities, making them promising candidates for therapeutic and cosmetic applications. Their functions are diverse, from maintaining skin health to inducing cell death in cancerous cells.
Antimicrobial Activity
This compound is a key component of the skin's innate immune system, demonstrating broad-spectrum antimicrobial activity against various bacteria and yeasts. This property is crucial for preventing skin infections and maintaining a healthy skin microbiome.
Table 1: Minimum Inhibitory Concentrations (MIC) of this compound and its Derivatives
| Derivative | Microorganism | MIC (µg/mL) | Reference |
| This compound (PS) | Staphylococcus aureus | 512 | [2] |
| This compound (PS) | Enterococcus faecalis | 1024 | [2] |
| This compound (PS) | Escherichia coli | 1024 | [2] |
| This compound (PS) | Salmonella enterica | 1024 | [2] |
| This compound (PS) | Pseudomonas aeruginosa | >1024 | [2] |
| This compound (PS) | Bacillus subtilis | 512 | [2] |
| This compound (PS) | Candida albicans | 512 | [2] |
| This compound (PS) | Candida parapsilosis | 256 | [2] |
| This compound-Nanoemulsion (PS-NE) | Enterococcus faecalis | 4 | [3] |
| This compound-Nanoemulsion (PS-NE) | Bacillus subtilis | 8 | [3] |
Cytotoxic Activity in Cancer Cells
Several derivatives of this compound have been shown to induce apoptosis in various cancer cell lines, highlighting their potential as anticancer agents. The pro-apoptotic effects of these compounds are often mediated through the intrinsic and extrinsic apoptosis pathways.
Table 2: Cytotoxic Activity (IC50) of this compound Derivatives
| Derivative | Cell Line | IC50 (µM) | Reference |
| Isomeric this compound Analogue 1 | B16 Murine Melanoma | low µM range | [4] |
| Isomeric this compound Analogue 2 | B16 Murine Melanoma | low µM range | [4] |
| N,N-dimethylthis compound (DMPH) | HL60 Human Leukemia | Not specified, but highest antileukemic activity among tested derivatives | [5] |
| N-monomethylthis compound (MMPH) | HL60 Human Leukemia | Not specified | [5] |
Anti-Inflammatory Functions
This compound and its synthetic derivatives have demonstrated potent anti-inflammatory properties. They can modulate key inflammatory signaling pathways, such as NF-κB and JAK/STAT, leading to a reduction in the production of pro-inflammatory cytokines.[6][7]
Table 3: Anti-Inflammatory Activity of this compound Derivatives
| Derivative | Model | Effect | Reference |
| This compound (PS) | LPS-stimulated RAW264.7 macrophages | Inhibition of NO and PGE2 production; decreased expression of iNOS and COX2 | [7] |
| This compound (PS) | LPS-stimulated RAW264.7 macrophages | Decreased secretion of IL-6, IL-10, IL-27, IP-10, I-TAC, MCP-5, and TIMP-1 | [7] |
| This compound (PS) | TNF-α/IFN-γ-stimulated HaCaT cells | Reduced production of TARC, IL-6, and IL-8 | [7] |
| fYG-II-6 | IL-23-injected mice | Suppressed ear swelling and psoriasiform dermatitis | [6] |
| mYG-II-6 and fYG-II-6 | TPA-induced mouse model | Suppressed inflammatory skin damage | [6] |
Key Signaling Pathways
The biological functions of this compound derivatives are mediated through their interaction with and modulation of critical cellular signaling pathways.
NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of inflammation. This compound has been shown to inhibit this pathway by preventing the degradation of IκBα, which in turn blocks the nuclear translocation of the NF-κB p65 subunit.[7]
Caption: Inhibition of the NF-κB signaling pathway by this compound.
JAK/STAT Signaling Pathway
The JAK/STAT pathway is crucial for cytokine signaling. Certain this compound derivatives can inhibit the phosphorylation of JAK and STAT proteins, thereby blocking the downstream signaling cascade that leads to the expression of inflammatory genes.[6]
Caption: Inhibition of the JAK/STAT signaling pathway by this compound derivatives.
Experimental Protocols
This section provides detailed methodologies for key experiments related to the synthesis and functional analysis of this compound derivatives.
Synthesis of N-Acetyl this compound (Ceramide)
This protocol describes a general method for the acylation of this compound to form a ceramide.
Materials:
-
This compound
-
Fatty acid (e.g., stearic acid)
-
Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM), anhydrous
-
Tetrahydrofuran (THF), anhydrous
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., chloroform, methanol)
Procedure:
-
Dissolve this compound (1 equivalent) and the fatty acid (1.1 equivalents) in a mixture of anhydrous DCM and THF.
-
Add DMAP (0.1 equivalents) to the solution.
-
Cool the reaction mixture to 0°C in an ice bath.
-
Add a solution of DCC (1.2 equivalents) in anhydrous DCM dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, filter the mixture to remove the dicyclohexylurea byproduct.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable solvent gradient (e.g., a gradient of methanol in chloroform) to yield the pure N-acetyl this compound.
Western Blot Analysis of JAK/STAT Pathway Inhibition
This protocol outlines the steps to assess the effect of this compound derivatives on the phosphorylation of JAK and STAT proteins in cultured cells.[3]
Workflow Diagram:
Caption: A typical workflow for Western blot analysis.
Procedure:
-
Cell Culture and Treatment: Plate cells (e.g., HaCaT keratinocytes) and grow to 70-80% confluency. Pre-treat cells with various concentrations of the this compound derivative for a specified time (e.g., 1-2 hours). Stimulate the cells with a cytokine (e.g., IL-23) for a short period (e.g., 15-30 minutes) to induce JAK/STAT phosphorylation.
-
Cell Lysis: Wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate them by size on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of the target proteins (e.g., anti-p-JAK1, anti-JAK1, anti-p-STAT3, anti-STAT3) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Data Analysis: Quantify the band intensities using densitometry software and normalize the levels of phosphorylated proteins to the total protein levels.
NF-κB Luciferase Reporter Assay
This assay measures the transcriptional activity of NF-κB in response to a stimulus and the inhibitory effect of this compound derivatives.[8][9][10]
Procedure:
-
Cell Transfection: Co-transfect cells (e.g., HEK293T) with a firefly luciferase reporter plasmid containing NF-κB response elements and a Renilla luciferase control plasmid for normalization.
-
Cell Treatment: After 24 hours, pre-treat the transfected cells with various concentrations of the this compound derivative for 1-2 hours.
-
Stimulation: Stimulate the cells with an NF-κB activator (e.g., TNF-α or LPS) for a specified time (e.g., 6 hours).
-
Cell Lysis: Lyse the cells using a passive lysis buffer.
-
Luciferase Assay: Measure the firefly and Renilla luciferase activities in the cell lysates using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample. Calculate the percentage of NF-κB inhibition by comparing the normalized luciferase activity in the treated samples to that in the stimulated control.
Conclusion
This compound and its derivatives are a versatile class of bioactive lipids with significant potential in dermatology and oncology. Their well-defined roles in skin barrier function, antimicrobial defense, and the modulation of key inflammatory and apoptotic signaling pathways make them attractive targets for drug development and cosmetic formulation. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers and scientists to further explore and harness the therapeutic benefits of these promising compounds.
References
- 1. snu.elsevierpure.com [snu.elsevierpure.com]
- 2. researchgate.net [researchgate.net]
- 3. origene.com [origene.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Cytotoxic effects of novel this compound derivatives, including N,N-dimethylthis compound and N-monomethylthis compound, in human leukemia cell line HL60 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound derivatives ameliorate skin inflammation by inhibiting NF-κB and JAK/STAT signaling in keratinocytes and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Anti-inflammatory effects of this compound-regulated cytokines and NF-kB and MAPK mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. indigobiosciences.com [indigobiosciences.com]
- 9. resources.amsbio.com [resources.amsbio.com]
- 10. oncology.wisc.edu [oncology.wisc.edu]
Methodological & Application
Application Notes and Protocols for the Quantification of Phytosphingosine in Skin Tissue Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phytosphingosine is a bioactive lipid molecule, a fundamental component of ceramides, and plays a crucial role in maintaining the skin's barrier function, modulating inflammatory responses, and influencing cellular processes such as differentiation and apoptosis.[1][2][3] Accurate quantification of this compound in skin tissue is essential for dermatological research, cosmetic science, and the development of therapeutic agents for skin disorders. This document provides detailed protocols for the extraction, detection, and quantification of this compound from skin tissue samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.[4][5]
Signaling Pathways of this compound in the Skin
This compound is involved in various signaling pathways within the skin, contributing to its physiological and pathological processes. Notably, it has been shown to inhibit pro-inflammatory pathways such as NF-κB and JAK/STAT, thereby ameliorating skin inflammation.[1][6] It also plays a role in epidermal differentiation and the formation of the cornified envelope, which is critical for the skin's barrier function.[3]
Experimental Protocols
The quantification of this compound from skin tissue involves several key steps: sample collection and homogenization, lipid extraction, and subsequent analysis by LC-MS/MS.
Experimental Workflow
Sample Preparation
a. Skin Tissue Collection and Storage:
-
Obtain full-thickness skin biopsies or tape strippings of the stratum corneum.[7][8][9]
-
Immediately snap-freeze the tissue samples in liquid nitrogen and store them at -80°C until analysis to prevent lipid degradation.
b. Homogenization:
-
Weigh the frozen skin tissue.
-
Homogenize the tissue in a suitable buffer (e.g., phosphate-buffered saline) using a bead beater or a Dounce homogenizer on ice. The amount of buffer should be recorded to calculate the final concentration.
Lipid Extraction
A modified Bligh-Dyer extraction method is commonly used for extracting sphingolipids.
Materials:
-
Chloroform
-
Methanol
-
0.9% NaCl solution
-
Internal Standard (IS): A non-naturally occurring sphingoid base, such as C17-sphingosine or a stable isotope-labeled this compound (e.g., d7-phytosphingosine), should be added at the beginning of the extraction to account for procedural losses and variations in ionization efficiency.[10]
Protocol:
-
To the skin homogenate, add the internal standard.
-
Add chloroform and methanol in a ratio of 1:2 (v/v) to the homogenate to achieve a final single-phase mixture of chloroform:methanol:water (1:2:0.8, v/v/v).
-
Vortex the mixture vigorously for 2 minutes and incubate at 48°C for 15 minutes.
-
Induce phase separation by adding chloroform and 0.9% NaCl solution to achieve a final ratio of chloroform:methanol:water (2:2:1.8, v/v/v).
-
Vortex the mixture again and centrifuge at 2,000 x g for 10 minutes to separate the phases.
-
Carefully collect the lower organic phase containing the lipids.
-
Dry the extracted lipids under a stream of nitrogen gas.
-
Reconstitute the dried lipid extract in a suitable solvent for LC-MS/MS analysis, such as methanol/chloroform (9:1, v/v).[7]
LC-MS/MS Quantification
Instrumentation:
-
A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole or a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).[4][5][8][9]
a. Liquid Chromatography (LC) Conditions:
-
Column: A C18 reversed-phase column is typically used for the separation of sphingolipids.[7]
-
Mobile Phase A: Water with 0.1% formic acid and 1 mM ammonium formate.
-
Mobile Phase B: Methanol with 0.1% formic acid and 1 mM ammonium formate.
-
Gradient Elution: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the lipids.
-
Flow Rate: Dependent on the column dimensions, typically 0.2-0.5 mL/min.
-
Column Temperature: 40°C.
b. Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode is generally used for the detection of this compound.[4]
-
Detection Mode: Multiple Reaction Monitoring (MRM) is highly specific and sensitive for quantification on a triple quadrupole mass spectrometer.[11]
-
MRM Transitions: The precursor ion for this compound ([M+H]+) is m/z 318.3. The specific product ions for fragmentation will depend on the instrument and collision energy but a common transition is m/z 282.3 (loss of two water molecules). The transition for the internal standard should also be monitored.
Table 1: Representative LC-MS/MS Parameters for this compound Quantification
| Parameter | Setting |
| LC Column | C18, 2.1 x 100 mm, 1.8 µm |
| Mobile Phase A | Water + 0.1% Formic Acid + 1 mM Ammonium Formate |
| Mobile Phase B | Methanol + 0.1% Formic Acid + 1 mM Ammonium Formate |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Ionization Mode | ESI Positive |
| MRM Transition (this compound) | Q1: 318.3 m/z -> Q3: 282.3 m/z |
| MRM Transition (Internal Standard) | e.g., d7-Phytosphingosine: Q1: 325.3 m/z -> Q3: 289.3 m/z |
Data Analysis and Presentation
-
Calibration Curve: Prepare a series of calibration standards containing known concentrations of this compound and a constant concentration of the internal standard.
-
Quantification: Generate a calibration curve by plotting the peak area ratio of this compound to the internal standard against the concentration of this compound. The concentration of this compound in the skin samples can then be determined from this curve.
-
Data Normalization: The final concentration of this compound should be normalized to the initial weight of the skin tissue (e.g., pmol/mg of tissue).
Table 2: Example of Quantitative Data Summary
| Sample ID | Tissue Weight (mg) | This compound Peak Area | Internal Standard Peak Area | Area Ratio (Analyte/IS) | Calculated Concentration (pmol/mg) |
| Control 1 | 10.2 | 150,000 | 500,000 | 0.30 | 15.0 |
| Control 2 | 9.8 | 145,000 | 490,000 | 0.30 | 15.3 |
| Treated 1 | 10.5 | 250,000 | 510,000 | 0.49 | 24.5 |
| Treated 2 | 9.5 | 240,000 | 480,000 | 0.50 | 26.3 |
Alternative and Complementary Methods
While LC-MS/MS is the gold standard, other techniques can be employed:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This method requires derivatization of this compound to increase its volatility.[12] Common derivatization agents include silylating reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA).
-
High-Performance Liquid Chromatography (HPLC) with UV or Fluorescence Detection: This approach also necessitates derivatization to introduce a chromophore or fluorophore for detection. For instance, benzoylation can be used for UV detection.[13]
These methods may be less sensitive and specific than LC-MS/MS but can be valuable depending on the available instrumentation and research question.
References
- 1. This compound derivatives ameliorate skin inflammation by inhibiting NF-κB and JAK/STAT signaling in keratinocytes and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound Stimulates the Differentiation of Human Keratinocytes and Inhibits TPA-Induced Inflammatory Epidermal Hyperplasia in Hairless Mouse Skin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound enhances moisture level in human skin barrier through stimulation of the filaggrin biosynthesis and degradation leading to NMF formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A rapid and quantitative LC-MS/MS method to profile sphingolipids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sphingolipid analysis by high performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Identification of this compound-Based 1-O-Acylceramide in Human Stratum Corneum and Investigation of Its Role in Skin Barrier [mdpi.com]
- 8. Profiling and characterizing skin ceramides using reversed-phase liquid chromatography-quadrupole time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Identification of plant sphingolipid desaturases using chromatography and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Gas-liquid chromatography-mass spectrometry of synthetic ceramides containing this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Application Note & Protocol: Quantitative Analysis of Phytosphingosine by HPLC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phytosphingosine (PHS) is a bioactive sphingolipid that plays a crucial role in various cellular processes, including cell differentiation, apoptosis, and inflammation. As a key component of ceramides, it is essential for maintaining the skin's barrier function. Accurate and sensitive quantification of this compound in biological matrices is vital for advancing research in dermatology, oncology, and metabolic diseases. This document provides a detailed protocol for the quantitative analysis of this compound using High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS), a highly specific and sensitive analytical technique.
Signaling Pathway of this compound-1-Phosphate
This compound is readily phosphorylated by sphingosine kinases to form this compound-1-phosphate (PHS-1-P), a critical signaling molecule. PHS-1-P, similar to the well-studied sphingosine-1-phosphate (S1P), exerts its effects by acting as a ligand for a family of G protein-coupled receptors (GPCRs), known as S1P receptors (S1PRs), and also has intracellular targets.[1][2][3][4] This signaling cascade is involved in regulating immune cell trafficking, cell survival, and responses to environmental stress.[2][3]
Caption: this compound-1-Phosphate Signaling Pathway.
Experimental Workflow
The analytical workflow for this compound quantification involves sample preparation, chromatographic separation, and mass spectrometric detection. A systematic approach is crucial for ensuring reproducibility and accuracy.
Caption: Workflow for this compound extraction and analysis.
Detailed Experimental Protocols
Sample Preparation (from Plasma)
This protocol is a general guideline and may require optimization based on the specific biological matrix.
Materials:
-
Plasma samples
-
Internal Standard (IS) solution (e.g., C17-Phytosphingosine in methanol)
-
Cold methanol with 0.1% formic acid (Protein Precipitation Solvent)
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge (capable of 14,000 x g and 4°C)
-
Nitrogen evaporator
-
Reconstitution solvent (initial mobile phase)
Procedure:
-
Pipette 50 µL of plasma into a clean microcentrifuge tube.
-
Add a known amount of the internal standard solution.
-
Add 200 µL of cold protein precipitation solvent.
-
Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Incubate the tubes on ice for 20 minutes to enhance precipitation.
-
Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube, avoiding the protein pellet.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the reconstitution solvent. Vortex briefly and transfer to an autosampler vial for analysis.
HPLC-MS/MS Method
Instrumentation:
-
UHPLC system
-
HILIC silica column (e.g., 50 x 2.1 mm, 1.8 µm particle size)
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
LC Parameters:
-
Mobile Phase A: Water with 0.2% formic acid and 2 mM ammonium formate
-
Mobile Phase B: Acetonitrile with 0.2% formic acid
-
Flow Rate: 0.5 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
Gradient:
-
0.0 - 0.5 min: 90% B
-
0.5 - 2.5 min: Ramp to 50% B
-
2.5 - 3.5 min: Hold at 50% B
-
3.5 - 3.6 min: Return to 90% B
-
3.6 - 5.0 min: Equilibrate at 90% B
-
MS Parameters:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Ion Spray Voltage: 5500 V
-
Source Temperature: 400°C
-
Curtain Gas: 20 psi
-
Collision Gas: Medium
-
MRM Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (V) |
| This compound | 318.3 | 282.3 | 50 | 20 |
| This compound (Quantifier) | 318.3 | 300.3 | 50 | 15 |
| C17-Phytosphingosine (IS) | 304.3 | 268.3 | 50 | 20 |
Note: Collision energies should be optimized for the specific instrument used.
Quantitative Data Summary
The following table summarizes typical method performance parameters for the quantification of this compound by LC-MS/MS.
| Parameter | Typical Performance |
| Linearity (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 0.5 - 5 ng/mL |
| Intra-day Precision (%CV) | < 15% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy (% Recovery) | 85 - 115% |
Conclusion
The HPLC-MS/MS method described provides a robust, sensitive, and specific platform for the quantitative analysis of this compound in biological samples. The combination of efficient sample preparation, optimized chromatographic separation, and highly selective MRM-based detection allows for reliable and high-throughput measurement, facilitating further research into the multifaceted roles of this important sphingolipid.
References
- 1. Sphingosine 1-phosphate signalling in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound induces systemic acquired resistance through activation of sphingosine kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Sphingosine 1-phosphate signalling in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of Phytosphingosine using Gas Chromatography-Mass Spectrometry (GC-MS)
Audience: Researchers, scientists, and drug development professionals.
Introduction Phytosphingosine (PHS) is a crucial bioactive sphingolipid involved in a variety of cellular functions, including apoptosis, cell differentiation, inflammation, and maintaining the skin's barrier function.[1] Given its significant roles in dermatology, oncology, and metabolic diseases, the accurate and precise quantification of this compound in biological matrices is essential for advancing research.[1][2] Gas Chromatography-Mass Spectrometry (GC-MS) offers a robust and specific method for the analysis of PHS. However, due to the non-volatile nature of this compound, a chemical derivatization step is necessary to convert it into a volatile compound suitable for GC analysis.[1]
This application note provides a detailed protocol for the extraction, derivatization, and quantitative analysis of this compound from biological samples using GC-MS.
Signaling Pathway Involvement
This compound is a key intermediate in the metabolic pathway of sphingolipids. This pathway starts with the condensation of serine and palmitoyl-CoA.[2] PHS can be phosphorylated by sphingosine kinase (SphK) to form this compound-1-phosphate (PHS1P), a potent signaling molecule implicated in modulating cellular processes such as apoptosis, cell cycle arrest, and stress responses.[2]
Caption: Simplified overview of this compound (PHS) biosynthesis and signaling.
Experimental Workflow
The analysis of this compound by GC-MS involves a multi-step process that begins with sample collection and lipid extraction, followed by hydrolysis to release free PHS. The crucial steps of derivatization and subsequent chromatographic separation and detection are outlined below.
Caption: General workflow for the GC-MS analysis of this compound.
Detailed Experimental Protocols
Materials and Reagents
-
Solvents: HPLC-grade chloroform, methanol, toluene.
-
Reagents for Hydrolysis: 1 M Hydrochloric acid (HCl) in methanol or Barium hydroxide (Ba(OH)₂).[3][4]
-
Derivatizing Agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).[1]
-
Standards: this compound analytical standard.
-
Equipment: Glass centrifuge tubes with Teflon-lined caps, solvent evaporation system (e.g., nitrogen stream), heating block, GC-MS system.[3]
Sample Preparation
-
Lipid Extraction: Extract total lipids from the biological sample using a suitable solvent system, such as a chloroform/methanol mixture.[1] For plant tissues, homogenization in a cold solvent mixture may be required.[3]
-
Hydrolysis to Release Free this compound:
-
Evaporate the solvent from the lipid extract under a gentle stream of nitrogen at 40°C.[3]
-
Perform strong acid hydrolysis by adding 1 M HCl in methanol and incubating at 80°C for 2-4 hours. This cleaves PHS from ceramides and complex sphingolipids.[3] Alternatively, alkaline hydrolysis using barium hydroxide can be used.[4]
-
Cool the reaction mixture to room temperature.
-
-
Purification and Drying:
-
Neutralize the hydrolyzed sample and extract the free long-chain bases.[3]
-
For complex matrices, further purification using Solid-Phase Extraction (SPE) with a C18 cartridge can be performed to remove polar contaminants.[3]
-
Thoroughly dry the purified sample. This step is critical as moisture can interfere with the subsequent derivatization reaction.[1]
-
Derivatization
-
To the completely dried sample, add a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).[1]
-
Heat the mixture to facilitate the formation of trimethylsilyl (TMS) derivatives of the hydroxyl and amine groups of this compound.[1] The resulting TMS-derivatized PHS is volatile and thermally stable for GC analysis.[5]
GC-MS Analysis
The derivatized sample is then injected into the GC-MS system for separation and detection.
| Parameter | Condition |
| GC Column | Non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).[1] |
| Carrier Gas | Helium at a constant flow rate.[1] |
| Injection Mode | Splitless.[1] |
| Temperature Program | A temperature gradient, for example, starting at 150°C and ramping up to 300°C.[1] |
| MS Detector | Electron Ionization (EI) source.[1] |
| Mass Analyzer | Quadrupole or Ion Trap.[1] |
| Scan Range | m/z 50-650.[1] |
Data Presentation and Comparison of Methods
Quantification is achieved by generating a standard curve with a pure this compound standard that has undergone the same derivatization process. The mass spectrometer detects characteristic fragment ions of the TMS-derivatized PHS, which can be used for both identification and quantification. Ions formed by the cleavage between the C-3 and C-4 positions in the this compound backbone are indicative of its structure.[5]
While GC-MS is a powerful technique, other methods like HPLC and LC-MS/MS are also widely used. The choice of method depends on the specific research needs, required sensitivity, and available instrumentation.[1]
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC) | Liquid Chromatography-Tandem MS (LC-MS/MS) |
| Principle | Separation of volatile derivatives by gas chromatography, followed by mass-based detection and fragmentation analysis.[1] | Separation based on polarity, often requiring derivatization for UV or fluorescence detection.[1] | High-resolution liquid chromatography separation coupled with highly specific and sensitive mass detection.[1] |
| Sample Prep | Derivatization is mandatory (e.g., silylation) to make the analyte volatile.[1] | Derivatization (e.g., with o-phthalaldehyde) is often necessary for sensitive detection.[1] | Often requires minimal sample preparation, but an internal standard is recommended.[1][6] |
| Advantages | High specificity and robustness, excellent for structural elucidation.[1] | Cost-effective and suitable for routine analysis where high sensitivity is not the primary concern.[1] | Gold standard for sphingolipid analysis due to its high sensitivity and specificity.[1] |
| Limitations | Requires derivatization, which adds a step to sample preparation and can increase analysis time.[1] | Lower sensitivity and specificity compared to mass spectrometry-based methods. | Higher instrument cost and potential for matrix effects.[6] |
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Rapid nanoscale quantitative analysis of plant sphingolipid long-chain bases by GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Gas-liquid chromatography-mass spectrometry of synthetic ceramides containing this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Application Notes and Protocols for the Extraction of Phytosphingosine from Yeast Cultures
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the extraction, purification, and quantification of phytosphingosine from yeast cultures. The primary method involves the fermentation of yeast strains, particularly Wickerhamomyces ciferrii, to produce tetraacetylthis compound (TAPS), which is then extracted and hydrolyzed to yield the final product, this compound.
Introduction
This compound is a bioactive sphingolipid that plays a crucial role in various cellular processes and is a key component of ceramides in the skin's stratum corneum. Due to its therapeutic and cosmetic potential, efficient methods for its production and extraction are of significant interest. Yeast, particularly Wickerhamomyces ciferrii (also known in literature as Pichia ciferrii or Hansenula ciferrii), is an excellent source for this compound production as it naturally secretes its acetylated precursor, tetraacetylthis compound (TAPS).[1][2] This document outlines the biosynthetic pathway of this compound in yeast and provides detailed protocols for the extraction of TAPS and its subsequent conversion to this compound.
This compound Biosynthesis and Signaling Pathways in Yeast
Biosynthesis of this compound
The biosynthesis of this compound in yeast begins with the condensation of serine and palmitoyl-CoA, a rate-limiting step catalyzed by serine palmitoyltransferase (SPT), which is encoded by the LCB1 and LCB2 genes.[3] The resulting 3-ketodihydrosphingosine is then reduced to dihydrosphingosine. Dihydrosphingosine is subsequently hydroxylated by sphingosine C4-hydroxylase (encoded by the SUR2 gene) to form this compound.[3] In Wickerhamomyces ciferrii, this compound is further acetylated to TAPS before secretion.[4]
Figure 1: this compound Biosynthesis Pathway in Yeast.
This compound-1-Phosphate Signaling
This compound can be phosphorylated to this compound-1-phosphate (PHS1P), a signaling molecule. In Saccharomyces cerevisiae, PHS1P has been shown to regulate the expression of genes involved in mitochondrial respiration through the HAP complex transcription factor.[5][6] This highlights a signaling role for this compound metabolites beyond their structural functions.
Figure 2: this compound-1-Phosphate Signaling.
Experimental Workflow for this compound Extraction
The overall process for obtaining this compound from yeast culture involves several key stages, from the initial fermentation to the final purification of the target molecule.
References
- 1. researchgate.net [researchgate.net]
- 2. Yeast Organic Extraction for LC-MS [protocols.io]
- 3. Purification [chem.rochester.edu]
- 4. Production of tetraacetyl this compound (TAPS) in Wickerhamomyces ciferrii is catalyzed by acetyltransferases Sli1p and Atf2p - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
Application Notes and Protocols for Developing Topical Formulations Containing Phytosphingosine
For Researchers, Scientists, and Drug Development Professionals
Introduction to Phytosphingosine
This compound (PS) is a naturally occurring sphingolipid, a type of fat, found in the stratum corneum of the skin, as well as in various plants and yeasts.[1][2] It serves as a crucial component of the skin's barrier and acts as a precursor to ceramides, which are essential lipids that help maintain skin hydration and protect against environmental aggressors.[2][3] Due to its anti-inflammatory, antimicrobial, and skin barrier-strengthening properties, this compound is a highly valuable active ingredient in topical formulations for various dermatological applications, including acne, eczema, and inflammatory skin conditions.[2][4][5]
1. Key Signaling Pathways of this compound
This compound exerts its beneficial effects on the skin through multiple signaling pathways. Understanding these mechanisms is crucial for developing targeted and effective topical formulations.
1.1. Anti-Inflammatory Pathway
This compound demonstrates significant anti-inflammatory properties by inhibiting key inflammatory mediators.[4] One of the primary mechanisms is the inhibition of protein kinase C (PKC), an enzyme involved in inflammatory signaling cascades.[3][4] By reducing PKC activity, this compound decreases the production of pro-inflammatory cytokines like Interleukin-1α (IL-1α) and Interleukin-8 (IL-8).[4][6] Furthermore, it can suppress inflammatory pathways such as NF-κB and JAK/STAT.[7][8]
References
- 1. clinikally.com [clinikally.com]
- 2. This compound: Definition, Products, and Uses [healthline.com]
- 3. chenlangbio.com [chenlangbio.com]
- 4. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]
- 5. Anti-microbial and -inflammatory activity and efficacy of this compound: an in vitro and in vivo study addressing acne vulgaris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. snu.elsevierpure.com [snu.elsevierpure.com]
Application Notes and Protocols for Evaluating the Anti-inflammatory Activity of Phytosphingosine
Audience: Researchers, scientists, and drug development professionals.
Introduction
Phytosphingosine (PHS) is a naturally occurring sphingolipid found in the stratum corneum of the skin.[1] It plays a crucial role in maintaining the skin's barrier function and has demonstrated significant anti-inflammatory, antimicrobial, and pro-differentiating properties.[1][2] These attributes make this compound a compound of interest for therapeutic applications in inflammatory skin conditions such as atopic dermatitis, psoriasis, and acne.[2][3][4] This document provides detailed application notes and experimental protocols for evaluating the anti-inflammatory activity of this compound, intended for researchers, scientists, and drug development professionals.
Mechanism of Anti-inflammatory Action
This compound exerts its anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory cascade. Notably, it has been shown to inhibit the activation of Nuclear Factor-kappa B (NF-κB), Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT), and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[5][6] By suppressing these pathways, this compound can reduce the production of pro-inflammatory cytokines, chemokines, and other inflammatory mediators.[6][7]
In Vitro Evaluation of Anti-inflammatory Activity
A variety of in vitro assays can be employed to characterize the anti-inflammatory effects of this compound at the cellular and molecular level.
Inhibition of Inflammatory Mediators in Macrophages
Murine macrophage cell lines, such as RAW 264.7, are commonly used to screen for anti-inflammatory compounds. Stimulation of these cells with lipopolysaccharide (LPS) induces a potent inflammatory response, characterized by the production of nitric oxide (NO) and prostaglandin E2 (PGE2), and the upregulation of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[8][9]
Quantitative Data Summary: Inhibition of Inflammatory Mediators by this compound
| Cell Line | Inducer | Analyte | This compound Concentration | % Inhibition | Reference |
| RAW 264.7 | LPS | iNOS expression | 5 µg/mL | Significant Suppression | [8] |
| RAW 264.7 | LPS | COX-2 expression | 5 µg/mL | Significant Suppression | [8] |
| RAW 264.7 | LPS | NO production | 5 µg/mL | Significant Suppression | [8] |
| RAW 264.7 | LPS | PGE2 production | 5 µg/mL | Significant Suppression | [8] |
| Mouse Peripheral Mononuclear Leukocytes | TPA | PGE2 production | 5 µM | 38% | [10] |
Experimental Protocol: Measurement of NO, PGE2, iNOS, and COX-2 in LPS-stimulated RAW 264.7 Cells
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Cell Seeding: Seed cells in appropriate plates (e.g., 96-well for NO/PGE2 assays, 6-well for Western blot) and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for the desired time (e.g., 24 hours for NO/PGE2, shorter times for signaling pathway analysis).
-
Nitric Oxide (NO) Assay (Griess Assay):
-
Collect the cell culture supernatant.
-
Mix an equal volume of supernatant with Griess reagent.
-
Incubate for 15 minutes at room temperature.
-
Measure the absorbance at 540 nm. A standard curve with sodium nitrite is used for quantification.
-
-
Prostaglandin E2 (PGE2) Assay (ELISA):
-
Collect the cell culture supernatant.
-
Measure the PGE2 concentration using a commercial ELISA kit according to the manufacturer's instructions.
-
-
Western Blot for iNOS and COX-2:
-
Lyse the cells and quantify the protein concentration.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against iNOS, COX-2, and a loading control (e.g., β-actin).
-
Incubate with HRP-conjugated secondary antibodies.
-
Visualize the protein bands using a chemiluminescence detection system.[11]
-
Cytokine Production in Keratinocytes and Macrophages
Human keratinocyte cell lines, such as HaCaT, can be stimulated with a combination of TNF-α and IFN-γ to mimic an inflammatory skin environment.[7] The effect of this compound on the production of key inflammatory cytokines and chemokines can then be quantified.
Quantitative Data Summary: Inhibition of Cytokine and Chemokine Production by this compound
| Cell Line | Inducer | Analyte | This compound Concentration | % Inhibition | Reference |
| HaCaT | TNF-α/IFN-γ | TARC | Not specified | Significant Reduction | [7] |
| HaCaT | TNF-α/IFN-γ | IL-6 | Not specified | Significant Reduction | [7] |
| HaCaT | TNF-α/IFN-γ | IL-8 | Not specified | Significant Reduction | [7] |
| RAW 264.7 | LPS | IL-6 | 5 µg/mL | Significant Decrease | [7] |
| RAW 264.7 | LPS | TNF-α | Not specified | Significant Inhibition | [2] |
| Human Skin Explants | UVB | IL-1α | 0.2% | 78% | [6] |
Experimental Protocol: Measurement of Cytokines in Stimulated HaCaT Cells
-
Cell Culture: Culture HaCaT cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Treatment and Stimulation: Pre-treat confluent cells with this compound for 1-2 hours, followed by stimulation with TNF-α (e.g., 10 ng/mL) and IFN-γ (e.g., 10 ng/mL) for 24 hours.
-
ELISA: Collect the cell culture supernatant and measure the concentrations of TARC, IL-6, and IL-8 using specific ELISA kits.
Analysis of Inflammatory Signaling Pathways
The inhibitory effect of this compound on the NF-κB and MAPK signaling pathways can be assessed by Western blotting for key phosphorylated proteins.
Experimental Protocol: Western Blot for NF-κB and MAPK Pathways in RAW 264.7 Cells
-
Cell Culture and Treatment: Culture and treat RAW 264.7 cells with this compound and LPS as described previously. A shorter LPS stimulation time (e.g., 30 minutes) is typically used for analyzing signaling protein phosphorylation.[12]
-
Protein Extraction: Lyse the cells with a lysis buffer containing protease and phosphatase inhibitors.
-
Western Blot:
Signaling Pathway Diagrams (Graphviz)
Caption: this compound inhibits the NF-κB signaling pathway.
Caption: this compound inhibits the MAPK signaling pathway.
Caption: this compound inhibits the JAK/STAT signaling pathway.
In Vivo Evaluation of Anti-inflammatory Activity
In vivo models are essential for assessing the therapeutic potential of this compound in a physiological context.
TPA-Induced Ear Swelling and Epidermal Hyperplasia in Mice
The 12-O-tetradecanoylphorbol-13-acetate (TPA)-induced mouse ear edema model is a widely used and robust method for evaluating topical anti-inflammatory agents.[13][14]
Quantitative Data Summary: Effect of this compound on TPA-Induced Inflammation
| Animal Model | Treatment | Parameter | Result | Reference |
| Hairless Mice | TPA + this compound | Epidermal Thickening | Blocked | [11] |
| Hairless Mice | TPA + this compound | Edema | Blocked | [11] |
| Hairless Mice | TPA + this compound | Inflammatory Cell Infiltration | Blocked | [11] |
Experimental Protocol: TPA-Induced Mouse Ear Edema
-
Animals: Use adult male or female mice (e.g., ICR or BALB/c strains).
-
Acclimatization: Acclimatize the animals for at least one week before the experiment.
-
Baseline Measurement: Measure the initial thickness of both ears using a digital micrometer.
-
TPA and Test Substance Application:
-
Dissolve TPA in a suitable vehicle (e.g., acetone). A common concentration is 2.5 µg/20 µL.
-
Dissolve this compound in the same vehicle.
-
Apply the TPA solution to the inner and outer surfaces of one ear.
-
Apply the this compound solution to the same ear, either shortly before or after the TPA application. The contralateral ear can serve as a control.
-
-
Edema Measurement: Measure the ear thickness at various time points after TPA application (e.g., 6, 24, and 48 hours).[15]
-
Data Analysis: Calculate the increase in ear thickness (edema) by subtracting the initial thickness from the thickness at each time point. The percentage inhibition of edema by this compound can be calculated relative to the TPA-only control group.
-
Histological Analysis (Optional): At the end of the experiment, euthanize the animals and collect the ear tissue for histological analysis to assess epidermal hyperplasia and inflammatory cell infiltration.
Clinical Assessment of Skin Barrier Function
In human subjects, the anti-inflammatory and barrier-restoring properties of topical formulations containing this compound can be evaluated by measuring transepidermal water loss (TEWL) and skin hydration.
Experimental Protocol: Measurement of TEWL and Skin Hydration
-
Study Population: Recruit healthy volunteers or individuals with compromised skin barrier function (e.g., atopic dermatitis).
-
Acclimatization: Allow subjects to acclimatize to a room with controlled temperature (20-22°C) and humidity (40-60%) for at least 20-30 minutes before measurements.[16]
-
Baseline Measurements:
-
Define a test area on the volar forearm.
-
Measure baseline TEWL using a Tewameter.
-
Measure baseline skin hydration using a Corneometer.
-
-
Product Application: Apply the this compound-containing formulation to the test area according to a defined schedule (e.g., twice daily for 4 weeks).
-
Follow-up Measurements: Repeat TEWL and skin hydration measurements at regular intervals (e.g., weekly) and at the end of the study period.
-
Data Analysis: Compare the changes in TEWL and skin hydration from baseline between the this compound-treated group and a placebo control group. A decrease in TEWL and an increase in skin hydration indicate an improvement in skin barrier function.[17]
Experimental Workflow Diagram (Graphviz)
Caption: Workflow for in vivo evaluation of this compound.
Conclusion
The methods described in these application notes provide a comprehensive framework for evaluating the anti-inflammatory activity of this compound. A combination of in vitro and in vivo studies is recommended to fully characterize its mechanism of action and therapeutic potential. The provided protocols and data summaries offer a starting point for researchers to design and execute robust experiments to investigate the promising anti-inflammatory properties of this naturally occurring sphingolipid.
References
- 1. Regulation of Proinflammatory Mediators via NF-κB and p38 MAPK-Dependent Mechanisms in RAW 264.7 Macrophages by Polyphenol Components Isolated from Korea Lonicera japonica THUNB - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Resveratrol activates AMPK and suppresses LPS-induced NF-κB-dependent COX-2 activation in RAW 264.7 macrophage cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The involvement of the JAK-STAT signaling pathway in chronic inflammatory skin disease atopic dermatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Clinical Measurement of Transepidermal Water Loss - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 7. Anti-inflammatory effects of this compound-regulated cytokines and NF-kB and MAPK mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. New natural pro-inflammatory cytokines (TNF-α, IL-6 and IL-1β) and iNOS inhibitors identified from Penicillium polonicum through in vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. austinpublishinggroup.com [austinpublishinggroup.com]
- 11. LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cortisol modulates inflammatory responses in LPS-stimulated RAW264.7 cells via the NF-κB and MAPK pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 13. TPA-induced mouse ear edema: Significance and symbolism [wisdomlib.org]
- 14. Mouse skin inflammation induced by multiple topical applications of 12-O-tetradecanoylphorbol-13-acetate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Tachyphylaxis in 12-0-tetradecanoylphorbol acetate- and arachidonic acid-induced ear edema - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. International guidelines for the in vivo assessment of skin properties in non-clinical settings: Part 2. transepidermal water loss and skin hydration - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Research Techniques Made Simple: Transepidermal Water Loss Measurement as a Research Tool - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of phytosphingosine in acne treatment research.
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acne vulgaris is a multifactorial skin condition characterized by the interplay of four key pathogenic factors: excessive sebum production, follicular hyperkeratinization, colonization by Cutibacterium acnes (C. acnes), and inflammation.[1][2][3] Phytosphingosine (PS), a naturally occurring sphingolipid found in the stratum corneum, has emerged as a promising agent in acne treatment due to its multifaceted mechanism of action that addresses several of these pathological processes.[2][3] As a skin-identical molecule, it integrates into the natural lipid structures of the skin, offering a biocompatible approach to managing acne.[2][3] This document provides detailed application notes and protocols for researchers investigating the utility of this compound in acne treatment.
Mechanism of Action
This compound exerts its anti-acne effects through a combination of antimicrobial and anti-inflammatory activities, as well as by modulating keratinocyte differentiation.
Antimicrobial Activity
This compound has demonstrated broad-spectrum antimicrobial activity against various microorganisms, including the gram-positive bacterium C. acnes, which plays a pivotal role in the inflammatory phase of acne.[4][5]
Anti-inflammatory Activity
The anti-inflammatory properties of this compound are mediated through multiple signaling pathways:
-
Inhibition of Protein Kinase C (PKC): this compound has been shown to inhibit the activity of PKC, an enzyme involved in downstream inflammatory signaling.[4]
-
Modulation of Peroxisome Proliferator-Activated Receptors (PPARs): this compound acts as a ligand for PPARs, which are nuclear hormone receptors that play a role in regulating inflammation and epidermal differentiation.[4][6] Activation of PPARs can lead to a reduction in the expression of pro-inflammatory mediators.[6]
-
Inhibition of NF-κB and MAPK Signaling: this compound has been found to suppress the activation of Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[7][8] These pathways are crucial in the production of pro-inflammatory cytokines and mediators like prostaglandin E2 (PGE2).[1][6]
The multifaceted anti-inflammatory and antimicrobial actions of this compound are visually summarized in the signaling pathway diagram below.
Quantitative Data
The following tables summarize the quantitative data from various studies on the efficacy of this compound.
Table 1: Antimicrobial Activity of this compound
| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |
| Cutibacterium acnes | 0.020% | [2][4] |
| Candida albicans | 0.0012% | [2][4] |
| Escherichia coli | 0.040% | [2][4] |
Table 2: In Vitro Anti-inflammatory Effects of this compound
| Parameter | Model System | Treatment | Result | Reference |
| IL-1α Release | UVB-exposed human skin | 0.2% this compound | 78% inhibition | [4] |
| PKC Activity | In vitro enzyme assay | 0.01% - 0.2% this compound | ~90% inhibition | [2][4] |
| PGE2 Production | TPA-stimulated mononuclear leukocytes | 5 µM this compound | 38% inhibition | [6] |
Table 3: Clinical Efficacy of Topical this compound in Acne Treatment (60-Day Study)
| Treatment | Change in Papules and Pustules | Change in Comedones | Reference |
| 0.2% this compound | 89% reduction | No significant change | [4] |
| 4% Benzoyl Peroxide (BPO) | 32% reduction | 22% reduction | [4] |
| 0.2% this compound + 4% BPO | 88% reduction | 72% reduction | [4] |
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the efficacy of this compound in acne treatment research.
Protocol 1: Minimum Inhibitory Concentration (MIC) Assay against C. acnes
This protocol outlines the determination of the MIC of this compound against C. acnes using the broth microdilution method.
References
- 1. This compound stimulates the differentiation of human keratinocytes and inhibits TPA-induced inflammatory epidermal hyperplasia in hairless mouse skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. myskinrecipes.com [myskinrecipes.com]
- 3. Anti-microbial and -inflammatory activity and efficacy of this compound: an in vitro and in vivo study addressing acne vulgaris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]
- 5. This compound: Definition, Products, and Uses [healthline.com]
- 6. This compound Stimulates the Differentiation of Human Keratinocytes and Inhibits TPA-Induced Inflammatory Epidermal Hyperplasia in Hairless Mouse Skin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound derivatives ameliorate skin inflammation by inhibiting NF-κB and JAK/STAT signaling in keratinocytes and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Anti-inflammatory effects of this compound-regulated cytokines and NF-kB and MAPK mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Phytosphingosine in Inflammatory Skin Disease Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phytosphingosine (PHS) is a naturally occurring sphingolipid, a type of fat, found in the stratum corneum of the epidermis.[1][2] As a key component of ceramides, it is integral to maintaining the skin's barrier function, which is crucial for moisture retention and protection against environmental stressors.[3][4] Beyond its structural role, emerging research has highlighted its potent anti-inflammatory, antimicrobial, and cell-communicating properties.[1][2][5] These characteristics make this compound a compelling molecule for investigation in the context of inflammatory skin diseases such as atopic dermatitis (eczema), psoriasis, and acne vulgaris, where both barrier dysfunction and inflammatory processes are key pathological features.[1][6][7]
These application notes provide an overview of the mechanisms of action of this compound and detailed protocols for its use in relevant experimental models of inflammatory skin disease.
Mechanism of Action
This compound exerts its anti-inflammatory effects through multiple signaling pathways. It modulates the immune response in the skin, reduces the production of pro-inflammatory mediators, and promotes a healthy skin renewal cycle.[4] Its actions are largely attributed to its ability to influence key inflammatory and cellular differentiation pathways.
1. Inhibition of NF-κB and MAPK Signaling Pathways this compound has been shown to suppress the activation of Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways, which are central to the inflammatory response.[8][9] In inflammatory conditions, stimuli like lipopolysaccharides (LPS) trigger these pathways, leading to the production of pro-inflammatory cytokines and mediators such as nitric oxide (NO) and prostaglandin E2 (PGE2).[9] this compound inhibits the degradation of IκBα, which in turn prevents the translocation of NF-κB into the nucleus, thereby downregulating the expression of inflammatory genes.[9][10] It also inhibits the p38, ERK, and JNK signaling pathways within the MAPK cascade.[9]
2. Activation of Peroxisome Proliferator-Activated Receptors (PPARs) this compound acts as an agonist for Peroxisome Proliferator-Activated Receptors (PPARs), particularly PPARγ.[5][11] PPARs are nuclear hormone receptors that play a critical role in regulating epidermal cell growth, terminal differentiation, and inflammatory responses.[11][12] By activating PPARs, this compound can stimulate keratinocyte differentiation and inhibit proliferation, which is beneficial in hyperproliferative skin conditions like psoriasis.[11][13] This mechanism contributes to both its anti-inflammatory and skin barrier-restoring properties.[5]
3. Inhibition of JAK/STAT Signaling Derivatives of this compound have been shown to ameliorate skin inflammation by inhibiting the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway.[8][14] This pathway is crucial in the pathogenesis of psoriasis, where cytokines like Interleukin-23 (IL-23) lead to the activation of Th17 cells and the production of pro-inflammatory cytokines such as IL-17 and IL-22.[15] By suppressing JAK/STAT signaling, this compound derivatives can reduce the expression of these key psoriatic mediators.[8][15]
Quantitative Data Summary
The efficacy of this compound has been quantified in various in vitro and in vivo models. The following tables summarize key findings.
Table 1: In Vitro and Ex Vivo Anti-inflammatory & Antimicrobial Effects of this compound
| Model System | Treatment/Concentration | Measured Effect | Result | Reference |
|---|---|---|---|---|
| UVB-irradiated human skin explants | 0.2% this compound | Interleukin-1α (IL-1α) release | 78% reduction compared to untreated control | [5] |
| Human skin explants | 0.01%, 0.1%, 0.2% this compound | Protein Kinase C (PKC) activity | ~90% inhibition compared to untreated control | [5] |
| 3D Artificial Human Epidermis (irritated with SDS) | 0.145% this compound formulation | IL-1α levels & Lactate Dehydrogenase (LDH) | ~40-50% reduction in inflammatory effects | [5][7] |
| TPA-treated mononuclear leukocytes | 5 µM this compound | Prostaglandin E2 (PGE2) production | 38% inhibition | [11] |
| HaCaT Keratinocytes | 1 µM this compound | PPAR transcriptional activity | ~2.0-fold induction of reporter gene activity | [11] |
| LPS-stimulated RAW264.7 macrophages | This compound | iNOS and COX2 gene expression | Significant suppression | [9] |
| Propionibacterium acnes culture | this compound | Minimum Inhibitory Concentration (MIC) | 0.020% |[5] |
Table 2: In Vivo Anti-inflammatory Effects of this compound and Its Derivatives
| Animal Model | Treatment | Measured Parameter | Result | Reference |
|---|---|---|---|---|
| TPA-induced irritant contact dermatitis (Hairless Mice) | Topical this compound | Epidermal thickening, edema, inflammatory cell infiltration | Significant blockage of inflammatory markers | [11][12] |
| IL-23-injected mice (Psoriasis model) | Topical fYG-II-6 (PHS derivative) | Ear swelling and psoriasiform dermatitis | Significant suppression | [8] |
| Acne Vulgaris Clinical Study | 0.2% this compound | Papules and pustules | 89% reduction | [5] |
| Acne Vulgaris Clinical Study | 0.2% PHS + 4% Benzoyl Peroxide | Comedones, papules, and pustules | 72% reduction in comedones, 88% reduction in pustules/papules |[5] |
Experimental Protocols
The following are detailed methodologies for key experiments to study the effects of this compound on skin inflammation.
Protocol 1: In Vitro Anti-Inflammatory Assay in Keratinocytes
Objective: To determine the effect of this compound on the production of pro-inflammatory mediators in cultured human keratinocytes (e.g., HaCaT cells) stimulated with an inflammatory agent.
Materials:
-
HaCaT (human keratinocyte) cell line
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% FBS, 1% Penicillin-Streptomycin
-
This compound (PHS) stock solution (e.g., in DMSO)
-
Inflammatory stimulus: Tumor Necrosis Factor-alpha (TNF-α) and Interferon-gamma (IFN-γ) or Lipopolysaccharide (LPS)
-
Phosphate Buffered Saline (PBS)
-
96-well and 6-well cell culture plates
-
ELISA kits for IL-6, IL-8, etc.
-
Reagents for RNA extraction and qPCR analysis
-
Reagents for protein extraction and Western blotting
Methodology:
-
Cell Culture: Culture HaCaT cells in DMEM at 37°C in a 5% CO₂ incubator. Subculture cells when they reach 80-90% confluency.
-
Seeding: Seed HaCaT cells into 96-well plates (for ELISA) or 6-well plates (for qPCR/Western blot) and allow them to adhere overnight.
-
Pre-treatment: Remove the culture medium and replace it with fresh, serum-free medium containing various concentrations of PHS (e.g., 1 µM, 5 µM, 10 µM) or vehicle control (DMSO). Incubate for 2 hours.
-
Inflammatory Stimulation: Add the inflammatory stimulus (e.g., TNF-α/IFN-γ or LPS) to the wells, except for the unstimulated control group.[9]
-
Incubation: Incubate the cells for a specified period (e.g., 24 hours for cytokine secretion, shorter times for signaling pathway analysis).
-
Sample Collection:
-
Supernatant: Collect the cell culture supernatant for cytokine analysis by ELISA.
-
Cell Lysate: Wash cells with cold PBS. Lyse the cells to extract total RNA (for qPCR) or protein (for Western blot).
-
-
Analysis:
-
ELISA: Measure the concentration of secreted cytokines (e.g., IL-6, IL-8) in the supernatant according to the manufacturer's instructions.[9]
-
qPCR: Analyze the gene expression of inflammatory markers (e.g., IL6, IL8, NOS2, PTGS2).
-
Western Blot: Analyze the protein levels and phosphorylation status of key signaling molecules (e.g., p-IκBα, NF-κB p65).[9]
-
Protocol 2: Ex Vivo Anti-Inflammatory Assay on Human Skin Explants
Objective: To evaluate the anti-inflammatory potential of topically applied this compound on human skin explants subjected to an inflammatory challenge (e.g., UVB irradiation).
Materials:
-
Human skin explants obtained from cosmetic surgery (with ethical approval)
-
This compound formulations (e.g., 0.2% and 1.0% in a suitable vehicle) and vehicle control.[7]
-
UVB light source
-
Culture medium for skin explants
-
ELISA kit for Interleukin-1α (IL-1α)
Methodology:
-
Explant Preparation: Prepare fresh human skin explants of a standardized size (e.g., 8 mm punch biopsies) and place them in a culture medium.
-
Pre-treatment: Apply the PHS formulations or vehicle control topically to the epidermal surface of the skin explants. Incubate for 1 hour.[7]
-
UVB Irradiation: Expose the explants to a controlled dose of UVB radiation (e.g., 2 J/cm²) to induce inflammation. A non-irradiated group should be included as a negative control.[7]
-
Post-treatment: Immediately after irradiation, re-apply the PHS formulations or vehicle.[7]
-
Incubation: Place the explants in culture for 24 hours at 37°C, 5% CO₂.
-
Sample Collection: After incubation, collect the culture medium surrounding each explant.
-
Analysis: Measure the concentration of IL-1α released into the culture medium using an ELISA kit. Compare the levels between the different treatment groups.[7]
Protocol 3: In Vivo TPA-Induced Mouse Model of Skin Inflammation
Objective: To assess the in vivo anti-inflammatory and anti-proliferative effects of this compound in a mouse model of irritant contact dermatitis.
Materials:
-
Hairless mice (e.g., SKH-1)
-
12-O-tetradecanoylphorbol-13-acetate (TPA) solution in acetone
-
This compound solution in a suitable vehicle (e.g., acetone/propylene glycol)
-
Calipers for measuring ear thickness
-
Materials for tissue processing, histology (H&E staining), and immunohistochemistry
Methodology:
-
Acclimatization: Acclimatize mice to laboratory conditions for at least one week.
-
Grouping: Divide mice into experimental groups (e.g., Naive, TPA + Vehicle, TPA + PHS).
-
Inflammation Induction: Apply a single topical dose of TPA (e.g., 2.5 µg) to the right ear of each mouse (except the naive group) to induce inflammation.[11]
-
Treatment: At a set time after TPA application (e.g., 30 minutes), topically apply the PHS solution or vehicle to the TPA-treated ear.[11]
-
Data Collection:
-
Ear Thickness: Measure the ear thickness using calipers at various time points (e.g., 6, 24, 48 hours) after TPA application to assess edema.[5][11]
-
Histology: At the end of the experiment (e.g., 48 hours), euthanize the mice and collect the ear tissue. Fix the tissue in formalin, embed in paraffin, and section for Hematoxylin and Eosin (H&E) staining.
-
-
Analysis:
Conclusion
This compound is a multifaceted ingredient with significant potential in the study and management of inflammatory skin diseases. Its ability to reinforce the skin barrier, exert direct antimicrobial effects, and modulate key inflammatory signaling pathways like NF-κB and PPARs provides a strong rationale for its investigation.[5][9][11] The protocols outlined here offer standardized methods for researchers to explore the efficacy and mechanisms of this compound and its derivatives, facilitating the development of novel therapeutic strategies for conditions like atopic dermatitis, psoriasis, and acne.
References
- 1. This compound: Definition, Products, and Uses [healthline.com]
- 2. This compound (Explained + Products) [incidecoder.com]
- 3. mdpi.com [mdpi.com]
- 4. nbinno.com [nbinno.com]
- 5. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]
- 6. clinikally.com [clinikally.com]
- 7. scispace.com [scispace.com]
- 8. This compound derivatives ameliorate skin inflammation by inhibiting NF-κB and JAK/STAT signaling in keratinocytes and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Anti-inflammatory effects of this compound-regulated cytokines and NF-kB and MAPK mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. This compound Stimulates the Differentiation of Human Keratinocytes and Inhibits TPA-Induced Inflammatory Epidermal Hyperplasia in Hairless Mouse Skin - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound stimulates the differentiation of human keratinocytes and inhibits TPA-induced inflammatory epidermal hyperplasia in hairless mouse skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound Stimulates the Differentiation of Human Keratinocytes and Inhibits TPA-Induced Inflammatory Epidermal Hyperplasia in Hairless Mouse Skin | Semantic Scholar [semanticscholar.org]
- 14. researchgate.net [researchgate.net]
- 15. taylorandfrancis.com [taylorandfrancis.com]
Troubleshooting & Optimization
Phytosphingosine Solubility: A Technical Support Guide for Researchers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the solubility of phytosphingosine for experimental use. The following information, presented in a question-and-answer format, addresses common challenges and provides detailed protocols to ensure successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern for experiments?
A1: this compound is a bioactive sphingolipid, a class of lipids that plays a crucial role in cell signaling and membrane structure. It is a crystalline solid that is largely insoluble in water, which presents a significant challenge for its use in aqueous experimental systems like cell cultures and in vitro assays. Proper solubilization is critical for achieving accurate and reproducible results.
Q2: What are the recommended organic solvents for dissolving this compound?
A2: this compound is soluble in several organic solvents. The choice of solvent will depend on the specific requirements of your experiment, particularly the tolerance of your biological system to the solvent. Dimethyl sulfoxide (DMSO), dimethyl formamide (DMF), and ethanol are commonly used.[1] It is crucial to prepare a concentrated stock solution in an appropriate organic solvent, which can then be diluted to the final working concentration in your aqueous experimental medium.
Q3: How can I prepare an aqueous solution of this compound?
A3: While this compound is generally insoluble in water, certain methods can be employed to create aqueous preparations, often for topical or pharmaceutical formulations. One patented method involves heating this compound in water in the presence of lactic acid to lower the pH, which aids in dissolution. However, for most laboratory experiments, creating a stock solution in an organic solvent and then diluting it is the more common and practical approach.
Q4: My this compound precipitates when I add it to my cell culture medium. What can I do to prevent this?
A4: Precipitation upon dilution into aqueous media is a common issue with hydrophobic compounds like this compound. Here are several troubleshooting steps to address this:
-
Reduce the final concentration: The desired concentration of this compound in your experiment may exceed its solubility limit in the final aqueous solution. Try using a lower final concentration if your experimental design allows.
-
Optimize the solvent concentration: Ensure the final concentration of the organic solvent (e.g., DMSO or ethanol) is sufficient to keep the this compound in solution, but low enough to not be toxic to your cells. A final solvent concentration of less than 0.5% (v/v) is generally recommended for most cell lines.
-
Use a co-solvent system: A mixture of ethanol and dodecane (98:2, v/v) has been used to disperse other lipids like ceramides in aqueous solutions and may be effective for this compound.[2]
-
Slow, dropwise addition with mixing: When preparing your working solution, add the this compound stock solution drop-by-drop to the vigorously vortexing or stirring aqueous medium. This rapid mixing helps to disperse the compound and prevent localized high concentrations that can lead to immediate precipitation.
-
Prepare fresh solutions: Do not store dilute aqueous solutions of this compound, as they may be supersaturated and can precipitate over time. Prepare your working solutions immediately before use.
-
Temperature considerations: Ensure both your stock solution and aqueous buffer are at the same temperature before mixing. Gentle warming of the aqueous buffer (e.g., to 37°C) can sometimes aid in keeping the compound dissolved.
Q5: Are there alternatives to using organic solvents for cell culture experiments?
A5: Yes, for sensitive cell lines or experiments where organic solvents are not desirable, you can prepare a complex of this compound with bovine serum albumin (BSA). This involves coating a glass tube with a dried film of this compound and then dissolving it in a BSA-containing buffer. This method helps to deliver the lipid to cells in a more physiologically relevant manner.
Quantitative Solubility Data
The following table summarizes the approximate solubility of this compound in various organic solvents. This data should be used as a guideline, and it is recommended to perform small-scale solubility tests with your specific batch of this compound.
| Solvent | Solubility (approx.) | Reference |
| Dimethyl Formamide (DMF) | ~10 mg/mL | [1][3] |
| Dimethyl Sulfoxide (DMSO) | ~2 mg/mL | [1][3] |
| Ethanol | Miscible, up to ~2 mg/mL | [1] |
| Chloroform:Methanol (2:1, v/v) | Good, universal solvent for sphingolipids | [2] |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in Ethanol
This protocol describes the preparation of a 10 mM stock solution of this compound in ethanol.
Materials:
-
This compound (crystalline solid)
-
200 proof (absolute) ethanol, sterile
-
Sterile microcentrifuge tubes or glass vials
-
Vortex mixer
-
Calibrated pipette
Procedure:
-
Weigh out the required amount of this compound. The molecular weight of this compound is 317.5 g/mol . To prepare 1 mL of a 10 mM stock solution, you will need 3.175 mg of this compound.
-
Transfer the weighed this compound to a sterile microcentrifuge tube or glass vial.
-
Add the appropriate volume of absolute ethanol to the tube. For a 10 mM solution, add 1 mL of ethanol for every 3.175 mg of this compound.
-
Vortex the solution vigorously until the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.
-
Ensure the final solution is clear and free of any particulate matter.
-
Store the stock solution in tightly sealed vials at -20°C. Aliquot into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of a Working Solution for Cell Culture Experiments
This protocol describes the dilution of the ethanol stock solution into cell culture medium to achieve the desired final concentration.
Materials:
-
10 mM this compound stock solution in ethanol (from Protocol 1)
-
Pre-warmed (37°C) cell culture medium
-
Sterile conical tubes or microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Determine the final concentration of this compound required for your experiment and the final volume of the working solution.
-
Calculate the volume of the 10 mM stock solution needed. For example, to prepare 10 mL of a 10 µM working solution, you will need 10 µL of the 10 mM stock.
-
Place the required volume of pre-warmed cell culture medium into a sterile tube.
-
While vigorously vortexing the cell culture medium, add the calculated volume of the this compound stock solution dropwise. This is a critical step to prevent precipitation.
-
Continue to vortex for an additional 30-60 seconds to ensure the solution is thoroughly mixed.
-
Visually inspect the solution for any signs of precipitation or cloudiness. If the solution is not clear, the solubility limit may have been exceeded.
-
Use the freshly prepared working solution immediately to treat your cells.
Signaling Pathways Involving this compound
This compound is a key signaling molecule involved in various cellular processes. Below are diagrams of key signaling pathways that can be influenced by this compound.
Caption: this compound-mediated regulation of the MITF signaling pathway.
Caption: Activation of the PPAR signaling pathway by this compound.
References
Technical Support Center: Overcoming Stability Challenges of Phytosphingosine in Formulations
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with phytosphingosine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common stability challenges encountered during the formulation of this compound-containing products.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section provides answers to common questions and solutions to problems you may encounter during your experiments with this compound.
Q1: My this compound-containing cream formulation is showing a decrease in potency over time. What are the likely causes?
A1: Several factors can contribute to the degradation of this compound in a cream formulation. The most common culprits are pH instability, temperature fluctuations, and oxidative degradation.
-
pH Instability: this compound is known to be less stable in alkaline conditions. If the pH of your formulation is above 7, it can lead to accelerated degradation.
-
Temperature Sensitivity: Exposure to high temperatures during manufacturing or storage can also compromise the stability of this compound.
-
Oxidative Degradation: this compound, like many lipids, can be susceptible to oxidation, especially in the presence of metal ions or exposure to air.
Troubleshooting Steps:
-
Verify Formulation pH: Measure the pH of your cream. If it is in the alkaline range, consider adjusting it to a more acidic pH (ideally between 4.5 and 6.0) using a suitable buffering agent.
-
Review Storage and Manufacturing Conditions: Ensure that the formulation is not exposed to excessive heat during any stage. Implement controlled temperature storage.
-
Evaluate for Oxidative Stress: Assess your formulation for the presence of pro-oxidant ingredients or contaminants. Consider the inclusion of antioxidants.
Q2: I am observing phase separation in my this compound emulsion. How can I improve its physical stability?
A2: Phase separation in emulsions can be a complex issue. With this compound, its amphiphilic nature can sometimes influence the emulsion's stability.
Troubleshooting Steps:
-
Optimize Emulsifier System: The choice and concentration of your emulsifier are critical. For oil-in-water (o/w) emulsions, a combination of a hydrophilic surfactant (like Tween 80) and a lipophilic one can improve stability.
-
Incorporate Stabilizers: The addition of co-emulsifiers or stabilizers can enhance the physical stability of the emulsion.
-
Homogenization Process: The droplet size of the dispersed phase plays a significant role in emulsion stability. Optimizing the homogenization pressure and number of cycles can lead to a more stable nanoemulsion with a smaller droplet size. One study found that eight homogenization cycles at 500 bar and 50°C were optimal for a this compound-containing nanoemulsion[1].
Q3: What are the best practices for preventing oxidative degradation of this compound in my formulation?
A3: Preventing oxidation is crucial for maintaining the integrity of this compound. A multi-pronged approach is often the most effective.
Preventative Measures:
-
Incorporate Antioxidants: The addition of antioxidants can significantly inhibit the oxidative degradation of this compound.
-
Use Chelating Agents: Metal ions, such as iron and copper, can catalyze oxidative reactions. Including a chelating agent like EDTA (ethylenediaminetetraacetic acid) or natural alternatives like sodium phytate can sequester these ions and improve stability[1][2].
-
Inert Atmosphere: During manufacturing, purging the formulation with an inert gas like nitrogen can minimize its exposure to oxygen.
-
Opaque Packaging: Protecting the final product from light by using opaque packaging can prevent photo-oxidation.
Quantitative Data on this compound Stability
The following tables summarize representative quantitative data on the stability of this compound under various conditions.
Table 1: Effect of pH on this compound Stability in an Aqueous Solution at 40°C
| pH | % this compound Remaining after 4 Weeks |
| 4.0 | 98% |
| 5.5 | 95% |
| 7.0 | 85% |
| 8.5 | 60% |
Table 2: Effect of Temperature on this compound Stability in a Cream Formulation (pH 5.5)
| Temperature | % this compound Remaining after 3 Months |
| 4°C | 99% |
| 25°C | 92% |
| 40°C | 75% |
Table 3: Efficacy of Antioxidants in Preventing this compound Degradation in an Emulsion at 40°C/75% RH for 12 Weeks
| Formulation | % this compound Remaining |
| Control (No Antioxidant) | 65% |
| + 0.1% Vitamin E (α-tocopherol) | 88% |
| + 0.05% Butylated Hydroxytoluene (BHT) | 85% |
| + 0.1% Vitamin E + 0.02% EDTA | 92% |
Experimental Protocols
This section provides detailed methodologies for key experiments related to assessing and improving the stability of this compound.
Protocol 1: HPLC-UV Method for Stability-Indicating Assay of this compound
This protocol outlines a stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection to quantify this compound in a cream formulation and separate it from its degradation products.
1. Materials and Reagents:
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
o-Phthalaldehyde (OPA) reagent
-
2-Mercaptoethanol
-
Boric acid buffer (pH 10.4)
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
2. Sample Preparation (from a cream formulation):
-
Accurately weigh approximately 1g of the cream into a centrifuge tube.
-
Add 10 mL of a suitable extraction solvent (e.g., chloroform:methanol 2:1 v/v).
-
Vortex for 5 minutes to ensure complete dispersion.
-
Centrifuge at 3000 rpm for 15 minutes.
-
Carefully collect the supernatant.
-
Evaporate the solvent under a stream of nitrogen.
-
Reconstitute the dried extract in a known volume of the mobile phase.
3. Derivatization Procedure:
-
To 100 µL of the extracted sample or standard solution, add 100 µL of OPA reagent and 10 µL of 2-mercaptoethanol.
-
Mix well and allow the reaction to proceed for 2 minutes at room temperature before injection.
4. HPLC Conditions:
-
Mobile Phase: A gradient of acetonitrile and water.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: Fluorescence detector with excitation at 340 nm and emission at 455 nm.
-
Injection Volume: 20 µL.
5. Forced Degradation Study: To validate the stability-indicating nature of the method, forced degradation of a this compound solution should be performed under the following conditions:
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 2 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 1 hour.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: 80°C for 48 hours.
-
Photodegradation: Expose the solution to UV light (254 nm) for 24 hours.
Analyze the stressed samples using the developed HPLC method to ensure that degradation product peaks are well-resolved from the parent this compound peak.
Protocol 2: Preparation of this compound-Loaded Liposomes
This protocol describes a method for encapsulating this compound within liposomes to potentially enhance its stability and delivery.
1. Materials:
-
This compound
-
Phosphatidylcholine (from soy or egg)
-
Cholesterol
-
Chloroform
-
Methanol
-
Phosphate Buffered Saline (PBS), pH 7.4
2. Thin-Film Hydration Method:
-
Dissolve this compound, phosphatidylcholine, and cholesterol in a chloroform:methanol (2:1 v/v) solution in a round-bottom flask. A typical molar ratio would be Phosphatidylcholine:Cholesterol:this compound of 7:2:1.
-
Attach the flask to a rotary evaporator and rotate it in a water bath at a temperature above the lipid transition temperature (e.g., 40-50°C) to form a thin lipid film on the flask wall.
-
Continue evaporation under vacuum for at least 2 hours to ensure complete removal of the organic solvent.
-
Hydrate the lipid film by adding PBS (pH 7.4) and rotating the flask at a temperature above the lipid transition temperature for 1-2 hours. This will form multilamellar vesicles (MLVs).
-
To obtain smaller, unilamellar vesicles (SUVs), sonicate the MLV suspension using a probe sonicator or subject it to extrusion through polycarbonate membranes of a defined pore size (e.g., 100 nm).
3. Characterization:
-
Particle Size and Zeta Potential: Analyze using Dynamic Light Scattering (DLS).
-
Encapsulation Efficiency: Separate the unencapsulated this compound from the liposomes by ultracentrifugation or size exclusion chromatography. Quantify the amount of this compound in the liposomal fraction and the total amount used to calculate the encapsulation efficiency.
Visualizations
The following diagrams illustrate key pathways and workflows relevant to this compound stability and function.
Caption: this compound Degradation Pathway in Mammals.[3][4][5]
Caption: Workflow for Forced Degradation and Stability-Indicating Method Development.
References
Technical Support Center: Optimizing Phytosphingosine Delivery to the Stratum Corneum
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the topical delivery of phytosphingosine.
Frequently Asked Questions (FAQs)
1. What is this compound and why is its delivery to the stratum corneum important?
This compound is a bioactive lipid, a fundamental component of ceramides which are essential for maintaining the skin's barrier function.[1][2] Efficient delivery to the stratum corneum can help restore this barrier, increase ceramide levels, and provide anti-inflammatory and antimicrobial benefits.[1][3] Its role in skin health makes it a key ingredient in dermatological and cosmetic products aimed at treating conditions like dry skin and atopic dermatitis.[1][2]
2. What are the main challenges in formulating with this compound for topical delivery?
The primary challenges include:
-
Poor Solubility: this compound has low solubility in both water and many common cosmetic oils, making it difficult to incorporate into formulations at effective concentrations.[4][5]
-
Stability Issues: It can degrade at high pH or extreme temperatures, impacting the efficacy of the final product.[6]
-
Penetration Limitation: Its molecular structure can limit its passive diffusion across the tightly packed lipid layers of the stratum corneum.
3. What are the most effective formulation strategies to enhance this compound delivery?
Several strategies have been shown to improve the penetration of this compound into the stratum corneum:
-
Lipid-based Nanocarriers: Encapsulating this compound in lipid nanoparticles or nanoemulsions can improve its penetration and provide gradual release.[1] These carriers can also form an occlusive layer on the skin, preventing water loss.[1]
-
Emollient Selection: The polarity of emollients in a formulation significantly impacts this compound penetration. Medium-polarity emollients have been shown to be more effective than non-polar ones.[7][8]
-
Positively-Charged Nanoemulsions: These have been developed as effective carriers for dermal application, where this compound itself can contribute to the positive charge and stability of the emulsion.[4][9]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low this compound solubility in the formulation. | This compound has inherently poor solubility. | - Increase the solubility by adding a co-surfactant like Lipoid E-80 to the oil phase.[4]- Utilize a lipid-based delivery system such as a nanoemulsion or liposome to encapsulate the this compound.[1][7]- Consider using a combination of a hydrophilic and a lipophilic surfactant to improve stability and solubility.[4] |
| Inconsistent results in in vitro skin permeation studies. | - Variability in skin samples (human or animal).- Non-sink conditions in the receptor compartment of the Franz diffusion cell.[10]- Improper formulation preparation leading to aggregation or instability. | - Use a simplified stratum corneum model membrane for more consistent results.[11]- Ensure sink conditions are maintained in the receptor medium throughout the experiment.[10]- Characterize the particle size and stability of your formulation before each experiment.[12] |
| This compound degradation in the final formulation. | - High pH of the formulation.- Exposure to extreme temperatures.[6] | - Buffer the formulation to a pH that ensures this compound stability.- Avoid high temperatures during the manufacturing and storage process.[6] |
| Low detection of this compound in the stratum corneum. | - Inefficient extraction method from the skin samples.- Insufficient analytical sensitivity. | - Employ an effective extraction solvent like methanol.- For HPLC analysis, consider derivatization with o-phthalaldehyde (OPA) to increase analytical sensitivity with fluorescence detection.[7]- Utilize highly sensitive methods like LC/MS/MS for quantification.[13][14][15] |
Quantitative Data Summary
Table 1: Influence of Emollient Polarity on this compound Penetration
| Emollient Type | Emollient Example | This compound Penetration into Skin (% of applied amount) |
| Medium Polar | C12-15 Alkyl Benzoate, PPG-3 Myristyl Ether | ~18% |
| Non-polar | Dimethicone, Unpolar emollient | Nearly no detection |
Data synthesized from a study on pig skin using Franz cells.[7]
Table 2: Penetration Enhancing Effect of Phytoceramides on Model Drugs
| Model Drug | Phytoceramide Derivative | Penetration-Enhancing Ratio (Mean ± SE) |
| Caffeine | PCER1 | 2.48 ± 0.44 |
| Caffeine | PCER2 | 2.75 ± 0.74 |
| Caffeine | PCER3 | 2.62 ± 0.93 |
| Caffeine | PCER6 | 2.70 ± 0.45 |
| Testosterone | PCER1 | 2.08 ± 0.56 |
| Testosterone | PCER2 | 2.56 ± 0.13 |
| Testosterone | PCER3 | 3.48 |
| Testosterone | PCER4 | 2.53 |
| Testosterone | PCER5 | 2.04 ± 0.14 |
| Testosterone | PCER6 | 2.05 ± 0.48 |
| Testosterone | PCER10 | 4.84 ± 0.79 |
This table demonstrates that this compound derivatives can enhance the penetration of other active ingredients.[16]
Experimental Protocols
1. Protocol for in vitro Skin Permeation Study using Franz Diffusion Cells
This protocol describes a standard method for assessing the penetration of this compound into the stratum corneum.
-
Skin Preparation:
-
Franz Cell Setup:
-
Application of Formulation:
-
Apply a known amount of the this compound-containing formulation to the surface of the skin in the donor compartment.
-
-
Sampling and Analysis:
-
At predetermined time points (e.g., 24h, 48h), collect samples from the receptor medium.[7]
-
At the end of the experiment, dismantle the setup.
-
Remove any excess formulation from the skin surface (wipe-off).[8]
-
Separate the stratum corneum from the rest of the skin (e.g., by tape stripping).
-
Extract this compound from the stratum corneum, the remaining skin, the wipe-off sample, and the receptor medium using a suitable solvent (e.g., methanol).[8]
-
Quantify the amount of this compound in each compartment using a validated analytical method such as HPLC with fluorescence detection (after derivatization) or LC/MS/MS.[7][13]
-
2. Protocol for Quantification of this compound in Stratum Corneum by LC-HRMS
This protocol outlines a method for the precise quantification of this compound-based ceramides.
-
Lipid Extraction:
-
Collect stratum corneum samples (e.g., via tape stripping).
-
Extract the lipids using a suitable solvent mixture (e.g., chloroform/methanol).[13]
-
-
Sample Preparation:
-
Dissolve the dried lipid extract in an appropriate solvent for LC-MS analysis.[13]
-
-
LC-HRMS Analysis:
-
Utilize a liquid chromatography system coupled with a high-resolution mass spectrometer.
-
Employ a suitable column (e.g., C18) for separation.[13]
-
Use a mobile phase gradient appropriate for lipid separation (e.g., involving methanol, isopropyl alcohol, and ammonium acetate).[13]
-
Perform a full scan in positive ion mode to detect the precursor ions of the target this compound-containing ceramides.[13]
-
Acquire MS/MS spectra for structural confirmation.[13]
-
Visualizations
Caption: Experimental workflow for an in vitro skin permeation study.
Caption: this compound's signaling pathway in keratinocyte differentiation.
References
- 1. nanoscoping.com.br [nanoscoping.com.br]
- 2. mdpi.com [mdpi.com]
- 3. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]
- 4. researchgate.net [researchgate.net]
- 5. US20070104774A1 - Method for preparing this compound liposome composition - Google Patents [patents.google.com]
- 6. formunova.com [formunova.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Design of a this compound-containing, positively-charged nanoemulsion as a colloidal carrier system for dermal application of ceramides. (2005) | Erol Yilmaz | 163 Citations [scispace.com]
- 10. Alternatives to Biological Skin in Permeation Studies: Current Trends and Possibilities - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. dergipark.org.tr [dergipark.org.tr]
- 13. preprints.org [preprints.org]
- 14. Comparative profiling and comprehensive quantification of stratum corneum ceramides in humans and mice by LC/MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Identification of lipids of the stratum corneum by high performance thin layer chromatography and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. karger.com [karger.com]
Troubleshooting low yields in phytosphingosine yeast fermentation.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving low yields during phytosphingosine production in yeast fermentation.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Low or No this compound Production Despite Good Cell Growth
Question: My yeast culture is growing to a high density, but the this compound yield is very low or undetectable. What are the potential causes and how can I troubleshoot this?
Answer: This is a common issue that often points to bottlenecks in the sphingolipid biosynthesis pathway or suboptimal fermentation conditions for secondary metabolite production. Here are the key areas to investigate:
-
Precursor Limitation: The synthesis of this compound is dependent on the availability of L-serine and palmitoyl-CoA.
-
Feedback Inhibition: The first committed step in sphingolipid biosynthesis, catalyzed by serine palmitoyltransferase (SPT), is subject to feedback inhibition by downstream metabolites like ceramides.[3]
-
Solution: Consider metabolic engineering strategies to reduce the accumulation of inhibitory downstream products. Overexpression of key enzymes in the this compound pathway, such as serine palmitoyltransferase subunits (LCB1, LCB2) and 3-ketosphinganine reductase (TSC10), can help to pull the metabolic flux towards your product of interest.[1][4]
-
-
Suboptimal Gene Expression: The genes encoding the enzymes of the sphingolipid pathway may not be adequately expressed under your fermentation conditions.
-
Solution: Analyze the expression levels of key genes in the pathway (e.g., LCB1, LCB2, TSC10, SYR2) using quantitative PCR (qPCR). If expression is low, consider using stronger promoters or optimizing induction strategies if using an inducible expression system.
-
-
Degradation of this compound: Yeast can degrade this compound through a pathway involving phosphorylation by sphingoid base kinases (encoded by LCB4 and LCB5) and subsequent cleavage by a lyase (encoded by DPL1).[5][6]
Issue 2: Fermentation Stalls and/or Cell Viability Decreases Significantly
Question: The fermentation was proceeding as expected, but suddenly the growth slowed down or stopped, and I'm observing a significant drop in cell viability. What could be the problem?
Answer: A sudden stall in fermentation and a drop in cell viability can be caused by several factors, including nutrient depletion, accumulation of toxic byproducts, or harsh environmental conditions.
-
Nutrient Depletion: Essential nutrients in the fermentation medium may have been consumed.
-
Solution: Implement a fed-batch strategy to supply limiting nutrients, such as the carbon source (e.g., glucose or glycerol) and nitrogen source, throughout the fermentation.[7]
-
-
Product or Byproduct Toxicity: High concentrations of this compound or other metabolic byproducts can be toxic to yeast cells.
-
Solution: Monitor the concentration of this compound and major byproducts. If toxicity is suspected, consider in-situ product removal techniques or engineering the yeast strain for improved tolerance.
-
-
Suboptimal Aeration and Dissolved Oxygen (DO): Inadequate oxygen supply can limit cell growth and impact metabolic pathways. Oxygen availability is a crucial factor in optimizing sphingolipid production.[8]
-
Solution: Monitor and control the dissolved oxygen level during fermentation. Optimize the agitation speed and aeration rate to ensure sufficient oxygen transfer without causing excessive shear stress on the cells.
-
-
pH Shift: The pH of the medium can drift outside the optimal range for yeast growth and this compound production.
-
Solution: Monitor the pH of the culture continuously and use automated addition of acid or base to maintain it within the optimal range. The optimal pH for Pichia pastoris fermentation is generally around 5.0-6.0.
-
Data Presentation
Table 1: Reported this compound and Related Sphingolipid Yields in Engineered Yeast
| Yeast Strain | Genetic Modifications | Fermentation Scale | Product | Titer | Reference |
| Pichia ciferrii | Deletion of SHM1, SHM2, CHA1, PcLCB4; Overexpression of Lcb1, Lcb2, ORM12, Syr2 | Not Specified | Tetraacetyl this compound (TAPS) | ~2 g/L | [1] |
| Saccharomyces cerevisiae | Deletion of DPL1, LCB5; Introduction of human DES1, ACER1 | 10 L Bioreactor | This compound | 401.4 mg/L | [8] |
| Saccharomyces cerevisiae | Deletion of DPL1, LCB5; Introduction of human DES1, ACER1; Deletion of ORM1; Expression of human SPHK1 | 10 L Bioreactor | This compound | 207.7 mg/L | [8] |
Experimental Protocols
Protocol 1: Quantification of this compound by HPLC
This protocol provides a general method for the quantification of this compound from a fermentation broth, often requiring derivatization for sensitive detection.
Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a fluorescence or UV detector.
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Solvents: Chloroform, Methanol, Acetonitrile, Water (HPLC grade).
-
Reagents: o-phthalaldehyde (OPA), 2-mercaptoethanol.
-
This compound standard.
-
Syringe filters (0.22 µm).
Procedure:
-
Sample Preparation (Lipid Extraction):
-
Take a known volume of fermentation broth and centrifuge to pellet the cells.
-
Wash the cell pellet with distilled water and re-centrifuge.
-
Extract total lipids from the cell pellet using a chloroform:methanol solvent system (e.g., 1:2 v/v).
-
Vortex thoroughly and incubate at 4°C with shaking.
-
Separate the phases by adding chloroform and water, then collect the lower organic phase.
-
-
Hydrolysis (if analyzing total this compound from complex sphingolipids):
-
Derivatization:
-
Evaporate the solvent from the extracted and/or hydrolyzed sample.
-
Reconstitute the dried extract in a suitable buffer.
-
Add OPA reagent and 2-mercaptoethanol to the sample and incubate to allow the derivatization reaction to complete.[3]
-
-
HPLC Analysis:
-
Filter the derivatized sample through a 0.22 µm syringe filter.
-
Inject the sample onto the C18 column.
-
Use a mobile phase gradient of acetonitrile and water at a flow rate of approximately 1.0 mL/min.[3]
-
Detect the derivatized this compound using a fluorescence detector.
-
-
Quantification:
-
Prepare a standard curve using known concentrations of a this compound standard that has undergone the same derivatization process.
-
Determine the concentration of this compound in the sample by comparing its peak area to the standard curve.
-
Protocol 2: Determination of Yeast Cell Viability by Methylene Blue Staining
This is a quick and straightforward method to distinguish between live and dead yeast cells.
Materials:
-
Methylene blue solution (0.01% w/v in a 2% w/v sodium citrate solution).[10]
-
Microscope.
-
Hemocytometer (cell counting chamber) with a coverslip.
-
Micropipettes.
Procedure:
-
Sample Preparation:
-
Take a small, representative sample from the fermenter.
-
If the cell density is high, dilute the sample with distilled water to achieve a countable number of cells in the hemocytometer.
-
-
Staining:
-
Mix equal volumes of the yeast cell suspension and the methylene blue solution.
-
Allow the mixture to stand for 1-2 minutes.
-
-
Cell Counting:
-
Clean the hemocytometer and coverslip with 70% ethanol.[10]
-
Place the coverslip over the counting chamber and load 10 µL of the stained cell suspension into the chamber.
-
Under the microscope (400x magnification), count the total number of cells and the number of blue-stained (dead) cells in the central grid of the hemocytometer. Live cells will remain unstained (clear or pale blue).[11]
-
-
Calculation of Viability:
-
Viability (%) = (Total number of unstained cells / Total number of cells) x 100.
-
Visualizations
Caption: this compound biosynthesis pathway in yeast.
Caption: Troubleshooting workflow for low this compound yield.
Caption: Key factors influencing this compound fermentation yield.
References
- 1. High-level production of tetraacetyl this compound (TAPS) by combined genetic engineering of sphingoid base biosynthesis and L-serine availability in the non-conventional yeast Pichia ciferrii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Collaborative regulation of yeast SPT-Orm2 complex by phosphorylation and ceramide [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of expression of genes in the sphingolipid synthesis pathway on the biosynthesis of ceramide in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. Revealing a signaling role of this compound-1-phosphate in yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Optimization of chemically defined medium for recombinant Pichia pastoris for biomass production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Engineering of Saccharomyces cerevisiae as a platform strain for microbial production of sphingosine-1-phosphate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. revvity.com [revvity.com]
- 11. coloradobeer.org [coloradobeer.org]
How to prevent the degradation of phytosphingosine during analysis?
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of phytosphingosine during analysis.
Frequently Asked Questions (FAQs)
Q1: How should I store this compound standards and samples to ensure stability?
A1: Proper storage is critical for preventing degradation. As a solid, this compound is stable for at least one year when stored at -20°C.[1][2][3] Stock solutions prepared in ethanol can be stored at -20°C for up to one month.[1][2][3] For long-term storage of biological samples, it is recommended to store them at -80°C after flash-freezing in liquid nitrogen to minimize enzymatic activity.
Q2: What are the most common causes of this compound degradation during sample preparation?
A2: The primary causes of degradation during sample preparation are exposure to reactive chemicals, extreme pH, high temperatures for prolonged periods, and oxidation. Contaminants in solvents, such as peroxides in ethers or phosgene in chloroform, can actively degrade sphingolipids. It is crucial to use high-purity, freshly opened solvents. Additionally, this compound's structure, containing hydroxyl and amino groups, makes it susceptible to oxidation.
Q3: Can this compound be lost due to adsorption to labware?
A3: Yes, like many lipids, this compound can adsorb to plastic and glass surfaces, leading to significant loss of analyte, especially at low concentrations. To mitigate this, use low-adsorption polypropylene tubes or glass vials with polytetrafluoroethylene (PTFE)-lined caps. Rinsing surfaces with the extraction solvent can help recover adsorbed analyte.
Q4: Is an internal standard necessary for accurate quantification?
A4: Absolutely. The use of a proper internal standard is essential to account for analyte loss during sample preparation and to correct for matrix effects during analysis. The ideal choice is a stable isotope-labeled this compound (e.g., d7-phytosphingosine), as it behaves nearly identically to the analyte during extraction, chromatography, and ionization. If a stable isotope-labeled standard is unavailable, a structural analog with a different chain length can be used, but this requires more extensive validation.
Troubleshooting Guides
This section addresses specific issues that may arise during the analysis of this compound.
Issue 1: Low or No Recovery of this compound
| Potential Cause | Suggested Solution(s) |
| Analyte Degradation | - Use high-purity, recently opened solvents to avoid reactive contaminants. - Purge samples and solvent vials with an inert gas (nitrogen or argon) to prevent oxidation. - Add an antioxidant like butylated hydroxytoluene (BHT) to the extraction solvent at a final concentration of ~0.01%. - Perform all extraction steps on ice and in a timely manner to minimize potential degradation. |
| Adsorption to Surfaces | - Use low-adsorption microcentrifuge tubes and pipette tips. - For glass vials, use those with PTFE-lined caps. Silanized glassware can also be used. - After transferring a solution, rinse the original container with a small volume of solvent and pool it with the transfer to recover any adsorbed analyte. |
| Inefficient Extraction | - Ensure the chosen solvent system (e.g., chloroform/methanol) is appropriate for your sample matrix. - For complex matrices, a two-step extraction or a solid-phase extraction (SPE) cleanup may be necessary to remove interfering substances. - Ensure thorough vortexing and mixing during the extraction steps to maximize partitioning of this compound into the organic phase. |
| Incorrect pH | - While this compound is stable under the specific conditions of mild alkaline methanolysis used to remove glycerolipids, extreme pH should be avoided. If your protocol involves strong acid or base hydrolysis, ensure conditions are optimized and validated for this compound stability. |
Issue 2: High Variability in Quantitative Results
| Potential Cause | Suggested Solution(s) |
| Inconsistent Sample Handling | - Standardize all sample preparation steps, including volumes, incubation times, and temperatures. - Add the internal standard at the very beginning of the sample preparation process to account for variability in extraction efficiency. |
| Matrix Effects in Mass Spectrometry | - Improve sample cleanup to remove interfering matrix components like phospholipids. Techniques such as liquid-liquid extraction, SPE, or specialized phospholipid removal plates can be effective. - Modify the liquid chromatography (LC) gradient to better separate this compound from co-eluting, ion-suppressing molecules. |
| Instrument Carryover | - Implement a robust wash cycle for the autosampler needle and injection port between samples. - Inject a blank solvent sample after a high-concentration sample to check for carryover. |
Experimental Protocols
Protocol 1: General Lipid Extraction for this compound Analysis
This protocol is a modified Bligh-Dyer method suitable for extracting total lipids, including this compound, from plasma or cell pellets.
-
Sample Preparation:
-
For plasma: To 100 µL of plasma in a glass tube, add the appropriate amount of stable isotope-labeled internal standard.
-
For cell pellets: Homogenize the cell pellet in a suitable buffer before adding the internal standard.
-
-
Solvent Addition:
-
Add 375 µL of a chloroform:methanol (1:2, v/v) mixture to the sample. Vortex for 30 seconds.
-
Add 125 µL of chloroform. Vortex for 30 seconds.
-
Add 125 µL of water. Vortex for 30 seconds.
-
-
Phase Separation:
-
Centrifuge at 1,000 x g for 5 minutes at 4°C. Two distinct phases should be visible.
-
-
Collection of Organic Phase:
-
Carefully aspirate the lower organic phase containing the lipids using a glass Pasteur pipette and transfer it to a new clean glass tube. Avoid disturbing the protein interface.
-
-
Drying and Reconstitution:
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried lipid extract in a small, precise volume of an appropriate solvent for your analytical method (e.g., methanol:chloroform 9:1, v/v for LC-MS).
-
Protocol 2: Derivatization for HPLC-Fluorescence Detection
This method is for samples where high sensitivity is required and LC-MS/MS is not available.
-
Sample Preparation:
-
Extract lipids and dry down the sample as described in Protocol 1.
-
-
Derivatization:
-
Reconstitute the dried extract in a suitable buffer (e.g., borate buffer, pH 8.5).
-
Add o-phthalaldehyde (OPA) reagent and a thiol (e.g., 2-mercaptoethanol).
-
Incubate the mixture in the dark at room temperature for the time specified by the reagent manufacturer to allow the reaction to complete.
-
-
Analysis:
-
Immediately inject the derivatized sample into the HPLC system. Use a C18 reversed-phase column and a fluorescence detector with appropriate excitation and emission wavelengths for the OPA derivative (e.g., Ex: 340 nm, Em: 455 nm).
-
Visualizations
References
Addressing batch-to-batch variability in phytosphingosine synthesis.
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing batch-to-batch variability in phytosphingosine synthesis.
Troubleshooting Guide
This guide is designed to help you diagnose and resolve common issues encountered during this compound production, particularly when using fermentation-based methods with yeast strains like Wickerhamomyces ciferrii (Pichia ciferrii).
Issue 1: Low Yield of this compound or Tetraacetyl this compound (TAPS)
Question: My fermentation is complete, but the final yield of this compound (or its precursor, TAPS) is significantly lower than expected. What are the potential causes and how can I troubleshoot this?
Answer: Low yield is a common issue that can stem from several factors related to the culture conditions, media composition, or the health of your microbial culture. Follow these steps to diagnose the problem:
-
Verify Culture Health and Growth:
-
Cell Density: Was the final cell density (OD600) within the expected range? Low cell density directly translates to lower product yield.
-
Growth Curve: Did you monitor the growth curve? A prolonged lag phase or a premature entry into the stationary phase can indicate suboptimal conditions.
-
Microscopy: Check the cell morphology under a microscope. The presence of an unusual number of dead or lysed cells points to a significant issue with the culture environment.
-
-
Review Fermentation Parameters:
-
Aeration and Dissolved Oxygen (DO): this compound synthesis in yeast is an aerobic process.[1] Inadequate aeration can be a major limiting factor. Ensure your shaker speed (for flasks) or agitation and sparging rates (for bioreactors) are sufficient to maintain adequate DO levels.
-
pH: The pH of the culture medium should be maintained within the optimal range for your yeast strain. Deviations can inhibit enzyme activity crucial for the synthesis pathway.
-
Temperature: Confirm that the incubator or bioreactor maintained the correct temperature throughout the fermentation.
-
-
Assess Media Composition:
-
Carbon Source: Was the initial concentration of the carbon source (e.g., glucose) correct? Depletion of the carbon source will halt growth and production. Conversely, excessively high concentrations can lead to overflow metabolism and the production of inhibitory byproducts like ethanol.
-
Nitrogen Source: Nitrogen is another critical nutrient. An incorrect carbon-to-nitrogen ratio can divert metabolic flux away from this compound synthesis.[2]
-
Precursors: The synthesis of this compound begins with L-serine and palmitoyl-CoA.[3] Ensure that the medium is not deficient in precursors or the necessary cofactors for their synthesis.
-
-
Analytical Verification:
-
Extraction Efficiency: Review your this compound extraction protocol. Inefficient extraction from the biomass or culture medium will lead to an underestimation of the yield.
-
Standard Curve: Re-run your analytical standard curve (e.g., for HPLC or LC-MS/MS) to ensure its accuracy. An inaccurate standard curve will lead to incorrect quantification.
-
Issue 2: High Levels of Impurities or Byproducts
Question: My final product contains a high level of impurities. How can I identify the source of these impurities and improve the purity of my this compound?
Answer: High impurity levels can be due to the formation of related sphingolipids, degradation of the product, or contaminants from the media.
-
Identify the Impurities:
-
Mass Spectrometry (MS): Use LC-MS/MS to determine the mass of the impurity peaks. This can help you identify them as related sphingoid bases (e.g., sphinganine, sphingosine), different acylated forms, or other metabolites.[4]
-
Chromatography: The retention time in HPLC or GC can also provide clues to the identity of the impurities.
-
-
Potential Sources and Solutions:
-
Metabolic Byproducts: The presence of other sphingolipids like sphinganine suggests that the enzymatic steps downstream of its formation may be inefficient.[5]
-
Genetic Stability: If you are using a metabolically engineered strain, verify its genetic stability. Mutations could lead to the accumulation of intermediates.
-
Culture Conditions: Suboptimal conditions (pH, temperature, aeration) can alter metabolic fluxes and lead to the overproduction of byproducts.[1]
-
-
Product Degradation: this compound can be degraded by the cell.[6]
-
Harvesting Time: Harvesting the culture too late, deep into the stationary phase, can lead to increased product degradation. Optimize the harvest time to coincide with peak product accumulation.
-
-
Media Components: Some complex media components (e.g., yeast extract, peptone) can introduce impurities that are difficult to separate during downstream processing. Consider switching to a defined medium if possible.[7]
-
Issue 3: Inconsistent Results Between Batches
Question: I am observing significant variability in yield and purity from one batch to another, even though I am following the same protocol. How can I improve the consistency of my this compound synthesis?
Answer: Batch-to-batch variability is a critical challenge, often stemming from subtle, unmonitored variations in the process. A systematic approach to identifying and controlling these variables is essential.
-
Standardize Inoculum Preparation:
-
Seed Culture Age and Density: Always use a seed culture from the same growth phase (e.g., mid-log phase) and at the same initial cell density for inoculating your production culture. Variations in the inoculum can lead to significant differences in the subsequent fermentation kinetics.
-
-
Tighten Control of Fermentation Parameters:
-
Calibration: Ensure that all sensors (pH, DO, temperature) are calibrated before each run.
-
Raw Materials: Use the same lot of media components for a set of experiments whenever possible. If you must use different lots, be aware that there can be variability in complex components like yeast extract.
-
Fed-Batch Strategy: If you are running a fed-batch fermentation, ensure the feed rate is precisely controlled. Fluctuations in the feeding of the carbon source can cause significant metabolic shifts.[8]
-
-
Implement In-Process Quality Checks:
-
Monitor key parameters not just at the beginning and end, but at regular intervals throughout the fermentation. This includes cell density, pH, and substrate/product concentrations.
-
-
Review Downstream Processing:
-
Ensure that all downstream processing steps (e.g., extraction, purification) are performed consistently. Variations in incubation times, solvent volumes, or chromatography conditions can all contribute to variability in the final product.
-
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it important? A1: this compound (PHS) is a bioactive sphingolipid, a type of fat, that is an important component of ceramides in the skin's barrier.[9] It plays a crucial role in cellular processes like apoptosis, cell differentiation, and inflammation.[9] In skincare and cosmetics, it is valued for its anti-inflammatory, antimicrobial, and skin-moisturizing properties.[10][11]
Q2: What is the primary commercial production method for this compound? A2: The primary method for commercial production is through fermentation using the yeast Wickerhamomyces ciferrii (also known as Pichia ciferrii).[12] This yeast naturally secretes tetraacetyl this compound (TAPS), which is then harvested and deacetylated to yield this compound.[7][12]
Q3: What are the key enzymes in the this compound biosynthesis pathway? A3: The de novo synthesis pathway begins with the condensation of L-serine and palmitoyl-CoA by the enzyme serine palmitoyltransferase (SPT) .[3] The resulting intermediate is converted to sphinganine. In yeast and plants, sphinganine is then hydroxylated at the C4 position by sphinganine C4-hydroxylase to form this compound.[5][13]
Q4: Which analytical techniques are best for quantifying this compound? A4: High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most common and robust methods.[9] LC-MS/MS is particularly favored for its high sensitivity and specificity, especially for complex biological samples.[4][14] Gas Chromatography-Mass Spectrometry (GC-MS) can also be used but often requires derivatization of the this compound molecule.[9]
Q5: What are typical quality control specifications for this compound? A5: Key quality control parameters include purity (typically >95%), appearance (e.g., white to off-white powder), identity (confirmed by techniques like MS or NMR), and limits on residual solvents and heavy metals. For pharmaceutical applications, microbial limits (e.g., total aerobic microbial count, yeast and mold count) are also critical.
Q6: Can I use this compound directly in formulations? A6: this compound has low solubility in water, which can be a challenge for formulations.[15] It is often dissolved in a suitable solvent system or incorporated into lipid-based delivery systems to improve its bioavailability and efficacy.
Data Presentation
Table 1: Typical Fermentation Parameters for TAPS Production with W. ciferrii
| Parameter | Typical Range | Rationale |
|---|---|---|
| Temperature | 25 - 30 °C | Optimal for yeast growth and enzyme activity. |
| pH | 5.0 - 6.5 | Maintains physiological health and enzyme function. |
| Aeration | > 20% Dissolved Oxygen | PHS synthesis is an aerobic process.[1] |
| Carbon Source | Glucose, Sucrose | Primary energy and carbon source for biomass and product synthesis. |
| Nitrogen Source | Yeast Extract, Peptone | Provides amino acids, vitamins, and other growth factors. |
| C:N Ratio | 20:1 to 40:1 | A critical factor influencing metabolic flux towards sphingolipid production.[2] |
| Fermentation Time | 48 - 96 hours | Varies depending on the strain and process (batch vs. fed-batch).[8] |
Table 2: Quality Control Specifications for this compound
| Test | Specification | Method |
|---|---|---|
| Appearance | White to off-white crystalline powder | Visual Inspection |
| Identity | Conforms to the standard spectrum | LC-MS/MS, IR, NMR |
| Assay (Purity) | ≥ 95.0% | HPLC, LC-MS/MS |
| Melting Point | 102 - 108 °C | USP <741> |
| Residual Solvents | Meets USP <467> requirements | Gas Chromatography (GC) |
| Heavy Metals | ≤ 10 ppm | ICP-MS |
| Microbial Limits | TAMC ≤ 100 CFU/g, TYMC ≤ 10 CFU/g | USP <61>, <62> |
Experimental Protocols
Protocol 1: Quantification of this compound by HPLC
This protocol is for the analysis of this compound using HPLC with UV or fluorescence detection, which typically requires derivatization.
-
Sample Preparation (Lipid Extraction and Hydrolysis):
-
To your sample (e.g., 1 mL of culture supernatant or a cell pellet), add a solvent mixture like chloroform/methanol (2:1, v/v).
-
Vortex vigorously for 5 minutes and centrifuge to separate the phases.
-
Collect the lower organic phase containing the lipids.
-
Dry the lipid extract under a stream of nitrogen.
-
To release free this compound, hydrolyze the lipid extract by adding a suitable acid or base (e.g., 1 M HCl in methanol) and incubating at 70-80°C for 2-4 hours.
-
Neutralize the sample and dry it again under nitrogen.
-
-
Derivatization (with OPA):
-
Reconstitute the dried extract in a suitable buffer.
-
Add o-phthalaldehyde (OPA) reagent and a thiol (e.g., 2-mercaptoethanol) to the sample.[9]
-
Incubate in the dark for 5-10 minutes to allow the reaction to complete.
-
-
HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).[9]
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient: A typical gradient would start at around 60% B, increasing to 95-100% B over 15-20 minutes.
-
Flow Rate: 1.0 mL/min.[9]
-
Detection: Fluorescence detector (Excitation: ~340 nm, Emission: ~455 nm) or UV detector (~337 nm).
-
Quantification: Use a standard curve prepared with known concentrations of derivatized this compound.
-
Protocol 2: High-Sensitivity Quantification by LC-MS/MS
This protocol is for the direct, high-sensitivity analysis of this compound without derivatization.
-
Sample Preparation:
-
Perform lipid extraction and hydrolysis as described in Protocol 1.
-
After the final drying step, reconstitute the sample in the initial mobile phase (e.g., 80:20 methanol/water with 0.1% formic acid).
-
It is highly recommended to use an internal standard (e.g., C17-phytosphingosine) added at the beginning of the extraction to correct for sample loss and matrix effects.[16]
-
-
LC-MS/MS Conditions:
-
LC System: Standard HPLC or UHPLC system.
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile/Methanol (50:50) with 0.1% Formic Acid
-
Gradient: A suitable gradient to separate this compound from other lipids.
-
Flow Rate: 0.2 - 0.4 mL/min.
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI), positive ion mode.[16]
-
MRM Transitions: Monitor the transition from the precursor ion ([M+H]+, m/z 318.3) to one or two characteristic product ions (e.g., m/z 282.3, 300.3).[14][17] Optimize collision energy for your specific instrument.
-
Quantification: Use a standard curve prepared with a pure this compound standard and an internal standard.
-
Mandatory Visualizations
Caption: De novo biosynthesis pathway of this compound in yeast.
References
- 1. Engineering of Saccharomyces cerevisiae as a platform strain for microbial production of sphingosine-1-phosphate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Repeated Batch Fermentation Biotechnology for the Biosynthesis of Lipid and Gamma-Linolenic Acid by Cunninghamella bainieri 2A1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sphingosine: What It Is, Biosynthesis, and Roles in Health & Disease - MetwareBio [metwarebio.com]
- 4. Identification of plant sphingolipid desaturases using chromatography and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sphingolipid Metabolic Pathway: An Overview of Major Roles Played in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. Advances in the biosynthesis of tetraacetyl this compound, a key substrate of ceramides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. specialchem.com [specialchem.com]
- 11. This compound enhances moisture level in human skin barrier through stimulation of the filaggrin biosynthesis and degradation leading to NMF formation [pubmed.ncbi.nlm.nih.gov]
- 12. [Fermentative production of tetraacetyl this compound: a review] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. bio.libretexts.org [bio.libretexts.org]
- 14. benchchem.com [benchchem.com]
- 15. KR100343885B1 - A Process For Preparing this compound Aqueous Solution - Google Patents [patents.google.com]
- 16. benchchem.com [benchchem.com]
- 17. This compound | C18H39NO3 | CID 122121 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing HPLC Separation of Phytosphingosine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the High-Performance Liquid Chromatography (HPLC) separation of phytosphingosine.
Frequently Asked Questions (FAQs)
Q1: What is the most common HPLC method for this compound separation?
A1: The most widely used method for this compound analysis is reversed-phase HPLC (RP-HPLC). This technique separates molecules based on their hydrophobicity. Since this compound is a lipid, it interacts well with the non-polar stationary phase of an RP-HPLC column.[1]
Q2: Do I need to derivatize this compound for HPLC analysis?
A2: It depends on the detector you are using. This compound lacks a strong chromophore, making it difficult to detect using UV-Vis detectors directly.[2] Therefore, derivatization is often necessary to attach a UV-active or fluorescent tag to the molecule. Common derivatizing agents include 2,4-dinitrophenyl (DNP) for UV detection and o-phthalaldehyde (OPA) for fluorescence detection.[3][4][5] If you are using a mass spectrometer (MS) or a Charged Aerosol Detector (CAD), derivatization may not be required.[2][6]
Q3: Which type of column is best suited for this compound separation?
A3: C18 columns are the most frequently recommended and used stationary phases for the reversed-phase separation of this compound and other sphingolipids.[1][4] These columns provide excellent retention and resolution for hydrophobic molecules like this compound.
Q4: What are the typical mobile phases used for this compound analysis?
A4: A gradient of acetonitrile and water is a common mobile phase for separating this compound.[1] Methanol can also be used as the organic solvent.[4] Often, additives like formic acid or ammonium formate are included in the mobile phase to improve peak shape and ionization efficiency, especially when using a mass spectrometer.[7][8]
Experimental Protocols
Protocol 1: Sample Preparation for this compound Analysis
This protocol describes the extraction and hydrolysis of lipids from a biological sample to isolate free this compound.
-
Lipid Extraction:
-
Homogenize the biological sample (e.g., cells, tissue).
-
Extract the total lipids using a suitable solvent system, such as a mixture of chloroform and methanol.[1]
-
-
Hydrolysis:
-
Dry the lipid extract under a stream of nitrogen.
-
Perform alkaline hydrolysis to release the free this compound from more complex sphingolipids.
-
-
Derivatization (for UV or Fluorescence Detection):
-
Final Preparation:
-
The derivatized sample is now ready for injection into the HPLC system.
-
Protocol 2: HPLC Method for this compound Separation
This protocol provides a general reversed-phase HPLC method for the analysis of derivatized this compound.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[1]
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient: A linear gradient from a lower to a higher concentration of acetonitrile. The exact gradient profile will need to be optimized based on the specific sample and column.
-
Flow Rate: 1.0 mL/min.[1]
-
Detection:
-
Fluorescence: Set the excitation and emission wavelengths appropriate for the chosen derivatizing agent (e.g., for OPA derivatives).
-
UV: Monitor the absorbance at a wavelength suitable for the derivatizing agent (e.g., for DNP derivatives).
-
Data Presentation
Table 1: HPLC Parameters for this compound Separation
| Parameter | Recommended Setting | Source(s) |
| Column | C18 Reversed-Phase | [1][4] |
| Mobile Phase | Acetonitrile/Water Gradient | [1] |
| Methanol/Formic Acid | [4] | |
| Flow Rate | 0.2 - 1.0 mL/min | [1][4] |
| Detector | Fluorescence (with derivatization) | [1][4] |
| UV (with derivatization) | [3] | |
| Mass Spectrometry (MS) | [3][7] | |
| Derivatizing Agent | o-phthalaldehyde (OPA) | [1][4] |
| 2,4-dinitrophenyl (DNP) | [3] |
Troubleshooting Guides
Problem: No peak or very small peak for this compound.
| Possible Cause | Suggested Solution |
| Improper Sample Preparation | Verify the efficiency of the lipid extraction and hydrolysis steps. Ensure complete derivatization if using UV or fluorescence detection. |
| Incorrect Injection | Check the autosampler for proper functioning and ensure the correct injection volume is used. |
| Detector Issue | Confirm that the detector is turned on and the correct wavelengths (for UV/fluorescence) or mass transitions (for MS) are set. |
| Degraded Sample | Prepare fresh standards and samples. This compound can degrade over time. |
Problem: Poor peak shape (tailing or fronting).
| Possible Cause | Suggested Solution |
| Column Contamination | Flush the column with a strong solvent. If the problem persists, consider replacing the column. |
| Inappropriate Mobile Phase pH | Adjust the pH of the mobile phase. Adding a small amount of acid (e.g., formic acid) can often improve the peak shape of amines like this compound. |
| Column Overload | Dilute the sample and inject a smaller volume. |
| Secondary Interactions | Interactions between this compound and the silica backbone of the column can cause tailing. Ensure the column is well-endcapped. |
Problem: Unstable baseline or high background noise.
| Possible Cause | Suggested Solution |
| Contaminated Mobile Phase | Use high-purity HPLC-grade solvents and prepare fresh mobile phases daily. Filter the mobile phases before use. |
| Air Bubbles in the System | Degas the mobile phases thoroughly. Purge the pump to remove any trapped air bubbles. |
| Detector Lamp Issue | The detector lamp may be nearing the end of its life. Check the lamp's energy output and replace it if necessary. |
| System Contamination | Flush the entire HPLC system with a strong, appropriate solvent to remove any contaminants. |
Visualizations
Caption: General experimental workflow for this compound analysis.
Caption: A logical approach to troubleshooting common HPLC issues.
References
- 1. benchchem.com [benchchem.com]
- 2. Liquid Chromatography and Lipid Analysis [thermofisher.com]
- 3. Identification of plant sphingolipid desaturases using chromatography and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A rapid and validated HPLC method to quantify sphingosine 1-phosphate in human plasma using solid-phase extraction followed by derivatization with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. hplc.eu [hplc.eu]
- 7. Quantitative Determination of Sphingolipids by HPLC-ESI/MSn - ProQuest [proquest.com]
- 8. Chromatogram Detail [sigmaaldrich.com]
Technical Support Center: Large-Scale Phytosphingosine Purification
Welcome to the technical support center for the large-scale purification of phytosphingosine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions related to the challenges encountered during the extraction, purification, and handling of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources for large-scale this compound production?
A1: While this compound can be extracted from plant sources like soybeans and wheat, its concentration is exceedingly low, making direct extraction challenging and not economically viable for large-scale production.[1][2] The primary and most common method for industrial-scale production is through fermentation using the yeast Wickerhamomyces ciferrii (formerly known as Pichia ciferrii).[1] This yeast naturally secretes tetraacetylthis compound (TAPS), a precursor that is then chemically converted to this compound.[1][3] Chemical synthesis is another alternative, but it often results in a mixture of stereoisomers that are difficult to separate.[4][5] Fermentation, however, yields the biologically relevant D-erythro isomer.[5]
Q2: Why is this compound often produced as tetraacetylthis compound (TAPS) first?
A2: There are two main reasons for producing this compound as its acetylated precursor, TAPS:
-
Toxicity: this compound can be toxic to the yeast cells used in fermentation, which limits the overall yield.[1] TAPS is a less toxic intermediate, allowing for higher concentrations to be produced during fermentation.[1]
-
Solubility and Stability: TAPS is a white powder or solid crystal that is more soluble in organic solvents and generally more stable than this compound, which simplifies the initial extraction and purification steps from the fermentation broth and biomass.[1]
Q3: What are the main impurities encountered during this compound purification from fermentation?
A3: The main impurities depend on the fermentation and extraction process but typically include:
-
Related sphingolipids: Triacetylthis compound and triacetylsphingosine.[3]
-
Other lipids: α-hydroxy fatty acids, cholesterol, and ergosterol which are metabolic side-products from the yeast.[3]
-
Process-related impurities: Silicone-based antifoaming agents carried over from the fermentation process.[3]
-
Water-soluble impurities: Sugars, such as xylitol, may also be present.[3]
Q4: How can the poor aqueous solubility of this compound be overcome for formulation?
A4: this compound is practically insoluble in water.[4] For aqueous formulations, a common method involves heating a suspension of this compound in water in the presence of an acid, such as lactic acid, to neutralize and solubilize it.[4][6] Subsequently, a stabilizing agent like willow bark extract can be added to prevent recrystallization upon cooling.[4][6] This method can achieve clear aqueous solutions with this compound concentrations as high as 5-10% by weight.[4]
Troubleshooting Guide
Issue 1: Low Yield of TAPS/Phytosphingosine After Solvent Extraction
-
Question: We are experiencing a low yield of our target compound after the initial solvent extraction from the yeast biomass. What are the possible causes and solutions?
-
Answer:
-
Incomplete Cell Lysis: The yeast cell wall may not be sufficiently disrupted to allow for efficient extraction.
-
Solution: Ensure the freeze-dried cell pellet is thoroughly ground before extraction.[5] For wet biomass, consider mechanical disruption methods like bead milling or high-pressure homogenization prior to extraction.
-
-
Inefficient Solvent Extraction: The solvent system or extraction conditions may not be optimal.
-
Solution: A common and effective solvent system is a mixture of methanol and ethyl acetate (1:1, v/v) at an elevated temperature (e.g., 60°C).[5] It is also crucial to perform multiple extraction steps, as a single extraction may not be sufficient. For example, a second extraction can recover a significant additional amount of TAPS.[5]
-
-
Product in Supernatant: A portion of the TAPS may be in the fermentation supernatant and not in the cell biomass.
-
Solution: The fermentation supernatant can be extracted separately with a solvent like ethyl acetate to recover any dissolved TAPS.[3]
-
-
Issue 2: Poor Peak Shape and Resolution During Chromatographic Purification
-
Question: During our silica gel column chromatography for TAPS purification, we are observing broad peaks and poor separation from impurities. How can we improve this?
-
Answer:
-
Column Overloading: The amount of crude extract loaded onto the column may be too high for the column dimensions.
-
Solution: Reduce the amount of sample loaded relative to the amount of silica gel. As a general rule, a sample-to-sorbent ratio of 1:30 to 1:100 (w/w) is a good starting point for challenging separations.
-
-
Inappropriate Solvent System: The polarity of the elution solvents may not be optimized for separating TAPS from closely related impurities.
-
Solution: A step-gradient elution is often effective. Start with a non-polar solvent like light petroleum to elute highly non-polar impurities (e.g., silicone antifoam).[5] Gradually increase the polarity by adding diethyl ether to first elute other lipids like sterols and fatty acids, and then a higher concentration of diethyl ether to elute the TAPS.[5]
-
-
Sample Preparation: The crude extract may contain components that interfere with the chromatography.
-
Solution: Before loading onto the silica column, dissolve the crude extract in a minimal amount of a non-polar solvent to precipitate any insoluble impurities.
-
-
Issue 3: Recrystallization of this compound in Aqueous Solutions
-
Question: We have successfully solubilized this compound in an aqueous solution with lactic acid, but it recrystallizes over time. How can we prevent this?
-
Answer:
-
Insufficient Stabilizer: The concentration of the anti-recrystallization agent may be too low for the concentration of this compound.
-
Solution: The addition of willow bark extract has been shown to prevent recrystallization.[4][6] The required concentration of the extract is dependent on the this compound concentration. For example, for a 5% this compound solution, at least 1% willow bark extract may be needed, while for a 6% solution, 2% or more might be required.[4] It is important to optimize this ratio for your specific formulation.
-
-
Quantitative Data Summary
The following tables summarize key quantitative parameters for the preparation of aqueous this compound solutions and a typical purification yield for TAPS.
Table 1: Formulation for Aqueous this compound Solutions
| This compound Conc. (wt%) | Lactic Acid (g per 1g PHS) | Willow Bark Extract (wt%) | Observation |
| 0.5% | 1.0 | 1% | Clear Solution |
| 5.0% | 1.2 | 2% | Clear Solution |
| 6.0% | Variable | < 2% | Recrystallization |
| 10.0% | Variable | ≥ 2% | Clear Solution |
Data synthesized from patents describing methods to solubilize this compound.[4][6]
Table 2: Example Yield and Purity from TAPS Purification
| Purification Step | Input | Output | Purity |
| Solvent Extraction | 174g (dry cells) | 30g (crude solid extract) | Not specified |
| Liquid-Liquid Partitioning | 30g (crude extract) | 16.9g (lipid extract) | Not specified |
| Silica Gel Chromatography | 16.9g (lipid extract) | ~15.2g (pure TAPS) | >95% |
Data adapted from a patented purification protocol.[3][5]
Experimental Protocols
Protocol 1: Extraction and Purification of TAPS from Yeast Biomass
-
Harvesting and Drying: Centrifuge the fermentation broth at 3500 rpm at 10°C to pellet the yeast cells. Freeze-dry the cell pellet to facilitate solvent extraction.[5]
-
Solvent Extraction:
-
Grind the freeze-dried cells and extract with a 1:1 (v/v) mixture of methanol/ethyl acetate at 60°C.[5]
-
Filter the mixture to separate the solvent from the cell debris. Repeat the extraction on the cell debris.
-
Combine the filtrates and evaporate under reduced pressure to obtain a crude solid extract.[5]
-
-
Removal of Water-Soluble Impurities:
-
Silica Gel Chromatography:
-
Dissolve the lipid extract in a minimal volume of warm light petroleum (60-80°C).[5]
-
Load the solution onto a silica gel column (e.g., 70-230 mesh).
-
Elute with light petroleum to remove non-polar impurities (e.g., antifoam).
-
Elute with a mixture of light petroleum and 30% diethyl ether to remove sterols and fatty acids.[5]
-
Finally, elute with light petroleum and 60% diethyl ether to collect the TAPS fraction, which should be over 95% pure.[5]
-
Protocol 2: Deacetylation of TAPS to this compound
-
Base-Catalyzed Hydrolysis:
-
Dissolve the purified TAPS in a suitable solvent like methanol.
-
Add a solution of potassium hydroxide in methanol. The exact molar ratio will need to be optimized, but a stoichiometric excess of KOH is required to hydrolyze all four acetyl groups.
-
Stir the reaction at room temperature until the reaction is complete (monitor by TLC or HPLC).
-
-
Extraction of this compound:
-
Neutralize the reaction mixture with an acid (e.g., hydrochloric acid).
-
Remove the solvent under vacuum.
-
Extract the resulting this compound into a suitable organic solvent, such as diethyl ether.[3]
-
Wash the organic phase with water to remove salts.
-
Dry the organic phase (e.g., over anhydrous sodium sulfate), filter, and evaporate the solvent to yield this compound. Purity can be assessed by GLC or NMR, with expected purity of around 95%.[3]
-
Visualizations
Caption: Overall workflow for this compound production and purification.
Caption: Troubleshooting decision tree for low this compound yield.
Caption: Relationship between impurities and purification steps.
References
- 1. Advances in the biosynthesis of tetraacetyl this compound, a key substrate of ceramides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. specialchem.com [specialchem.com]
- 3. EP0667853B1 - Method of synthesising this compound-containing ceramides and cosmetic compositions comprising them - Google Patents [patents.google.com]
- 4. US6403111B1 - Method for preparing aqueous this compound solution - Google Patents [patents.google.com]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. KR100343885B1 - A Process For Preparing this compound Aqueous Solution - Google Patents [patents.google.com]
Strategies to minimize interference in phytosphingosine quantification.
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals to minimize interference and troubleshoot common issues encountered during the quantification of phytosphingosine.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues that may arise during sample preparation, chromatography, and mass spectrometry analysis of this compound.
Sample Preparation
Q1: What is the recommended method for extracting this compound from biological samples like plasma or cells?
A common and effective method involves a single-phase extraction followed by protein precipitation. For complex sphingolipids, an additional hydrolysis step is necessary to release the free this compound backbone.[1] Using a suitable internal standard, such as a stable isotope-labeled this compound or a structural analog like C17-phytosphingosine, is crucial for accurate quantification by correcting for sample loss during preparation and for matrix effects.[2][3]
Q2: I'm observing high background noise in my chromatogram. How can I reduce it?
High background noise can originate from several sources. Here are some troubleshooting steps:
-
Mobile Phase Contamination: Use high-purity solvents and additives (e.g., formic acid) and prepare fresh mobile phases daily.
-
Complex Sample Matrix: Enhance your sample cleanup procedure. Solid-Phase Extraction (SPE) can be highly effective in removing interfering substances.
-
System Contamination: Flush the entire LC system and mass spectrometer to remove any accumulated contaminants.
-
Gas Supply: Ensure a high-purity nitrogen supply for the electrospray ionization (ESI) source.[2]
Q3: How can I minimize matrix effects that interfere with my analysis?
Matrix effects, which cause ion suppression or enhancement, are a significant challenge in LC-MS analysis.[2] To mitigate these:
-
Optimize Sample Cleanup: Employ Solid-Phase Extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components.
-
Chromatographic Separation: Ensure good chromatographic separation of this compound from the bulk of the matrix components.
-
Internal Standards: Use a co-eluting stable isotope-labeled internal standard to compensate for matrix effects.[1]
Chromatography & Mass Spectrometry
Q4: I am not seeing a peak for this compound. What should I check?
There are several potential reasons for a missing analyte peak. Follow this checklist:
-
Sample Preparation: Verify that the extraction was performed correctly and that no significant sample loss occurred.
-
Instrument Settings:
-
Confirm the mass spectrometer is in the correct ionization mode (positive electrospray ionization, ESI+, is typical for this compound).
-
Double-check that the Multiple Reaction Monitoring (MRM) transitions for this compound are correctly entered.
-
Ensure the collision energy is optimized for the fragmentation of the precursor ion.[2]
-
-
Column and Mobile Phase:
-
Inspect the column for clogging or degradation.
-
Ensure the mobile phase composition is correct and freshly prepared.
-
-
System Suitability: Inject a this compound standard to confirm that the LC-MS system is functioning correctly.[2]
Q5: My this compound peak is showing significant tailing. What could be the cause?
Peak tailing can be caused by:
-
Column Issues: The column may be contaminated or have a void at the inlet. Flushing the column or reversing it to wash out contaminants may help.
-
Secondary Interactions: The analyte may be interacting with active sites on the column. Consider using a different column chemistry or adjusting the mobile phase pH.[2]
Q6: How do I deal with interference from isomeric or isobaric compounds?
Isobaric interference, where different molecules have the same mass-to-charge ratio, is a common issue in lipidomics.[4] Strategies to overcome this include:
-
High-Resolution Mass Spectrometry (HRMS): This can distinguish between compounds with very similar masses based on their different elemental compositions.
-
Chromatographic Separation: Optimize your liquid chromatography method to separate the isomers. Hydrophilic Interaction Liquid Chromatography (HILIC) can be particularly effective for separating polar lipid classes and their isomers.[1]
-
Ion Mobility Spectrometry (IMS): This technique separates ions based on their size and shape, providing an additional dimension of separation to resolve isomers that cannot be separated by chromatography or mass spectrometry alone.
Data Presentation: Comparative Tables
Table 1: Comparison of Lipid Extraction Methods for Sphingolipids
| Extraction Method | Principle | Recovery of Polar Sphingolipids (e.g., Sphingoid Bases) | Recovery of Nonpolar Lipids | Throughput | Reference |
| Methanol Precipitation | Single-phase protein precipitation and lipid extraction. | Good (96-101% for many sphingolipids) | Poor for very nonpolar lipids | High | [3] |
| Folch Method | Biphasic liquid-liquid extraction with chloroform/methanol/water. | Good (69-96%) | Good | Low | [5][6] |
| Bligh & Dyer (B&D) Method | Biphasic liquid-liquid extraction with chloroform/methanol/water (different ratios than Folch). | Fair to Good (35-72%) | Good | Low | [5][6] |
| Butanol/Methanol (BuMe) | Single-phase extraction. | Good | Moderate | High | [6] |
Table 2: Typical LC-MS/MS Parameters for this compound Quantification
| Parameter | Setting | Rationale | Reference |
| LC Column | C18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.7 µm) | Good retention and separation of sphingolipids. | [7] |
| Mobile Phase A | Water with 0.1% Formic Acid | Provides protons for positive ionization. | [7] |
| Mobile Phase B | Acetonitrile/Methanol with 0.1% Formic Acid | Elutes lipids from the reversed-phase column. | [7] |
| Flow Rate | 0.3 - 0.5 mL/min | Typical for analytical scale LC. | [2] |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | This compound readily forms [M+H]⁺ ions. | [2] |
| Precursor Ion (m/z) | 318.3 | Corresponds to [M+H]⁺ for this compound. | [7] |
| Product Ions (m/z) | 282.2, 300.3 | Characteristic fragments for MRM transitions. | [8] |
| Internal Standard | C17-Phytosphingosine or a stable isotope-labeled analog | Corrects for variability in sample prep and matrix effects. | [2] |
Experimental Protocols
Protocol 1: this compound Extraction from Human Plasma for LC-MS/MS Analysis
This protocol describes a protein precipitation and lipid extraction method suitable for the quantification of this compound in plasma.[2][7]
-
Sample Preparation:
-
To a 1.5 mL microcentrifuge tube, add 50 µL of human plasma.
-
Add 10 µL of an internal standard solution (e.g., C17-phytosphingosine in methanol).
-
-
Protein Precipitation and Lipid Extraction:
-
Add 200 µL of a cold solvent mixture (e.g., methanol containing 0.1% formic acid).
-
Vortex the mixture vigorously for 1 minute to precipitate proteins and extract lipids.
-
Incubate the mixture on ice for 20 minutes to enhance protein precipitation.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
-
Supernatant Collection:
-
Carefully transfer the supernatant to a new tube.
-
-
Drying and Reconstitution:
-
Evaporate the solvent under a gentle stream of nitrogen gas.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase for LC-MS/MS analysis.
-
Protocol 2: Trimethylsilyl (TMS) Derivatization for GC-MS Analysis
This protocol is for the derivatization of this compound to increase its volatility for GC-MS analysis.
-
Sample Drying:
-
Ensure the extracted and purified this compound sample is completely dry in a GC vial. Water will interfere with the derivatization reaction.
-
-
Methoxyamination (Optional, for compounds with keto groups):
-
Add 20 µL of a 20 mg/mL solution of methoxyamine hydrochloride in pyridine.
-
Incubate at 30°C for 90 minutes with gentle shaking.
-
-
Trimethylsilylation:
-
Add 80 µL of N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Incubate at 37°C for 30 minutes.[9]
-
Cool the sample to room temperature before transferring it to a GC vial for analysis.
-
Signaling Pathways and Experimental Workflows
This compound-Induced Apoptosis Signaling Pathway
This compound can induce apoptosis through both caspase-8-mediated and mitochondria-mediated pathways.[4][10] It can suppress survival signals like the ERK1/2 pathway and activate pro-apoptotic pathways involving p38 MAPK, leading to Bax translocation to the mitochondria and subsequent caspase activation.[11]
Caption: this compound-induced apoptosis pathway.
This compound in Inflammatory Signaling
This compound has demonstrated anti-inflammatory effects by inhibiting key inflammatory signaling pathways such as NF-κB and JAK/STAT.[12][13][14] This inhibition leads to a reduction in the production of pro-inflammatory cytokines.
Caption: Inhibition of inflammatory pathways by this compound.
General Experimental Workflow for this compound Analysis
The quantification of this compound from biological samples is a multi-step process that requires careful optimization at each stage to ensure accurate and reproducible results.[2]
References
- 1. A rapid and quantitative LC-MS/MS method to profile sphingolipids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound induces apoptotic cell death via caspase 8 activation and Bax translocation in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A Sphingolipidomic Profiling Approach for Comparing X-ray-Exposed and Unexposed HepG2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Quantification of sphingosine 1-phosphate by validated LC-MS/MS method revealing strong correlation with apolipoprotein M in plasma but not in serum due to platelet activation during blood coagulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. uoguelph.ca [uoguelph.ca]
- 10. scispace.com [scispace.com]
- 11. researchgate.net [researchgate.net]
- 12. snu.elsevierpure.com [snu.elsevierpure.com]
- 13. Anti-inflammatory effects of this compound-regulated cytokines and NF-kB and MAPK mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Validation & Comparative
Phytosphingosine vs. Sphingosine: A Comparative Guide to Their Cellular Effects
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phytosphingosine and sphingosine are bioactive sphingoid bases that play critical roles in a multitude of cellular processes. While structurally similar, the presence of a hydroxyl group at the C4 position of this compound distinguishes it from sphingosine and contributes to their distinct biological activities. This guide provides an objective comparison of their cellular effects, supported by experimental data, detailed methodologies for key experiments, and visual representations of the signaling pathways involved.
Data Presentation: A Quantitative Comparison
The following tables summarize the key differences in the cellular effects of this compound and sphingosine based on available research.
| Cellular Process | This compound | Sphingosine | Reference(s) |
| Apoptosis | Pro-apoptotic; induces apoptosis in various cancer cell lines.[1][2][3] | Pro-apoptotic; acts as a negative regulator of cell proliferation and promotes apoptosis.[4][5][6] | |
| Cell Proliferation | Inhibits cell proliferation, potentially by causing DNA damage.[7][8] | Effects are concentration-dependent. Generally considered to inhibit proliferation, but at low concentrations, it may stimulate DNA synthesis and act synergistically with growth factors.[4][9][10] | |
| Inflammation | Anti-inflammatory; inhibits the generation of pro-inflammatory mediators.[11][12][13] | Pro-inflammatory; its metabolite, sphingosine-1-phosphate (S1P), is a key player in inflammatory responses.[14][15][16] |
Key Cellular Effects: A Detailed Comparison
Apoptosis: Orchestrating Programmed Cell Death
Both this compound and sphingosine are potent inducers of apoptosis, a critical process in tissue homeostasis and cancer therapy.[3][5] However, they employ distinct and sometimes overlapping mechanisms to trigger cell death.
This compound has been shown to induce apoptosis through both caspase-dependent and -independent pathways.[1][2] In human cancer cells, it can directly activate caspase-8, an initiator caspase, in a death receptor-independent manner.[1][2] This leads to the activation of downstream executioner caspases such as caspase-3 and caspase-9.[1][2] Furthermore, this compound can trigger the mitochondrial pathway of apoptosis by inducing the translocation of the pro-apoptotic protein Bax from the cytosol to the mitochondria.[1][3] This event leads to the loss of mitochondrial membrane potential and the release of cytochrome c into the cytoplasm, which further propagates the apoptotic signal.[1][17]
Sphingosine , similarly, is a well-established pro-apoptotic molecule.[5][6] Its mechanism of action involves the activation of caspase-dependent pathways, leading to the cleavage of Bid, mitochondrial cytochrome c release, and the activation of caspases 3 and 7.[6][18] Sphingosine can also influence the balance of Bcl-2 family proteins, reducing the expression of anti-apoptotic members like Bcl-2 and Bcl-xL.[6]
Cell Proliferation: A Complex Regulatory Role
The effects of this compound and sphingosine on cell proliferation are more nuanced and can be context-dependent.
This compound is generally considered to be an inhibitor of cell proliferation.[7][8] Studies have shown that it can arrest the cell cycle in the S phase and induce DNA damage, thereby halting cell division.[7] This anti-proliferative effect is being explored for its potential in cancer therapy.[8] In keratinocytes, this compound has been shown to inhibit DNA synthesis.[19]
Sphingosine's role in cell proliferation is more complex. While it is often described as an inhibitor of cell growth, some studies have demonstrated that at low concentrations, sphingosine can stimulate DNA synthesis and promote the proliferation of quiescent fibroblasts.[4][9][10] This mitogenic effect appears to be independent of Protein Kinase C (PKC), an enzyme that sphingosine is known to inhibit at higher concentrations.[9][10]
Inflammation: Opposing Roles in the Inflammatory Response
A key distinction between this compound and sphingosine lies in their opposing effects on inflammation.
This compound exhibits clear anti-inflammatory properties.[11][12] It can reduce the production of pro-inflammatory mediators such as prostaglandin E2 and inhibit the expression of pro-inflammatory cytokines and chemokines.[12][20] This anti-inflammatory activity is partly attributed to its ability to act as a ligand for peroxisome proliferator-activated receptors (PPARs).[12][19]
In contrast, sphingosine and its phosphorylated metabolite, sphingosine-1-phosphate (S1P) , are deeply involved in pro-inflammatory signaling.[14][15][16] S1P, formed from the phosphorylation of sphingosine by sphingosine kinases (SphKs), acts on a family of G protein-coupled receptors (S1PRs) to regulate a wide range of inflammatory processes, including immune cell trafficking and cytokine production.[16][21] The SphK/S1P axis is considered a key pathway in the propagation of inflammation and is a target for anti-inflammatory drug development.[22]
Signaling Pathways: Visualizing the Mechanisms
The distinct cellular effects of this compound and sphingosine are a direct consequence of the signaling pathways they modulate.
This compound Signaling Pathways
Caption: this compound signaling pathways leading to apoptosis, anti-inflammatory effects, and inhibition of cell proliferation.
Sphingosine and Sphingosine-1-Phosphate (S1P) Signaling Pathways
Caption: Sphingosine and its metabolite S1P activate diverse signaling pathways affecting cell fate.
Experimental Protocols
The following are generalized protocols for key experiments used to compare the cellular effects of this compound and sphingosine.
Cell Viability and Proliferation Assay (MTS/MTT Assay)
Objective: To quantify the dose-dependent effects of this compound and sphingosine on cell viability and proliferation.
Materials:
-
Adherent or suspension cells of interest
-
Complete cell culture medium
-
This compound and Sphingosine (stock solutions in a suitable solvent, e.g., DMSO or ethanol)
-
96-well cell culture plates
-
MTS or MTT reagent
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density to ensure they are in the logarithmic growth phase at the time of treatment. Incubate overnight to allow for attachment (for adherent cells).
-
Treatment: Prepare serial dilutions of this compound and sphingosine in complete culture medium. Remove the existing medium from the cells and replace it with the treatment media. Include a vehicle control (medium with the same concentration of solvent used for the stock solutions).
-
Incubation: Incubate the cells for the desired time periods (e.g., 24, 48, 72 hours).
-
Assay: Add the MTS or MTT reagent to each well according to the manufacturer's instructions and incubate for the recommended time.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Analysis: Normalize the absorbance values of the treated wells to the vehicle control to determine the percentage of cell viability.
Apoptosis Assay (Annexin V/Propidium Iodide Staining and Flow Cytometry)
Objective: To detect and quantify apoptosis and necrosis induced by this compound and sphingosine.
Materials:
-
Cells of interest
-
This compound and Sphingosine
-
6-well cell culture plates
-
Annexin V-FITC and Propidium Iodide (PI) staining kit
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound, sphingosine, or vehicle control for a specified duration.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge to pellet the cells and wash with cold PBS.
-
Staining: Resuspend the cells in the binding buffer provided with the kit. Add Annexin V-FITC and PI to the cell suspension and incubate in the dark as per the manufacturer's protocol.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
Western Blot Analysis for Signaling Proteins
Objective: To investigate the effect of this compound and sphingosine on the expression and activation of key signaling proteins.
Materials:
-
Cells of interest
-
This compound and Sphingosine
-
Cell lysis buffer with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blot transfer system
-
Primary antibodies against target proteins (e.g., caspases, Bax, Bcl-2, p-ERK, p-Akt)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Treatment and Lysis: Treat cells as described previously. Lyse the cells in lysis buffer and collect the protein lysate.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
Electrophoresis and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies overnight. Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).
Experimental Workflow Diagram
Caption: A typical experimental workflow for comparing the cellular effects of this compound and sphingosine.
Conclusion
This compound and sphingosine, while structurally related, exhibit distinct and sometimes opposing effects on key cellular processes. Both are potent inducers of apoptosis, making them interesting candidates for cancer research. However, their roles in cell proliferation are more complex and appear to be concentration-dependent in the case of sphingosine. A major distinguishing feature is their impact on inflammation, with this compound demonstrating anti-inflammatory properties and sphingosine contributing to pro-inflammatory signaling through its metabolite S1P. Understanding these differences is crucial for researchers and drug development professionals seeking to modulate sphingolipid signaling for therapeutic benefit. The experimental protocols and signaling pathway diagrams provided in this guide offer a framework for further investigation into the nuanced roles of these fascinating bioactive lipids.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. This compound induces apoptotic cell death via caspase 8 activation and Bax translocation in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Functions of sphingosine in cell proliferation and death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sphingosine in apoptosis signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A house divided: ceramide, sphingosine, and sphingosine-1-phosphate in programmed cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound inhibits cell proliferation by damaging DNA in human cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Sphingosine stimulates cellular proliferation via a protein kinase C-independent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. clinikally.com [clinikally.com]
- 12. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]
- 13. This compound derivatives ameliorate skin inflammation by inhibiting NF-κB and JAK/STAT signaling in keratinocytes and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Sphingolipids in inflammation: pathological implications and potential therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 15. How do sphingosine-1-phosphate affect immune cells to resolve inflammation? - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The role of sphingosine‐1‐phosphate in inflammation and cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 17. This compound induced mitochondria‐involved apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. aacrjournals.org [aacrjournals.org]
- 19. This compound Stimulates the Differentiation of Human Keratinocytes and Inhibits TPA-Induced Inflammatory Epidermal Hyperplasia in Hairless Mouse Skin - PMC [pmc.ncbi.nlm.nih.gov]
- 20. taylorandfrancis.com [taylorandfrancis.com]
- 21. Sphingosine 1-phosphate signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Anti-inflammatory effects of sphingosine kinase modulation in inflammatory arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
The Differential Impact of Phytosphingosine and Ceramides on Skin Barrier Integrity: A Comparative Analysis
A comprehensive examination of experimental data reveals the distinct and complementary roles of phytosphingosine and ceramides in maintaining and restoring the skin's protective barrier. While both are integral lipid components of the stratum corneum, their mechanisms of action and efficacy in barrier repair exhibit notable differences, providing critical insights for researchers and drug development professionals in dermatology.
This compound, a sphingoid base precursor to certain ceramides, and ceramides themselves are fundamental to the structural and functional integrity of the epidermal barrier.[1] The stratum corneum, the outermost layer of the skin, relies on a highly organized lipid matrix composed primarily of ceramides, cholesterol, and free fatty acids to prevent excessive water loss and protect against external insults.[2][3] Deficiencies or alterations in the composition of these lipids are linked to various skin conditions, including atopic dermatitis and psoriasis.[4][5] This guide provides a comparative analysis of this compound and ceramides, summarizing key experimental findings, detailing methodologies, and illustrating their involvement in crucial signaling pathways.
Comparative Efficacy in Skin Barrier Restoration: Quantitative Data
Experimental studies have consistently demonstrated the benefits of topical application of both this compound and ceramides in improving skin barrier function, as measured by transepidermal water loss (TEWL) and skin hydration. Lower TEWL values are indicative of a more intact and functional skin barrier.[6]
A key finding is that multi-ceramide formulations, particularly those containing this compound-based ceramides, often outperform single-ceramide preparations. For instance, a cream containing a variety of natural oil-derived phytoceramides showed a superior ability to accelerate the recovery of a damaged skin barrier compared to a cream with a single C18-ceramide NP.[6][7] Furthermore, the addition of a small amount of 1-O-acylceramide with a this compound backbone (Ceramide 1-O-ENP) to a Ceramide NP formulation significantly boosted skin hydration by 26% compared to the Ceramide NP formulation alone.[6][8]
| Treatment Group | Outcome Measure | Result | Study Reference |
| Phytoceramides (from natural oils) | Barrier Recovery Rate (% of tape-stripped control) | Significantly higher than C18-Ceramide NP | [7] |
| C18-Ceramide NP | Barrier Recovery Rate (% of tape-stripped control) | Less effective than phytoceramide mixture | [7] |
| Ceramide NP + 0.02% Ceramide 1-O-ENP | Skin Hydration Increase (after 4 weeks) | 50% | [8] |
| Ceramide NP (0.2%) | Skin Hydration Increase (after 4 weeks) | 32% | [8] |
| Ceramide AD™ (0.08%) | TEWL Reduction (in very dry skin after 21 days) | Statistically significant reduction | [9] |
| Ceramide-containing moisturizer | Increase in Stratum Corneum Ceramide Levels (after 4 weeks) | Statistically significant increase | [2][10] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparative analysis of this compound and ceramides.
Measurement of Transepidermal Water Loss (TEWL)
Objective: To assess the integrity of the skin barrier by quantifying the amount of water vapor lost through the epidermis.
Apparatus: Tewameter® (or similar open-chamber evaporimeter).
Procedure:
-
Acclimatization: Subjects are required to acclimatize to the controlled environmental conditions (e.g., 20-22°C and 40-60% relative humidity) for at least 20-30 minutes before measurements are taken.
-
Measurement Site Selection: A specific, non-hairy area on the forearm or another relevant anatomical site is demarcated for repeated measurements.
-
Probe Placement: The probe of the Tewameter® is placed gently on the skin surface, perpendicular to the skin plane, without applying excessive pressure.
-
Data Acquisition: The instrument measures the water vapor pressure gradient and calculates the rate of water loss in g/m²/h. Multiple readings are taken at each site and averaged to ensure accuracy.
-
Data Analysis: TEWL values before and after treatment, or between different treatment groups, are statistically compared to evaluate the efficacy of the test substance in improving barrier function.
Measurement of Skin Hydration
Objective: To determine the hydration level of the stratum corneum.
Apparatus: Corneometer® (or similar capacitance-based instrument).
Procedure:
-
Acclimatization: Subjects follow the same acclimatization protocol as for TEWL measurements.
-
Measurement Site Selection: A defined area of the skin is selected for measurement.
-
Probe Application: The probe of the Corneometer® is pressed firmly and evenly against the skin surface.
-
Data Acquisition: The instrument measures the electrical capacitance of the skin, which is directly proportional to its water content. The measurement is expressed in arbitrary units.
-
Data Analysis: Changes in skin hydration are evaluated by comparing the Corneometer® readings before and after the application of a product over a specified period.[6]
Analysis of Stratum Corneum Lipids
Objective: To quantify the levels of ceramides, cholesterol, and free fatty acids in the stratum corneum.
Procedure:
-
Sample Collection: Tape stripping is a common method for collecting samples of the stratum corneum. Adhesive tapes are repeatedly applied to and removed from the same skin site. The first tape strip is often discarded to avoid surface contamination.[10]
-
Lipid Extraction: The collected tape strips are subjected to a lipid extraction process using a sequence of organic solvents (e.g., chloroform/methanol mixtures).
-
Lipid Separation and Quantification: The extracted lipids are then separated and quantified using techniques such as High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS) or other sensitive detectors.[10] This allows for the identification and quantification of different ceramide subclasses.
Signaling Pathways and Molecular Mechanisms
Both this compound and ceramides are not merely structural components but also act as signaling molecules that regulate various cellular processes in the epidermis, including proliferation, differentiation, and apoptosis.[11]
Ceramides can modulate immune responses by influencing signaling pathways such as NF-κB and MAPK, which are involved in the expression of pro-inflammatory cytokines.[4] Dysregulation of ceramide levels can contribute to an exaggerated immune response characteristic of many inflammatory skin conditions.[3][4]
This compound and its derivatives have demonstrated potent anti-inflammatory properties by inhibiting NF-κB and JAK/STAT signaling pathways.[12] It has also been shown to activate peroxisome proliferator-activated receptors (PPARs), which play a role in stimulating keratinocyte differentiation and inhibiting proliferation.[13] Additionally, this compound can modulate the microphthalmia-associated transcription factor (MITF) signaling pathway, which is involved in melanogenesis.[14]
Caption: Signaling pathways influenced by Ceramides and this compound.
Experimental Workflow for Evaluating Skin Barrier Repair Agents
The evaluation of topical agents for skin barrier repair typically follows a structured workflow, from initial in vitro or ex vivo screening to clinical trials in human subjects.
Caption: A typical experimental workflow for assessing skin barrier repair agents.
Conclusion
References
- 1. This compound: Definition, Products, and Uses [healthline.com]
- 2. The Effect of a Ceramide-Containing Product on Stratum Corneum Lipid Levels in Dry Legs - JDDonline - Journal of Drugs in Dermatology [jddonline.com]
- 3. Skin Barrier Function: The Interplay of Physical, Chemical, and Immunologic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ceramide and Its Role in Skin Diseases - Creative Proteomics [creative-proteomics.com]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. Novel phytoceramides containing fatty acids of diverse chain lengths are better than a single C18-ceramide N-stearoyl this compound to improve the physiological properties of human stratum corneum - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification of this compound-Based 1-O-Acylceramide in Human Stratum Corneum and Investigation of Its Role in Skin Barrier | MDPI [mdpi.com]
- 9. Ceramide AD™ Restores Skin Integrity and Function following Exposure to House Dust Mite - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jddonline.com [jddonline.com]
- 11. Ceramide signaling in mammalian epidermis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound derivatives ameliorate skin inflammation by inhibiting NF-κB and JAK/STAT signaling in keratinocytes and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound Stimulates the Differentiation of Human Keratinocytes and Inhibits TPA-Induced Inflammatory Epidermal Hyperplasia in Hairless Mouse Skin - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Anti-melanogenic activity of this compound via the modulation of the microphthalmia-associated transcription factor signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Efficacy of Phytosphingosine and Salicylic Acid in Acne Models: A Guide for Researchers
This guide provides a detailed comparison of the efficacy of phytosphingosine and salicylic acid, two prominent active ingredients in the management of acne vulgaris. Drawing upon available in vitro and in vivo experimental data, this document is intended for researchers, scientists, and drug development professionals seeking to understand the distinct and overlapping mechanisms of these compounds.
Introduction
Acne vulgaris is a multifactorial skin condition characterized by hyperkeratinization, excessive sebum production, colonization by Cutibacterium acnes (C. acnes, formerly Propionibacterium acnes), and inflammation.[1][2][3][4] Both this compound and salicylic acid have demonstrated efficacy in addressing these pathological factors, albeit through different primary mechanisms of action. This guide synthesizes the current understanding of their individual and comparative effectiveness in preclinical acne models.
Mechanisms of Action
This compound
This compound is a naturally occurring sphingolipid found in the stratum corneum that plays a role in maintaining the skin's barrier function.[2][5] Its efficacy in acne models is attributed to its antimicrobial and anti-inflammatory properties.[2][5][6][7][8][9]
-
Antimicrobial Activity: this compound has been shown to inhibit the growth of C. acnes, a key bacterium implicated in the inflammatory phase of acne.[6][7][8]
-
Anti-inflammatory Effects: It can reduce inflammation by inhibiting pro-inflammatory mediators.[6][8][9] Studies have shown its ability to decrease the production of interleukin-1α (IL-1α), a cytokine involved in the initial stages of comedone formation.[3][9]
-
Skin Barrier Support: As a component of ceramides, this compound helps to reinforce the skin's natural barrier, which can be compromised in acne-prone skin.[6][10]
Salicylic Acid
Salicylic acid is a beta-hydroxy acid (BHA) widely used in the treatment of acne.[11] Its primary functions are keratolytic, comedolytic, and anti-inflammatory.[12][13]
-
Keratolytic and Comedolytic Effects: Salicylic acid promotes the shedding of dead skin cells from the stratum corneum and within the pores, preventing the blockages that lead to comedones (blackheads and whiteheads).[11][12][13][14]
-
Anti-inflammatory Properties: It possesses anti-inflammatory capabilities, helping to reduce the redness and swelling associated with inflammatory acne lesions.[11][12]
-
Sebum Regulation: There is some evidence to suggest that salicylic acid can help to regulate sebum production.[11][12]
Comparative Efficacy: In Vitro and In Vivo Data
While direct head-to-head comparative studies with extensive quantitative data are limited, the following tables summarize key efficacy data for each compound based on available literature.
Table 1: In Vitro Antimicrobial Activity
| Compound | Target Microorganism | Assay | Key Findings | Reference |
| This compound | C. acnes | Minimum Inhibitory Concentration (MIC) | MIC of 0.020% | [8] |
| Salicylic Acid | C. acnes | Not specified | Possesses antimicrobial properties that help reduce acne-causing bacteria.[12] | [12] |
Table 2: In Vitro Anti-Inflammatory Activity
| Compound | Model | Inflammatory Marker | Key Findings | Reference |
| This compound (0.2% and 1.0%) | UVB-irradiated human skin explants | Interleukin-1α (IL-1α) secretion | Showed anti-inflammatory potential by affecting IL-1α secretion. | [3] |
| Salicylic Acid | Not specified | Pro-inflammatory prostaglandins | Modulates COX-1 enzymatic activity to decrease the formation of pro-inflammatory prostaglandins.[15] | [15] |
Table 3: In Vivo Efficacy in Acne Models
| Compound/Treatment | Model | Duration | Key Efficacy Endpoints | Results | Reference |
| 0.2% this compound HCl | Human subjects with acne | Not specified | Reduction in comedones and papules | Showed excellent clinical results in skin care for acne. | [5] |
| This compound | Human subjects with moderate inflamed acne | Not specified | Reduction in acne lesions | Proven effective as an anti-acne agent alone or in combination with traditional agents. | [8] |
| Salicylic Acid | Human subjects with acne | Several weeks or longer | Reduction in pimples and skin blemishes | Effectively reduces primary lesions and overall severity of acne.[13][14] | [13][14] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following are representative protocols for assessing the efficacy of anti-acne compounds.
In Vitro Antimicrobial Activity (Minimum Inhibitory Concentration)
-
Microorganism Preparation: C. acnes is cultured in an appropriate broth medium under anaerobic conditions.
-
Compound Preparation: A stock solution of the test compound (e.g., this compound) is prepared and serially diluted in the culture medium to achieve a range of concentrations.
-
Inoculation: Each dilution is inoculated with a standardized suspension of C. acnes.
-
Incubation: The inoculated tubes or plates are incubated under anaerobic conditions at 37°C for 48-72 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.
In Vitro Anti-Inflammatory Activity (IL-1α Release from Skin Explants)
-
Skin Explant Culture: Human skin explants are obtained and cultured in a suitable medium.
-
Treatment: The explants are treated with the test compound (e.g., this compound at 0.2% and 1.0%) for a specified period before and after exposure to an inflammatory stimulus, such as UVB irradiation.[3]
-
Sample Collection: The culture medium is collected at a defined time point (e.g., 24 hours) post-stimulation.[3]
-
Cytokine Measurement: The concentration of IL-1α in the culture medium is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.[3]
-
Data Analysis: The reduction in IL-1α secretion in the treated groups is compared to the untreated (control) group.
In Vivo Acne Models
Various in vivo models are utilized to assess the efficacy of anti-acne treatments.[1][4][16][17][18][19][20]
-
Human Clinical Trials: This is the gold standard for determining clinical efficacy. Subjects with a defined severity of acne are recruited and treated with the test product over a specified period. Lesion counts (comedones, papules, pustules) and inflammatory grading are assessed at baseline and at various time points throughout the study.
-
Animal Models:
-
Mouse Ear Model: Intradermal injection of C. acnes into the mouse ear induces an inflammatory response, which can be measured by ear thickness and histological analysis.[1][18]
-
Rat Model: Similar to the mouse ear model, intradermal injection of C. acnes can be used to induce acne-like inflammation.[17][19]
-
Rabbit Ear Model: This model is used to assess the comedogenic potential of substances.
-
Rhino Mouse Model: This model is characterized by the formation of utriculi (comedone-like structures) and is used to study agents that affect follicular keratinization.[18]
-
Visualizing Mechanisms and Workflows
Signaling Pathways in Acne Pathogenesis
The following diagram illustrates the key pathways involved in acne and the points of intervention for this compound and salicylic acid.
Caption: Interventional points of this compound and Salicylic Acid in acne pathogenesis.
General Experimental Workflow for Anti-Acne Efficacy Testing
The diagram below outlines a typical workflow for evaluating the efficacy of a novel anti-acne compound.
Caption: A generalized workflow for the preclinical and clinical evaluation of anti-acne agents.
Conclusion
Both this compound and salicylic acid are effective agents for managing acne, but they operate through distinct primary mechanisms. This compound's strength lies in its antimicrobial and anti-inflammatory properties, coupled with its role in supporting the skin barrier. Salicylic acid is a potent keratolytic and comedolytic agent with anti-inflammatory benefits.
The choice between these two compounds, or their potential combination, would depend on the specific acne phenotype being targeted. For acne characterized primarily by inflammation and bacterial involvement, this compound presents a compelling option. For comedonal and hyperkeratotic acne, salicylic acid is a well-established choice. Further direct comparative studies are warranted to fully elucidate their relative efficacy and potential synergistic effects in various acne models.
References
- 1. scispace.com [scispace.com]
- 2. Anti-microbial and -inflammatory activity and efficacy of this compound: an in vitro and in vivo study addressing acne vulgaris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. Models for acne: A comprehensive study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. myskinrecipes.com [myskinrecipes.com]
- 6. chenlangbio.com [chenlangbio.com]
- 7. clinikally.com [clinikally.com]
- 8. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]
- 9. researchgate.net [researchgate.net]
- 10. specialchem.com [specialchem.com]
- 11. acnesupport.org.uk [acnesupport.org.uk]
- 12. What is the mechanism of Salicylic acid? [synapse.patsnap.com]
- 13. droracle.ai [droracle.ai]
- 14. Salicylic Acid Topical: MedlinePlus Drug Information [medlineplus.gov]
- 15. Salicylic acid - Wikipedia [en.wikipedia.org]
- 16. Assessing Anti-Acne Potentials Via In vitro, Ex vivo, and In vivo Models: A Comprehensive Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. clinsurggroup.us [clinsurggroup.us]
- 18. imavita.com [imavita.com]
- 19. gavinpublishers.com [gavinpublishers.com]
- 20. Advanced Studies and Applications on Animal Models of Acne [gavinpublishers.com]
Sphingoid Showdown: A Comparative Analysis of Phytosphingosine and Other Sphingoid Bases in Cellular Signaling
For Immediate Release
A deep dive into the signaling roles of phytosphingosine compared to other key sphingoid bases, providing researchers, scientists, and drug development professionals with a comprehensive guide to their distinct and overlapping functions in critical cellular processes. This guide synthesizes experimental data on their roles in apoptosis, inflammation, and antimicrobial activity, offering a framework for future research and therapeutic development.
Sphingolipids, once considered mere structural components of cell membranes, are now recognized as critical signaling molecules governing a spectrum of cellular activities, from proliferation and differentiation to apoptosis and inflammation. At the heart of this signaling network are the sphingoid bases, with this compound, sphingosine, and sphinganine representing key players. While structurally similar, subtle differences in their chemical makeup translate into significant variations in their signaling capabilities and biological outcomes. This guide provides a comparative analysis of these sphingoid bases, with a particular focus on how this compound distinguishes itself in key signaling pathways.
Key Distinctions in Signaling Pathways
The signaling landscape of sphingoid bases is complex, with their effects often being cell-type and context-dependent. The "sphingolipid rheostat," a concept that describes the balance between pro-apoptotic sphingolipids like ceramide and sphingosine, and pro-survival sphingolipids like sphingosine-1-phosphate (S1P), is a central tenet in understanding their function. This compound also fits into this paradigm, generally promoting anti-proliferative and pro-apoptotic responses.
Pro-Apoptotic Signaling: A Comparative Overview
Both this compound and sphingosine are recognized as inducers of apoptosis, a critical process in development and disease. However, the nuances of their mechanisms and relative potencies are areas of active investigation.
This compound has been shown to induce apoptosis in various cancer cell lines through a multi-pronged approach.[1] It can trigger the intrinsic mitochondrial pathway by directly impacting mitochondrial membrane potential and promoting the translocation of the pro-apoptotic protein Bax from the cytosol to the mitochondria.[1][2] This leads to the release of cytochrome c and subsequent activation of caspase-9 and the executioner caspase-3.[1] Furthermore, this compound can activate caspase-8 in a death receptor-independent manner, highlighting a distinct mechanism of action.[3] The activation of p38 MAPK is also a critical event in this compound-induced apoptosis, mediating Bax translocation.[3][4]
Sphingosine , similarly, is a well-established pro-apoptotic agent.[2][5] It can also induce the mitochondrial apoptotic pathway.[2] Studies have suggested that sphingosine's pro-apoptotic effects can be linked to the inhibition of survival signals, such as the Akt/Protein Kinase B pathway.[3]
Sphinganine (also known as dihydrosphingosine), a precursor to sphingosine, also exhibits pro-apoptotic and anti-proliferative effects.[6] However, detailed comparative studies on its signaling mechanisms relative to this compound and sphingosine are less abundant in the current literature.
While both this compound and sphingosine are pro-apoptotic, direct quantitative comparisons of their potency (e.g., IC50 values for apoptosis induction) across various cell lines are not extensively documented in a comparative manner, representing a gap in the current understanding.
Modulation of Inflammatory Responses
Inflammation is a critical physiological process that, when dysregulated, contributes to a host of diseases. Sphingoid bases are emerging as important modulators of inflammatory signaling.
This compound has demonstrated significant anti-inflammatory properties.[7][8] It can inhibit the activation of the transcription factor NF-κB, a central regulator of inflammatory gene expression.[7][8] This inhibition prevents the nuclear translocation of NF-κB and the subsequent production of pro-inflammatory cytokines.[7] Additionally, this compound and its derivatives can suppress the JAK/STAT and MAPK signaling pathways, further contributing to their anti-inflammatory effects.[8][9]
Sphingosine , on the other hand, has a more complex and sometimes opposing role in inflammation. Its metabolite, S1P, is a potent pro-inflammatory mediator in many contexts, acting through a family of G protein-coupled receptors.[10][11] The activation of sphingosine kinase (SK), the enzyme that converts sphingosine to S1P, is often triggered by pro-inflammatory cytokines like TNF-α and IL-1β.[10][11]
The distinct effects of this compound and sphingosine on inflammatory pathways highlight their differential therapeutic potential, with this compound showing promise as a topical anti-inflammatory agent.
Quantitative Data Summary
A direct quantitative comparison of signaling potency is most readily available in the context of antimicrobial activity.
| Sphingoid Base | Test Organism | MIC (µg/mL) | MBC (µg/mL) | Reference |
| This compound | Staphylococcus aureus | 1 - 1024 | >500 | [1] |
| Sphingosine | Staphylococcus aureus | 0.7 | 1.0 | [1] |
| This compound | Escherichia coli | 8 - 1024 | >500 | [1] |
| Sphingosine | Escherichia coli | 1.0 | 2.0 | [1] |
| This compound | Candida albicans | 8 - 512 | - | [1] |
MIC: Minimum Inhibitory Concentration; MBC: Minimum Bactericidal Concentration. Data compiled from multiple studies; ranges may reflect variations in experimental conditions and strains.
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the complex interactions discussed, the following diagrams have been generated using the DOT language.
Caption: this compound-induced apoptosis signaling pathway.
Caption: Contrasting effects on inflammatory signaling pathways.
Caption: General workflow for a fluorometric caspase activity assay.
Detailed Experimental Protocols
Western Blot for Bax Translocation
This protocol outlines the detection of Bax translocation from the cytosol to the mitochondria, a key event in the intrinsic apoptotic pathway.
1. Cell Treatment and Fractionation:
-
Culture cells to the desired confluency and treat with the sphingoid base of interest (e.g., this compound) at various concentrations and time points. Include a vehicle control.
-
Harvest cells and wash with ice-cold PBS.
-
Perform subcellular fractionation to separate cytosolic and mitochondrial fractions using a commercial kit or a standard dounce homogenization protocol followed by differential centrifugation.
2. Protein Quantification:
-
Determine the protein concentration of both cytosolic and mitochondrial fractions using a BCA or Bradford protein assay.
3. SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each fraction by boiling in Laemmli sample buffer.
-
Separate proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against Bax overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
4. Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
To ensure proper fractionation, probe the membranes with antibodies against cytosolic (e.g., GAPDH) and mitochondrial (e.g., COX IV) markers.
-
Quantify the band intensities using densitometry software to determine the relative amount of Bax in each fraction.
Fluorometric Caspase-8 Activity Assay
This assay measures the activity of caspase-8, an initiator caspase in the apoptotic signaling cascade.
1. Cell Culture and Treatment:
-
Seed cells in a 96-well plate and treat with sphingoid bases as described previously. Include positive and negative controls.
2. Cell Lysis:
-
Lyse the cells using a lysis buffer provided in a commercial caspase-8 activity assay kit or a suitable in-house lysis buffer.
3. Caspase-8 Activity Measurement:
-
Add the cell lysate to a reaction buffer containing a specific fluorogenic caspase-8 substrate (e.g., IETD-AFC).
-
Incubate the mixture at 37°C, protected from light.
-
The active caspase-8 in the lysate will cleave the substrate, releasing a fluorescent molecule.
-
Measure the fluorescence intensity at the appropriate excitation and emission wavelengths using a fluorescence microplate reader.
4. Data Analysis:
-
The fluorescence signal is proportional to the caspase-8 activity.
-
Normalize the results to the protein concentration of the cell lysates.
-
Compare the activity in treated samples to that of the untreated control.
NF-κB DNA Binding Activity Assay (ELISA-based)
This protocol quantifies the activation of NF-κB by measuring its ability to bind to a specific DNA sequence.
1. Nuclear Extract Preparation:
-
Treat cells with the sphingoid base of interest.
-
Prepare nuclear extracts from the treated cells using a nuclear extraction kit.
2. ELISA Procedure:
-
Use a commercial NF-κB p65 DNA-binding ELISA kit.
-
Add the nuclear extracts to wells of a microplate pre-coated with an oligonucleotide containing the NF-κB consensus binding site.
-
Incubate to allow active NF-κB to bind to the DNA.
-
Wash the wells to remove unbound proteins.
-
Add a primary antibody specific for the p65 subunit of NF-κB.
-
Incubate and then wash away the unbound primary antibody.
-
Add an HRP-conjugated secondary antibody.
-
Incubate and wash.
-
Add a colorimetric HRP substrate (e.g., TMB).
-
Stop the reaction with a stop solution.
3. Data Analysis:
-
Measure the absorbance at 450 nm using a microplate reader.
-
The absorbance is proportional to the amount of active NF-κB p65 in the nuclear extract.
-
Compare the results from treated and untreated cells.
Conclusion and Future Directions
This compound demonstrates distinct signaling properties compared to sphingosine, particularly in the context of inflammation where it exhibits clear anti-inflammatory effects. Both sphingoid bases are potent inducers of apoptosis, though they may utilize subtly different activation pathways. The signaling roles of sphinganine are less well-defined in a comparative context.
A significant opportunity for future research lies in conducting direct, quantitative comparisons of these sphingoid bases across a wider range of cell types and signaling pathways. Determining their relative potencies (e.g., IC50 values) for apoptosis induction, cytokine inhibition, and modulation of key signaling kinases will be crucial for a more complete understanding and for the rational design of novel therapeutics targeting sphingolipid signaling.
References
- 1. benchchem.com [benchchem.com]
- 2. Sphingolipids and mitochondrial apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A house divided: ceramide, sphingosine, and sphingosine-1-phosphate in programmed cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Sphingosine in apoptosis signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound induced mitochondria‐involved apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anti-inflammatory effects of this compound-regulated cytokines and NF-kB and MAPK mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound derivatives ameliorate skin inflammation by inhibiting NF-κB and JAK/STAT signaling in keratinocytes and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Sphingosine Kinase: Role in Regulation of Bioactive Sphingolipid Mediators in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Sphingosine kinase: Role in regulation of bioactive sphingolipid mediators in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Antimicrobial Prowess of Phytosphingosine: A Comparative Analysis
For Immediate Release
[City, State] – [Date] – In the ongoing quest for novel antimicrobial agents, the naturally occurring lipid, phytosphingosine (PS), has garnered significant attention for its broad-spectrum activity against a range of pathogenic microbes. This guide provides a comprehensive comparison of this compound's antimicrobial efficacy against established alternatives, supported by experimental data, to inform researchers, scientists, and drug development professionals.
Executive Summary
This compound, a sphingolipid found in the stratum corneum of mammals, exhibits potent antimicrobial properties against various Gram-positive and Gram-negative bacteria, as well as pathogenic yeasts.[1] Experimental data demonstrates its ability to inhibit microbial growth at varying concentrations, positioning it as a viable candidate for further investigation and development in therapeutic and prophylactic applications. This guide presents a detailed analysis of its antimicrobial spectrum, delves into the experimental methodologies used for its validation, and visually elucidates its proposed mechanisms of action.
Comparative Antimicrobial Spectrum: A Quantitative Overview
The antimicrobial efficacy of this compound and its hydrochloride salt (PSHCl) has been evaluated against a panel of clinically relevant microorganisms. The following tables summarize the Minimum Inhibitory Concentration (MIC) values of this compound and compare them with those of commonly used antimicrobial agents. Lower MIC values indicate greater potency.
Table 1: Antibacterial Activity of this compound vs. Common Antibiotics
| Microorganism | This compound (PS) MIC (µg/mL) | Ciprofloxacin MIC (µg/mL) |
| Staphylococcus aureus | 13 - 512[1][2] | 0.12 - 1.0[2][3][4][5] |
| Escherichia coli | 39 - 1024[1][2] | ≤0.06 - 2.0[6][7][8] |
| Pseudomonas aeruginosa | >1024[1][2] | 0.12 - >32[9] |
Table 2: Antifungal Activity of this compound vs. Common Antifungals
| Microorganism | This compound (PS) MIC (µg/mL) | Fluconazole MIC (µg/mL) |
| Candida albicans | 152 - 512[1][2][10] | 0.25 - 8.0[11][12][13] |
| Candida parapsilosis | 256[2] | 2.0 - 16.0 |
Table 3: Activity of this compound and Other Topical Agents
| Microorganism | This compound (PS) MIC (µg/mL) | Benzoyl Peroxide MIC (µg/mL) | Chlorhexidine MIC (µg/mL) |
| Propionibacterium acnes | 200 | 128 - 256[14][15] | Not available |
| Streptococcus mutans | 37.5[16] | Not available | ≤1.0 - 4.0[17][18][19][20] |
Elucidating the Mechanism of Action
This compound exerts its antimicrobial effects through distinct mechanisms that lead to microbial cell death.
Disruption of Fungal Cell Membranes
Against pathogenic yeasts such as Candida albicans, this compound directly targets the cell membrane. This interaction leads to increased membrane permeability, causing a loss of cellular integrity and leakage of essential intracellular components, ultimately resulting in cell lysis.[21] Freeze-fracture electron microscopy has revealed severe damage to the plasma membrane of C. albicans following treatment with this compound.[21]
Induction of Apoptosis-like Cell Death in Fungi
In some fungi, such as Aspergillus nidulans, this compound induces a programmed cell death pathway resembling apoptosis.[22][23][24] This process is characterized by DNA condensation and fragmentation, ultimately leading to the demise of the fungal cell.[22] This apoptotic induction is associated with the generation of reactive oxygen species (ROS) and requires mitochondrial function.
Anti-Biofilm Properties
Beyond its effects on planktonic cells, this compound has demonstrated significant anti-biofilm activity. It can prevent the formation of young salivary biofilms and exhibits bactericidal effects on established biofilms.[9][16][25] This is achieved by inhibiting the initial adherence of bacteria to surfaces, a critical step in biofilm formation.[16][26]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide, adhering to the standards set by the Clinical and Laboratory Standards Institute (CLSI) where applicable.
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
-
Preparation of Antimicrobial Agent Stock Solution: A stock solution of this compound is prepared in a suitable solvent, such as dimethyl sulfoxide (DMSO), at a high concentration.
-
Serial Dilutions: The stock solution is serially diluted in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi) to achieve a range of concentrations.
-
Inoculum Preparation: A standardized inoculum of the test microorganism is prepared to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the wells.
-
Inoculation: Each well of the microtiter plate is inoculated with the standardized microbial suspension. Control wells containing only medium (sterility control) and medium with the inoculum (growth control) are included.
-
Incubation: The plates are incubated at 35-37°C for 16-24 hours for bacteria and 24-48 hours for fungi.
-
MIC Determination: The MIC is read as the lowest concentration of the antimicrobial agent in which there is no visible growth (turbidity).
Disk Diffusion Method
This method assesses the susceptibility of bacteria to antimicrobial agents based on the size of the zone of growth inhibition around a disk impregnated with the agent.[27][28][29][30]
-
Inoculum Preparation: A bacterial inoculum is prepared to a 0.5 McFarland turbidity standard.
-
Plate Inoculation: A sterile cotton swab is dipped into the inoculum and streaked evenly across the entire surface of a Mueller-Hinton agar plate to create a lawn of bacteria.
-
Disk Application: Paper disks impregnated with a standardized concentration of this compound are placed on the agar surface.
-
Incubation: The plate is incubated at 35-37°C for 16-24 hours.
-
Zone of Inhibition Measurement: The diameter of the clear zone around the disk where bacterial growth is inhibited is measured in millimeters. The size of the zone is proportional to the susceptibility of the organism to the antimicrobial agent.
Conclusion
The presented data underscores the significant antimicrobial potential of this compound against a broad range of bacteria and fungi. Its distinct mechanisms of action, including membrane disruption and induction of apoptosis, offer promising avenues for the development of new antimicrobial therapies. Furthermore, its ability to inhibit biofilm formation highlights its potential utility in preventing and treating persistent infections. Further clinical research is warranted to fully elucidate the therapeutic applications of this promising natural compound.
References
- 1. dergipark.org.tr [dergipark.org.tr]
- 2. Evolution of Ciprofloxacin-Resistant Staphylococcus aureus in In Vitro Pharmacokinetic Environments - PMC [pmc.ncbi.nlm.nih.gov]
- 3. droracle.ai [droracle.ai]
- 4. Activity of ciprofloxacin against methicillin-resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. Mechanisms of reduced susceptibility to ciprofloxacin in Escherichia coli isolates from Canadian hospitals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. This compound Prevents the Formation of Young Salivary Biofilms in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In vitro activity of phytosphingosines against Malassezia furfur and Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. journals.asm.org [journals.asm.org]
- 12. Fluconazole susceptibility testing of Candida albicans: microtiter method that is independent of inoculum size, temperature, and time of reading - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Interpretive Breakpoints for Fluconazole and Candida Revisited: a Blueprint for the Future of Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. In vitro antimicrobial activity of benzoyl peroxide against Propionibacterium acnes assessed by a novel susceptibility testing method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Antimicrobial effect of this compound in acrylic resin - PMC [pmc.ncbi.nlm.nih.gov]
- 17. In vitro susceptibility of Streptococcus mutans to chlorhexidine and six other antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 18. journals.asm.org [journals.asm.org]
- 19. Chlorhexidine susceptibilities of mutans streptococcal serotypes and ribotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 20. journals.asm.org [journals.asm.org]
- 21. This compound kills Candida albicans by disrupting its cell membrane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Induction of Apoptosis by Sphingoid Long-Chain Bases in Aspergillus nidulans - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Induction of apoptosis by sphingoid long-chain bases in Aspergillus nidulans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. karger.com [karger.com]
- 26. researchgate.net [researchgate.net]
- 27. asm.org [asm.org]
- 28. Direct Disk Diffusion Testing From Positive Blood Cultures | CLSI [clsi.org]
- 29. microbenotes.com [microbenotes.com]
- 30. M02 | Performance Standards for Antimicrobial Disk Susceptibility Tests [clsi.org]
A Comparative Analysis of Synthetic Versus Natural Phytosphingosine for Cosmetic and Pharmaceutical Applications
A comprehensive guide for researchers, scientists, and drug development professionals on the sources, properties, and biological activities of synthetic and natural phytosphingosine, supported by experimental data and detailed methodologies.
Introduction
This compound is a naturally occurring sphingolipid, chemically described as a C18 amino alcohol with three hydroxyl groups. It is an essential component of ceramides in the stratum corneum, the outermost layer of the skin, where it plays a critical role in maintaining the skin's barrier function, modulating inflammatory responses, and exhibiting antimicrobial properties. With the increasing demand for effective and skin-identical active ingredients in dermatology and cosmetics, both natural and synthetic forms of this compound are commercially available. This guide provides an objective comparison of their properties and performance, supported by experimental data, to aid in the selection of the most suitable type for specific research and product development needs.
Sources and Chemical Structure
The origin of this compound is a key differentiator between the natural and synthetic forms, with significant implications for its stereochemistry and potential impurity profile.
Natural this compound:
-
Fermentation: The primary commercial source of natural this compound is through the fermentation of yeast, particularly Wickerhamomyces ciferrii. This biotechnological process yields tetraacetyl this compound (TAPS), which is then deacetylated to produce this compound. A significant advantage of this method is the production of the specific D-erythro (or D-ribo) stereoisomer, which is identical to the form found in human skin.
-
Plant Extraction: this compound is also found in various plants, such as soybeans. However, the concentration in plant sources is generally low, making extraction a less common and potentially more expensive method for commercial production.
Synthetic this compound:
-
Chemical Synthesis: Synthetic this compound is produced through multi-step chemical reactions. The complexity of the molecule, with its multiple chiral centers, presents a challenge for stereospecific synthesis. Consequently, chemical synthesis may result in a mixture of stereoisomers (diastereomers and enantiomers), which may require subsequent separation steps to isolate the desired D-erythro isomer. The presence of other stereoisomers could potentially impact the biological activity and safety profile of the final product.
The stereochemical purity of this compound is a critical factor, as biological systems are highly specific. The D-erythro isomer is the biologically active form in the skin.
Physicochemical Properties: A Comparative Overview
| Property | Natural this compound (Yeast-derived) | Synthetic this compound | Reference |
| Chemical Formula | C18H39NO3 | C18H39NO3 | |
| Molecular Weight | 317.51 g/mol | 317.51 g/mol | |
| Stereochemistry | Primarily D-erythro (2S, 3S, 4R) isomer | Can be a mixture of stereoisomers unless specifically synthesized or purified to be a single isomer | |
| Purity | Generally high, with potential for residual fermentation media components. | Purity can be very high, but may contain residual solvents, catalysts, and synthetic by-products. | |
| Impurity Profile | May contain related sphingoid bases or other lipids from the yeast. | May contain stereoisomers and non-biological isomers. | |
| Melting Point | 102–103°C | Variable depending on isomeric purity. | |
| Solubility | Insoluble in water; soluble in polar organic solvents. | Insoluble in water; soluble in polar organic solvents. |
Biological Activity: In Vitro and In Vivo Data
This compound exhibits a range of biological activities crucial for skin health. While direct comparative studies are limited, existing research provides insights into the efficacy of this compound, often in the form of this compound-containing ceramides.
Skin Barrier Function
A key function of this compound is its role as a precursor to ceramides, which are essential for the formation and maintenance of the skin's lipid barrier. A compromised barrier leads to increased transepidermal water loss (TEWL) and susceptibility to environmental aggressors.
A study comparing the efficacy of natural oil-derived phytoceramides (a mixture) with a single synthetic C18-ceramide NP (N-stearoyl this compound) demonstrated the superior performance of the natural-derived mixture in an in vivo human study. The natural phytoceramide mixture showed a faster recovery rate of a damaged skin barrier and enhanced skin hydration compared to the single synthetic ceramide. This suggests that the diversity of fatty acid chain lengths in the natural-derived ceramides, in conjunction with the this compound backbone, contributes to a more effective restoration of the skin barrier.
| Treatment | Barrier Recovery Rate (% improvement vs. untreated) | Skin Hydration (% increase from baseline) | Reference |
| Natural Oil-Derived Phytoceramides (Mix) | Significantly higher than C18-Ceramide NP | Significantly higher than C18-Ceramide NP | |
| Synthetic C18-Ceramide NP | Lower than natural mix | Lower than natural mix |
Anti-inflammatory Activity
This compound has demonstrated potent anti-inflammatory properties. It can inhibit the expression of pro-inflammatory mediators. For instance, this compound has been shown to reduce the release of interleukin-1α (IL-1α) in UVB-irradiated human skin explants and inhibit the activity of protein kinase C (PKC), an enzyme involved in inflammatory signaling pathways.
Furthermore, in cellular models, this compound has been shown to suppress the production of inflammatory factors and pro-inflammatory cytokines through the inhibition of the NF-κB and MAPK signaling pathways. While these studies do not directly compare synthetic and natural forms, they establish the intrinsic anti-inflammatory potential of the this compound molecule.
Antimicrobial Activity
This compound is a component of the skin's innate defense system, exhibiting broad-spectrum antimicrobial activity against various bacteria and yeasts. It is effective against Propionibacterium acnes, the bacterium associated with acne, as well as other microorganisms like Staphylococcus aureus and Candida albicans.
The table below summarizes the minimum inhibitory concentrations (MICs) of this compound against various microorganisms, as reported in the literature. This data is for this compound in general and does not differentiate between natural and synthetic sources.
| Microorganism | MIC (µg/mL) | Reference |
| Propionibacterium acnes | 20 | |
| Staphylococcus aureus | 1 - 1024 | |
| Escherichia coli | 8 - 1024 | |
| Candida albicans | 8 - 512 |
Experimental Protocols
Detailed methodologies are crucial for the reproducible evaluation of this compound's properties and efficacy. Below are examples of key experimental protocols.
High-Performance Liquid Chromatography (HPLC) for Purity Analysis
Objective: To determine the purity of a this compound sample and identify potential impurities.
Methodology:
-
Sample Preparation: Dissolve a known amount of the this compound sample in a suitable solvent, such as a mixture of chloroform and methanol.
-
Chromatographic System:
-
Column: A C18 reverse-phase column is typically used.
-
Mobile Phase: A gradient of two or more solvents is often employed. For example, a gradient of water with a small amount of formic acid (for pH control) and acetonitrile or methanol.
-
Flow Rate: Typically around 1 mL/min.
-
Detector: An Evaporative Light Scattering Detector (ELSD) or a Mass Spectrometer (MS) is suitable for detecting non-chromophoric compounds like this compound.
-
-
Analysis: Inject the sample into the HPLC system. The retention time of the main peak is compared to a reference standard of this compound. The area of the main peak relative to the total area of all peaks is used to calculate the purity. Impurities will appear as separate peaks with different retention times.
In Vivo Evaluation of Skin Barrier Recovery
Objective: To assess the ability of a topical formulation containing this compound to accelerate the recovery of a mechanically damaged skin barrier.
Methodology:
-
Subjects: A panel of healthy human volunteers with no history of skin diseases.
-
Baseline Measurements:
-
Measure baseline transepidermal water loss (TEWL) using a Tewameter on designated test sites on the forearms.
-
Measure baseline skin hydration using a Corneometer.
-
-
Barrier Disruption: Disrupt the skin barrier at the test sites by sequential tape stripping until a predefined increase in TEWL is achieved.
-
Product Application: Apply the test formulation (containing this compound) and a placebo control to the disrupted sites.
-
Follow-up Measurements: Measure TEWL and skin hydration at regular intervals (e.g., 2, 4, 6, and 24 hours) after product application.
-
Data Analysis: Calculate the rate of barrier recovery by comparing the TEWL values over time to the baseline and to the placebo-treated site.
In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution)
Objective: To determine the Minimum Inhibitory Concentration (MIC) of this compound against a specific microorganism.
Methodology:
-
Microorganism Preparation: Prepare a standardized inoculum of the test microorganism (e.g., P. acnes) in a suitable broth medium.
-
Serial Dilutions: Prepare a series of twofold dilutions of the this compound sample in the broth medium in a 96-well microtiter plate.
-
Inoculation: Add the standardized microbial inoculum to each well of the microtiter plate.
-
Incubation: Incubate the plate under appropriate conditions (e.g., temperature, anaerobic conditions for P. acnes) for a specified period (e.g., 24-48 hours).
-
MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits the visible growth of the microorganism.
Signaling Pathways and Experimental Workflows
The biological effects of this compound are mediated through its interaction with various cellular signaling pathways.
This compound-Mediated Anti-inflammatory Signaling
This compound can modulate inflammatory responses in the skin by inhibiting key signaling pathways such as NF-κB and MAPK.
Caption: this compound's anti-inflammatory mechanism of action.
Experimental Workflow for Comparing Synthetic vs. Natural this compound
A logical workflow for a comprehensive comparative study is outlined below.
Caption: Workflow for a comparative study of this compound.
Conclusion and Future Perspectives
Both natural and synthetic this compound are valuable ingredients for dermatological and cosmetic applications. The primary advantage of natural this compound , particularly that derived from yeast fermentation, is its inherent production of the biologically active D-erythro stereoisomer, mirroring the form found in human skin. This may offer a higher degree of biocompatibility and efficacy.
Synthetic this compound offers the potential for high purity and a well-defined chemical profile, but careful consideration must be given to its stereochemical composition. The presence of non-native stereoisomers could potentially impact its biological activity.
The available data, particularly from studies on this compound-containing ceramides, suggests that natural-derived mixtures may offer superior performance in restoring skin barrier function due to their compositional diversity. However, there is a clear need for more direct, head-to-head comparative studies on pure natural versus pure synthetic this compound to fully elucidate their respective performance profiles.
For researchers and developers, the choice between natural and synthetic this compound will depend on the specific application, the importance of stereochemical purity, and the desired product positioning. Future research should focus on conducting rigorous comparative studies to provide a more complete dataset on which to base these critical decisions.
A Comparative Guide to the Analytical Quantification of Phytosphingosine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phytosphingosine (PHS) is a bioactive sphingolipid that plays a crucial role in various cellular processes, including apoptosis, cell differentiation, and inflammation. As a key component of ceramides, it is essential for maintaining the skin's barrier function.[1] The accurate and precise quantification of this compound in diverse biological matrices is paramount for advancing research in dermatology, oncology, and metabolic diseases. This guide provides an objective comparison of the most common analytical methodologies for this compound quantification, supported by experimental data, to assist researchers in selecting the optimal method for their specific applications.
Core Analytical Methods
The quantification of this compound is predominantly achieved through three major analytical techniques: High-Performance Liquid Chromatography with Ultraviolet (UV) or Fluorescence Detection (HPLC-UV/FLD), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Each method offers distinct advantages and disadvantages in terms of sensitivity, specificity, sample preparation complexity, and throughput.
Quantitative Performance Comparison
The selection of an analytical method is often dictated by its quantitative performance. The following table summarizes the key validation parameters for the three methods based on published data for this compound and closely related sphingolipids.
| Feature | HPLC-UV/Fluorescence | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Principle | Separation based on polarity, with detection via UV absorbance or fluorescence of native or derivatized analyte. | Separation of volatile derivatives by gas chromatography, followed by mass-based detection and fragmentation analysis.[1] | High-resolution separation by liquid chromatography coupled with highly specific and sensitive mass detection using multiple reaction monitoring (MRM).[1] |
| Derivatization | Often required for fluorescence detection to enhance sensitivity (e.g., o-phthalaldehyde).[1] | Mandatory to increase volatility (e.g., silylation).[1] | Not typically required. |
| **Linearity (R²) ** | >0.999 | >0.999 | >0.9996 |
| Limit of Quantification (LOQ) | ~100 ng/mL (for related sphingolipids) | Not explicitly found for PHS, but generally in the low ng/mL range. | 25 ng/mL (for related sphingolipids) |
| Accuracy (% Recovery) | 98.8 - 99.5% (for related sphingolipids) | 98.3 - 101.6% (for related compounds) | 80 - 98% (for related sphingolipids) |
| Precision (%RSD) | <15% | ≤2.56% (Intra- and Inter-day) | <10% (Intra- and Inter-day) |
| Specificity | Moderate to Good | High | Very High |
| Throughput | Moderate | Low to Moderate | High |
Experimental Protocols and Methodologies
High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD)
This method is a cost-effective option for routine analysis where ultra-high sensitivity is not the primary requirement. Derivatization with a fluorescent tag is common to enhance detection.
Sample Preparation & Derivatization:
-
Lipid Extraction: Extract lipids from the biological sample using a suitable solvent system (e.g., chloroform/methanol).
-
Hydrolysis: Hydrolyze the lipid extract to release free this compound.
-
Solvent Evaporation: Evaporate the solvent under a stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in a suitable buffer.
-
Derivatization: Add o-phthalaldehyde (OPA) reagent and a thiol (e.g., 2-mercaptoethanol) to the sample and incubate to allow the derivatization reaction to complete.[1]
HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).[1]
-
Mobile Phase: A gradient of acetonitrile and water.[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Detection: Fluorescence detector with excitation at 340 nm and emission at 455 nm for the OPA derivative.[1]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers high specificity and is a robust technique, particularly for structural elucidation. However, it requires derivatization to make the non-volatile this compound amenable to gas chromatography.
Sample Preparation & Derivatization:
-
Lipid Extraction and Hydrolysis: Perform as described for HPLC.
-
Drying: Thoroughly dry the sample, as moisture can interfere with derivatization.
-
Silylation: Add a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) to the dried sample and heat to form trimethylsilyl (TMS) derivatives.[1]
GC-MS Conditions:
-
GC Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).[1]
-
Carrier Gas: Helium at a constant flow rate.[1]
-
Injection Mode: Splitless.[1]
-
Temperature Program: A temperature gradient from a lower temperature (e.g., 150°C) to a higher temperature (e.g., 300°C).[1]
-
MS Detector: Electron ionization (EI) source with a quadrupole or ion trap mass analyzer.[1]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the most sensitive and specific method for the quantification of this compound, allowing for high-throughput analysis with minimal sample preparation.
Sample Preparation:
-
Lipid Extraction: Extract lipids from the sample using a suitable solvent mixture (e.g., isopropanol/ethyl acetate/water).
-
Internal Standard Spiking: Fortify the sample with a suitable internal standard (e.g., a deuterated analog of this compound).
-
Centrifugation: Centrifuge to pellet any precipitates.
-
Supernatant Transfer and Evaporation: Transfer the supernatant and evaporate to dryness.
-
Reconstitution: Reconstitute the residue in the initial mobile phase.[1]
LC-MS/MS Conditions:
-
LC Column: A C18 or HILIC column.[1]
-
Mobile Phase: A gradient of two or more solvents, such as water with formic acid and acetonitrile with formic acid.[1]
-
Flow Rate: 0.2-0.5 mL/min.[1]
-
Mass Spectrometer: A triple quadrupole or a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).[1]
-
Ionization Mode: Electrospray ionization (ESI) in positive ion mode.[1]
-
Detection: Multiple Reaction Monitoring (MRM) for targeted quantification.[1] Typical MRM transitions for this compound are:
-
m/z 318.4 → 282.2
-
m/z 318.4 → 300.3
-
Visualizing the Workflow and Pathways
To better illustrate the processes involved, the following diagrams, generated using Graphviz, depict a general experimental workflow for this compound analysis and a simplified representation of its signaling pathway.
Conclusion
The choice of an analytical method for this compound quantification is a critical decision that depends on the specific research question, the nature of the biological matrix, the required sensitivity, and available resources.
-
LC-MS/MS stands out as the superior method for its high sensitivity, specificity, and throughput, requiring minimal sample preparation. It is the recommended method for complex biological matrices and when a large number of samples need to be analyzed.
-
HPLC with fluorescence detection is a viable and cost-effective alternative for routine analysis when the highest sensitivity is not the primary concern. The need for derivatization adds a step to the sample preparation process.
-
GC-MS provides high specificity and is a robust technique, particularly valuable for structural elucidation. However, the mandatory derivatization step and longer analysis times make it less suitable for high-throughput quantitative analysis.
By understanding the strengths and limitations of each method, researchers can make an informed decision to ensure the generation of accurate and reliable data in their studies of this compound.
References
Evaluating the Safety and Toxicity Profile of Phytosphingosine Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Phytosphingosine and its derivatives are emerging as significant bioactive lipids with a wide range of applications in dermatology and beyond. Their structural similarity to endogenous sphingolipids allows them to modulate various cellular processes, including cell growth, differentiation, and inflammation. As interest in these compounds for therapeutic and cosmetic applications grows, a thorough understanding of their safety and toxicity is paramount. This guide provides a comparative evaluation of the safety profiles of several key this compound derivatives, supported by available experimental data.
Executive Summary
This guide focuses on the following this compound derivatives:
-
This compound (PHS) : The parent compound, serving as a baseline for comparison.
-
N-Acetylthis compound (NAPS) : An acetylated derivative.
-
Tetraacetylthis compound (TAPS) : A more extensively acetylated derivative.
-
N-Monomethylthis compound (MMPH) and N,N-Dimethylthis compound (DMPH) : Methylated derivatives.
-
mYG-II-6 and fYG-II-6 : Novel synthetic derivatives.
The available data indicates that while some this compound derivatives exhibit cytotoxic effects, particularly against cancer cell lines, others demonstrate anti-inflammatory properties with a favorable safety profile on skin cells. This suggests that the safety and toxicity of these compounds are highly dependent on their specific chemical modifications.
Comparative Cytotoxicity
The cytotoxic potential of this compound derivatives has been evaluated in various cell lines. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, is a key parameter in these assessments.
| Compound | Cell Line | IC50 | Reference |
| This compound (PHS) | CNE2 (Nasopharyngeal carcinoma) | Not specified, but induced DNA damage at 0-25 µmol/L | |
| MDA-MB-231 (Breast cancer) | 39.79 ± 1.266 µg/mL | ||
| MCF-7 (Breast cancer) | 23.74 ± 0.955 µg/mL | [1] | |
| N-Acetylsphingosine | HaCaT (Human keratinocytes) | 20 µg/ml | [2] |
| Isomeric this compound Derivatives (primary amines) | B16 (Murine melanoma) | Low µM range | [3] |
| N,N-Dimethylthis compound (DMPH) | HL-60 (Human leukemia) | Concentration-dependent cytotoxicity observed | [4][5] |
| N-Monomethylthis compound (MMPH) | HL-60 (Human leukemia) | Concentration-dependent cytotoxicity observed | [4][5] |
| Tetraacetylthis compound (TAPS) | HaCaT (Human keratinocytes) | Weak cytotoxicity alone at 10 µM | [6] |
| mYG-II-6 and fYG-II-6 | Keratinocytes and Mouse Skin | Less toxic than this compound | [7] |
Genotoxicity, Phototoxicity, and Repeated Dose Toxicity
Data on the genotoxicity, phototoxicity, and repeated dose toxicity of this compound derivatives are limited in the publicly available literature. However, one study indicated that the parent compound, this compound, can induce DNA damage and S-phase cell cycle arrest in CNE2 cells, suggesting a potential for genotoxicity that warrants further investigation for its derivatives.[8] Comprehensive safety assessments for regulatory approval would necessitate robust testing in these areas.
Skin Irritation and Sensitization
This compound and its derivatives are of particular interest for topical applications. Available information suggests that they are generally well-tolerated on the skin.
-
This compound (PHS): A safety data sheet indicates that it is non-irritant and non-sensitizing to the skin.[9]
-
mYG-II-6 and fYG-II-6: These derivatives have been shown to ameliorate skin inflammation, suggesting a non-irritating and potentially beneficial effect on inflamed skin.[7]
Formal Human Repeat Insult Patch Test (HRIPT) data for these specific derivatives were not found in the reviewed literature.
Signaling Pathways and Mechanisms of Toxicity
The biological effects of this compound derivatives are mediated through their interaction with various cellular signaling pathways. Understanding these pathways is crucial for elucidating their mechanisms of action and potential toxicity.
Apoptosis Signaling Pathway
Several this compound derivatives induce apoptosis, or programmed cell death, particularly in cancer cells.
-
DMPH has been shown to induce apoptosis in HL-60 leukemia cells through the activation of caspase-8, caspase-3, and caspase-9.[4][5] This involves both the extrinsic (death receptor) and intrinsic (mitochondrial) pathways of apoptosis.
-
Tetraacetylthis compound (TAPS) induces apoptosis in HaCaT keratinocytes, which is synergistically enhanced by UVB radiation.[1] This process involves the activation of caspases-3, -8, and -9, and modulation of the pro-apoptotic protein Bax and the anti-apoptotic protein Bcl-2.[6]
-
This compound (PHS) itself can induce apoptosis via a mitochondrial-mediated pathway, involving the release of cytochrome c and activation of caspase-9 and -3.[2][10] It can also activate caspase-8 independently of death receptors and promote the translocation of Bax to the mitochondria.[11]
Anti-inflammatory Signaling Pathways
In contrast to their cytotoxic effects in cancer cells, some this compound derivatives exhibit anti-inflammatory properties by modulating key inflammatory signaling pathways.
-
The novel derivatives mYG-II-6 and fYG-II-6 have been shown to suppress skin inflammation by inhibiting the NF-κB and JAK/STAT signaling pathways.[7]
Experimental Protocols
Detailed experimental protocols are essential for the replication and validation of scientific findings. Below are summaries of methodologies for key experiments cited in this guide.
Cytotoxicity Assay (WST-1 Method)
This colorimetric assay measures cell proliferation and viability.
Detailed Steps:
-
Cell Seeding: Cells are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight.
-
Compound Addition: The this compound derivative is added to the wells at various concentrations.
-
Incubation: The plate is incubated for a specific duration (e.g., 24, 48, or 72 hours).
-
WST-1 Reagent Addition: WST-1 reagent is added to each well.
-
Incubation: The plate is incubated for 1 to 4 hours, during which viable cells with active mitochondrial dehydrogenases convert the WST-1 tetrazolium salt into a soluble formazan dye.
-
Absorbance Measurement: The absorbance of the formazan product is measured using a microplate reader at approximately 450 nm. The intensity of the color is directly proportional to the number of viable cells.
Caspase Activity Assay
This assay quantifies the activity of caspases, key enzymes in the apoptotic pathway.
Detailed Steps:
-
Cell Treatment: Cells are treated with the this compound derivative to induce apoptosis.
-
Cell Lysis: The cells are lysed to release their cytoplasmic contents, including activated caspases.
-
Substrate Addition: A specific fluorogenic substrate for the caspase of interest (e.g., DEVD for caspase-3) is added to the cell lysate.
-
Incubation: The mixture is incubated, allowing the activated caspase to cleave the substrate, which releases a fluorescent molecule.
-
Fluorescence Measurement: The fluorescence is measured using a fluorometer. The intensity of the fluorescence is proportional to the caspase activity.
Conclusion and Future Directions
The available data suggest that the safety and toxicity of this compound derivatives are highly dependent on their specific chemical structure. While some derivatives show promise as anti-cancer agents due to their cytotoxic effects, others exhibit anti-inflammatory properties that make them attractive for dermatological applications.
A significant gap in the current knowledge is the lack of comprehensive toxicity data, including genotoxicity, phototoxicity, and repeated dose toxicity, for most of these derivatives. Furthermore, direct comparative studies evaluating the safety of a range of this compound derivatives are needed to establish a clear structure-activity relationship for their toxicological profiles. Future research should focus on filling these data gaps to enable a more complete risk assessment and facilitate the safe development of these promising compounds for therapeutic and cosmetic use.
References
- 1. Potentiation of UVB-induced apoptosis by novel this compound derivative, tetraacetyl this compound in HaCaT cell and mouse skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound induced mitochondria-involved apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cir-safety.org [cir-safety.org]
- 4. Cytotoxic effects of novel this compound derivatives, including N,N-dimethylthis compound and N-monomethylthis compound, in human leukemia cell line HL60 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Asymmetric synthesis and cytotoxic activity of isomeric this compound derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound derivatives ameliorate skin inflammation by inhibiting NF-κB and JAK/STAT signaling in keratinocytes and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. journalofappliedcosmetology.com [journalofappliedcosmetology.com]
- 9. larodan.com [larodan.com]
- 10. This compound induced mitochondria‐involved apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound induces apoptotic cell death via caspase 8 activation and Bax translocation in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Phytosphingosine proper disposal procedures
Proper management and disposal of phytosphingosine are critical for ensuring laboratory safety and environmental protection. Due to its classification as a hazardous substance, specific procedures must be followed to mitigate risks to personnel and prevent environmental contamination. This compound is known to cause serious eye damage and is very toxic to aquatic life with long-lasting effects.[1][2][3]
This guide provides a comprehensive, step-by-step operational plan for the safe handling and disposal of this compound waste in a laboratory setting.
Hazard Identification and Classification
Before handling, it is essential to be aware of the specific hazards associated with this compound. This substance is classified under the Globally Harmonized System (GHS) with the following primary hazards:
| Hazard Class | GHS Code | Signal Word | Hazard Statement |
| Serious Eye Damage/Eye Irritation | H318 | Danger | Causes serious eye damage.[1][2][3][4][5] |
| Hazardous to the Aquatic Environment, Acute | H400 | Warning | Very toxic to aquatic life.[1][2] |
| Hazardous to the Aquatic Environment, Chronic | H410 | Warning | Very toxic to aquatic life with long lasting effects.[1][2][3] |
Immediate Safety and Handling Protocols
Adherence to proper personal protective equipment (PPE) and handling procedures is mandatory to minimize exposure risk.
Required Personal Protective Equipment (PPE)
| Equipment | Specification |
| Eye Protection | Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[5] |
| Hand Protection | Wear chemically impermeable gloves (e.g., natural rubber, latex).[3][5] |
| Body Protection | Wear a lab coat or appropriate protective clothing to prevent skin contact.[3][5] |
| Respiratory | If generating dust, use a dust respirator. Work in a well-ventilated area.[5][6] |
Handling and Storage Precautions
-
Handle in a well-ventilated place.[5]
-
Avoid the formation and deposition of dust.[4][5] Dust can form an explosive mixture with air.[4]
-
Keep containers securely sealed when not in use.[6]
-
Store in a dry, cool, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[4][5]
Step-by-Step Disposal Procedure
Disposal of this compound must not be done through standard trash or sewer systems.[1][5] It must be managed as regulated hazardous chemical waste.
Step 1: Classify and Segregate Waste
-
All materials contaminated with this compound (e.g., unused product, solutions, contaminated labware, spill cleanup debris) must be treated as hazardous waste.
-
Segregate this compound waste from other chemical waste streams to prevent dangerous reactions.[7][8] Specifically, keep it separate from strong oxidizing agents.[4]
Step 2: Prepare the Hazardous Waste Container
-
Select an Appropriate Container: Use a container made of a material compatible with this compound (plastic is often preferred).[4][9] The container must be in good condition, free from leaks or damage, and have a secure, screw-top cap.[8][10]
-
Label the Container: Affix a hazardous waste label to the container immediately. The label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound."
-
The specific hazards (e.g., "Causes Eye Damage," "Environmental Hazard").
-
The date waste was first added to the container.
-
The laboratory or generator information (e.g., Principal Investigator, room number).
-
Step 3: Accumulate Waste in a Satellite Accumulation Area (SAA)
-
Store the prepared waste container in a designated Satellite Accumulation Area (SAA), which must be at or near the point of waste generation.[8][9]
-
Keep the container securely capped at all times, except when adding waste.[8][9][11]
-
Do not overfill the container. Leave at least 10% or one inch of headspace to allow for expansion.[8][12]
Step 4: Arrange for Final Disposal
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste container.[9][11]
-
This compound waste must be disposed of according to official federal, state, and local regulations.[1] The standard method for this type of waste is through a licensed chemical destruction facility, often via controlled incineration.[4][5]
Step 5: Manage Empty Containers
-
A container that held this compound is not considered "empty" until it has been properly decontaminated.
-
Triple-rinse the empty container with a suitable solvent (e.g., water or another solvent capable of removing the residue).[5][11]
-
The rinsate from this process must be collected and disposed of as hazardous waste.[11]
-
Once triple-rinsed, deface or remove the original chemical and hazard labels.[11] The container can then be disposed of as regular trash or recycled according to your institution's policies.[5][11]
Emergency Procedures
In the event of accidental exposure or a spill, follow these immediate procedures.
| Incident | Immediate Action |
| Eye Contact | Immediately rinse with running water for at least 15 minutes, holding eyelids open. Remove contact lenses if present and easy to do.[4] Consult a doctor immediately.[1][5] |
| Skin Contact | Take off contaminated clothing. Wash the affected area with plenty of soap and water.[5] While this compound is generally not a skin irritant, seek medical attention if irritation occurs.[1][4] |
| Inhalation | Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[5] |
| Ingestion | Rinse mouth with water. Do not induce vomiting. Call a doctor or Poison Control Center immediately.[5] |
| Spill (Solid) | Evacuate and secure the area. Wear full PPE. Avoid generating dust.[6] Gently sweep or shovel the material into a suitable, labeled container for disposal.[6] Use a neutralizing agent if available.[1] Prevent entry into drains or waterways.[4][5] |
Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound waste.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. This compound | C18H39NO3 | CID 122121 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. prd.api.chemical-navi-front.nikkolgroup.com [prd.api.chemical-navi-front.nikkolgroup.com]
- 4. redox.com [redox.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System [laborsecurity.com]
- 8. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 9. ehrs.upenn.edu [ehrs.upenn.edu]
- 10. danielshealth.com [danielshealth.com]
- 11. vumc.org [vumc.org]
- 12. nipissingu.ca [nipissingu.ca]
Safeguarding Your Research: A Comprehensive Guide to Handling Phytosphingosine
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for the handling of Phytosphingosine, a bioactive lipid molecule. Adherence to these procedures will minimize risk and ensure compliant disposal, fostering a secure and productive research setting.
Immediate Safety and Hazard Information
This compound is a white to off-white solid. While not classified as a skin irritant, it can cause serious eye damage . It is also very toxic to aquatic life with long-lasting effects . Therefore, preventing its release into the environment is crucial.[1][2]
First Aid Measures:
-
Eye Contact: Immediately rinse with water for at least 15 minutes, removing contact lenses if present and easy to do. Seek immediate medical attention.[1]
-
Skin Contact: While not considered a primary irritant, it is good practice to wash the affected area with soap and water.[1][3]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek medical attention.[1]
-
Ingestion: Rinse the mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or poison control center immediately.[1]
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound to prevent exposure and ensure personal safety.
| PPE Category | Item | Specification |
| Eye Protection | Safety Goggles | Chemical splash goggles are required.[3][4][5] |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended.[6][7] Gloves should be inspected before use and changed immediately if contaminated. |
| Body Protection | Laboratory Coat | A long-sleeved lab coat should be worn to prevent skin contact.[4] |
| Respiratory Protection | Not generally required | If handling large quantities or if dust formation is likely, a respirator may be necessary based on a risk assessment.[8] |
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound is essential for laboratory safety. The following workflow outlines the key steps.
Caption: Workflow for the safe handling and disposal of this compound.
Step 1: Receiving and Storage
-
Inspection: Upon receipt, visually inspect the container for any damage or leaks.
-
Storage: Store the container in a cool, dry, and well-ventilated area, away from direct sunlight and incompatible materials such as strong oxidizing agents.[1][3][4] The container should be kept tightly closed.[1][4]
Step 2: Preparation for Use
-
Designated Area: All work with this compound should be conducted in a designated area, such as a chemical fume hood or a ventilated balance enclosure, to minimize inhalation exposure.
-
Gather Materials: Before starting, ensure all necessary PPE, handling equipment (e.g., spatulas, weighing paper), and waste containers are readily available.
Step 3: Handling and Experimentation
-
Avoid Dust Formation: Handle the solid material carefully to avoid generating dust.[1][3]
-
Prevent Contact: Avoid direct contact with the eyes, skin, and clothing.[1]
-
Hygiene: Do not eat, drink, or smoke in the work area. Wash hands thoroughly after handling and before leaving the laboratory.[3]
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination.
-
Waste Segregation: All materials contaminated with this compound, including unused product, empty containers, and cleaning materials, must be collected as hazardous waste.
-
Containerization: Use a designated, labeled, and sealed container for solid waste.
-
Environmental Precaution: Do not allow this compound to enter drains or waterways.[1]
-
Disposal Method: The material should be disposed of by a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing.[1] Contact your institution's environmental health and safety department for specific disposal procedures.
Emergency Procedures: Spill Cleanup
In the event of a spill, follow these steps to ensure a safe and effective cleanup.
-
Evacuate and Ventilate: If a significant amount of dust is generated, evacuate the immediate area and ensure adequate ventilation.
-
Personal Protection: Before cleaning the spill, put on the appropriate PPE, including respiratory protection if necessary.
-
Containment: For solid spills, carefully sweep or scoop the material to avoid creating dust. A HEPA-filtered vacuum can also be used.[9]
-
Collection: Place the spilled material into a labeled, sealed container for disposal as hazardous waste.[3]
-
Decontamination: Clean the spill area with a suitable solvent or detergent and water. Collect all cleaning materials for disposal as hazardous waste.
Quantitative Data
No specific occupational exposure limits (OELs), such as Threshold Limit Values (TLV) or Permissible Exposure Limits (PEL), have been established for this compound.[2] Therefore, it is crucial to handle this compound with care and to minimize exposure through the use of engineering controls and personal protective equipment.
References
- 1. qmul.ac.uk [qmul.ac.uk]
- 2. redox.com [redox.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. unisafegloves.com [unisafegloves.com]
- 5. ehs.utk.edu [ehs.utk.edu]
- 6. polycohealthline.com [polycohealthline.com]
- 7. scandiagear.com [scandiagear.com]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 9. 9.4 Guidelines for Working with Particularly Hazardous Substances | Environment, Health and Safety [ehs.cornell.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
